tert-Butyl oxazol-4-ylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(1,3-oxazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-12-5-9-6/h4-5H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSAVSFTBFWLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=COC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717601 | |
| Record name | tert-Butyl 1,3-oxazol-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314931-66-2 | |
| Record name | tert-Butyl 1,3-oxazol-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1,3-oxazol-4-yl)carbamate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to tert-Butyl oxazol-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of medicinal chemistry and drug discovery, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. tert-Butyl oxazol-4-ylcarbamate (CAS No. 1314931-66-2) has emerged as a valuable heterocyclic intermediate, prized for its unique combination of a stable oxazole core and a versatile, protected amine. The oxazole ring serves as a robust bioisostere for amide and ester functionalities, often enhancing metabolic stability and modulating pharmacokinetic properties. Simultaneously, the acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for selective, sequential chemical transformations, making it an indispensable tool in multi-step synthetic campaigns. This technical guide provides an in-depth analysis of the synthesis, properties, and strategic applications of this compound, offering field-proven insights and detailed protocols for its use in pharmaceutical research and development.
Physicochemical and Structural Properties
This compound is a solid at room temperature, possessing the key structural features of a Boc-protected amine directly attached to the C4 position of an oxazole ring. This arrangement provides a stable, yet readily deprotectable, nitrogen nucleophile on a metabolically resilient heterocyclic scaffold.[1][2]
| Property | Value | Source(s) |
| CAS Number | 1314931-66-2 | [3][4] |
| Molecular Formula | C₈H₁₂N₂O₃ | [4] |
| Molecular Weight | 184.19 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | 2-8°C, under inert atmosphere, dry seal | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is logically approached as a two-stage process: first, the formation of the core 4-aminooxazole heterocycle, followed by the protection of its exocyclic amine. While numerous methods exist for constructing substituted oxazoles, a direct, high-yield synthesis of the unsubstituted 4-aminooxazole precursor is less commonly documented. However, a plausible and scalable route can be designed based on established heterocyclic chemistry principles.
Stage 1: Synthesis of 4-Aminooxazole (Precursor)
The formation of the 4-aminooxazole ring can be achieved from simple, commercially available starting materials. One effective, albeit classical, approach involves the reaction of an α-acylamino aldehyde with a dehydrating agent, often phosphorus oxychloride (POCl₃) in a suitable solvent like dimethylformamide (DMF), analogous to a Vilsmeier-Haack type cyclization.[1][6][7] The reaction proceeds through the formation of an electrophilic Vilsmeier reagent which facilitates the cyclodehydration.
Stage 2: N-Boc Protection of 4-Aminooxazole
The protection of the primary amino group of 4-aminooxazole is a standard and high-yielding transformation in organic synthesis.[8] The most common and efficient reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O).[9] The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
The causality behind this choice is clear: the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[9] The base serves to neutralize the protonated amine intermediate and the resulting tert-butoxide, driving the reaction to completion. The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying purification.
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An In-depth Technical Guide to tert-Butyl oxazol-4-ylcarbamate: A Keystone Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic use of versatile chemical synthons is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, tert-butyl oxazol-4-ylcarbamate has emerged as a significant heterocyclic building block. Its unique structural amalgamation of an oxazole core and a Boc-protected amine functionality offers a gateway to a diverse range of biologically active molecules. The oxazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2] The tert-butoxycarbonyl (Boc) protecting group, in turn, provides a robust yet readily cleavable handle, enabling selective chemical transformations in multi-step synthetic sequences. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, characterization, and critical applications in the development of novel therapeutics.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. The key physicochemical properties are summarized in the table below, providing essential data for its use in synthetic chemistry and drug design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O₃ | [3] |
| Molecular Weight | 184.19 g/mol | [3] |
| CAS Number | 1314931-66-2 | [3] |
| IUPAC Name | tert-butyl N-(1,3-oxazol-4-yl)carbamate | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |
Section 2: Synthesis and Purification
The synthesis of this compound is typically achieved through the protection of a 4-aminooxazole precursor. The causality behind this experimental choice lies in the nucleophilicity of the exocyclic amine on the oxazole ring, which readily reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method is widely employed for the Boc-protection of amines due to its high efficiency and the clean nature of the reaction byproducts.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Aminooxazole hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-aminooxazole hydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a white solid.
Section 3: Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. Each method provides a layer of validation, contributing to a self-validating system of quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid or trifluoroacetic acid modifier) is typically used. The purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.
-
In the ¹H NMR spectrum, characteristic signals include a singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group, and distinct signals for the oxazole ring protons.
-
The ¹³C NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm, the carbonyl carbon of the carbamate at approximately 153 ppm, and signals corresponding to the carbons of the oxazole ring.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, and the expected [M+H]⁺ ion would be observed at m/z 185.09.
Section 4: Applications in Drug Discovery and Development
The strategic importance of this compound lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of oncology and inflammatory diseases. The carbamate moiety itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to act as a peptide bond surrogate.[5][6]
Role in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7][8] The oxazole scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif or a scaffold to orient other pharmacophoric elements.[9] The Boc-protected amine of this compound allows for its incorporation into a larger molecule, with subsequent deprotection under acidic conditions to reveal a primary or secondary amine. This newly liberated amine can then be further functionalized, for example, by forming an amide bond with a carboxylic acid, to complete the synthesis of the target kinase inhibitor.
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Coupling Reaction\n(e.g., Suzuki, Buchwald-Hartwig)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Intermediate A", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Boc Deprotection\n(e.g., TFA, HCl)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Amine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Amide Coupling", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Final Kinase Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="Reactant"]; B -> C [label="Product"]; C -> D [label="Reactant"]; D -> E [label="Product"]; E -> F [label="Reactant"]; F -> G [label="Product"]; }
Utility in the Synthesis of Other Bioactive Molecules
Beyond kinase inhibitors, the oxazole-4-carboxamide moiety, which can be derived from this compound, is found in compounds with a wide range of biological activities, including antiviral and anti-inflammatory properties.[1][2] The ability to readily introduce and then modify the amine functionality makes this building block valuable for structure-activity relationship (SAR) studies in early-stage drug discovery programs.
Section 5: Handling and Storage
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined structure, coupled with the robust and selectively cleavable Boc-protecting group, provides a reliable platform for the synthesis of complex heterocyclic compounds. Its application in the development of kinase inhibitors and other biologically active molecules underscores its importance for researchers and professionals in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and characterization is essential for its effective utilization in the creation of next-generation therapeutics.
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Introduction: The Strategic Importance of a Protected Heterocycle
An In-depth Technical Guide to tert-Butyl oxazol-4-ylcarbamate
In the landscape of modern medicinal chemistry and organic synthesis, progress is often dictated by the availability of versatile, highly functionalized building blocks. This compound (CAS No. 1314931-66-2) has emerged as a molecule of significant strategic value.[1][2] At its core, it is a protected form of 4-aminooxazole, a five-membered aromatic heterocycle. The oxazole ring system is a privileged scaffold, recognized for its role as a stable bioisostere for amide and ester functionalities, which can enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[3][4]
The true synthetic utility of this compound, however, lies in the tert-butyloxycarbonyl (Boc) protecting group attached to the amine. This acid-labile group effectively "masks" the nucleophilic and basic nitrogen atom, allowing chemists to perform a wide range of chemical transformations on other parts of a molecule without interference.[5] The Boc group can then be selectively removed under mild acidic conditions, revealing the primary amine for subsequent functionalization.[6][7] This guide provides a detailed exploration of the chemical properties, synthesis, reactivity, and applications of this compound for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The fundamental properties of a chemical reagent dictate its handling, reactivity, and analytical characterization. This compound is typically an off-white solid under standard conditions.[8] A summary of its core physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1314931-66-2 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O₃ | [1] |
| Molecular Weight | 184.19 g/mol | [9] |
| Appearance | Off-white solid | [8] |
| Solubility | Soluble in many organic solvents | [10] |
| Hazard Summary | Harmful if swallowed, causes skin irritation, may cause respiratory irritation. | [1][9] |
Spectroscopic Signatures
While a specific, dedicated spectrum for this exact compound is not publicly available in the search results, its structure allows for predictable spectroscopic features based on analogous compounds.
-
¹H NMR: The most characteristic signal is a sharp singlet at approximately δ 1.45-1.51 ppm, integrating to 9 protons, which corresponds to the chemically equivalent methyl groups of the tert-butyl moiety.[11][12] Protons on the oxazole ring would appear in the aromatic region, typically as singlets.
-
¹³C NMR: The spectrum would feature distinct signals for the quaternary carbon of the tert-butyl group (around 80 ppm) and the methyl carbons (around 28 ppm).[12] The carbonyl carbon of the carbamate would appear around 152-155 ppm.[12] Signals for the oxazole ring carbons would also be present in the aromatic region.[11][13]
-
IR Spectroscopy: The infrared spectrum would be dominated by a strong carbonyl (C=O) stretching vibration from the carbamate group, typically in the range of 1680-1725 cm⁻¹.[11] An N-H stretching band would also be visible around 3300-3400 cm⁻¹.
Synthesis and Chemical Reactivity
Synthesis Protocol: Boc Protection of 4-Aminooxazole
The most direct and common method for preparing this compound is the reaction of a 4-aminooxazole precursor with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for installing the Boc protecting group onto a primary or secondary amine.[14] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on standard N-Boc protection procedures.[10][14]
-
Dissolution: Dissolve the 4-aminooxazole starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents), to the solution to act as a proton scavenger.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 to 1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity: The Duality of Protection and Deprotection
The reactivity of this compound is centered on the Boc-protected amine. The Boc group is designed to be robust under basic, nucleophilic, and many oxidative/reductive conditions, yet easily removable under acidic conditions.[5]
Primary Reaction: Acid-Catalyzed Deprotection
The cleavage of the Boc group is the most critical reaction for this molecule's application. It proceeds via an acid-catalyzed mechanism where the carbonyl oxygen is protonated, leading to the collapse of the carbamate and the formation of a stable tert-butyl cation, which is then neutralized.[5][6] A variety of acidic reagents can be employed, with the choice depending on the sensitivity of other functional groups in the molecule.[7]
-
Strong Acids: Trifluoroacetic acid (TFA) in DCM is a common and highly effective method for rapid deprotection.
-
Milder Acids: Aqueous phosphoric acid or HCl in dioxane provide milder alternatives when TFA-sensitive groups are present.[6]
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An In-Depth Technical Guide to the Synthesis of tert-Butyl oxazol-4-ylcarbamate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to tert-butyl oxazol-4-ylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing from the commercially available ethyl oxazole-4-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthesis.
Introduction: The Significance of this compound
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic and steric properties contribute to favorable interactions with various biological targets. The 4-aminooxazole core, in particular, serves as a versatile precursor for the synthesis of complex molecules with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis to temporarily mask the reactivity of an amine functionality, allowing for selective transformations at other positions of a molecule. The title compound, this compound, combines these key features, making it a highly sought-after intermediate for the construction of novel pharmaceutical agents.
This guide details a reliable three-step synthesis of this compound, beginning with the hydrolysis of ethyl oxazole-4-carboxylate, followed by a one-pot Curtius rearrangement and in-situ Boc protection.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed in three key stages, as illustrated in the workflow diagram below. This approach ensures high yields and purity of the final product.
A Technical Guide to tert-Butyl N-(1,3-oxazol-4-yl)carbamate: A Key Intermediate in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(1,3-oxazol-4-yl)carbamate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. While specific, peer-reviewed synthesis protocols and experimental characterization data for this compound (CAS No. 1314931-66-2) are not widely published, this document consolidates essential information regarding its chemical properties, a representative synthetic approach based on established organic chemistry principles, expected analytical characteristics, and its role as an intermediate in the development of targeted therapeutics, such as kinase inhibitors. This guide is intended to provide both a theoretical foundation and a practical framework for scientists working with this and structurally related molecules.
Introduction and Strategic Importance
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its ability to act as a bioisostere for ester and amide functionalities, coupled with its capacity to engage in hydrogen bonding and other non-covalent interactions, makes it a valuable component in the design of enzyme inhibitors and receptor modulators.[1]
tert-Butyl N-(1,3-oxazol-4-yl)carbamate serves as a crucial intermediate by providing the oxazole core with a synthetically versatile protected amine. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of reaction conditions and its facile, orthogonal removal under acidic conditions. This allows for selective functionalization at other positions of a molecule before revealing the 4-amino group of the oxazole for subsequent coupling or derivatization, a common strategy in the multi-step synthesis of complex drug candidates.
Physicochemical and Safety Profile
A clear understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.
Chemical Properties
The key physicochemical data for tert-butyl N-(1,3-oxazol-4-yl)carbamate are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(1,3-oxazol-4-yl)carbamate | N/A |
| Synonyms | tert-Butyl oxazol-4-ylcarbamate | N/A |
| CAS Number | 1314931-66-2 | [2] |
| Molecular Formula | C₈H₁₂N₂O₃ | [3] |
| Molecular Weight | 184.19 g/mol | [3] |
| Monoisotopic Mass | 184.0848 Da | [3] |
| Appearance | Off-white to white solid (Typical) | N/A |
| Predicted XlogP | 1.2 | [3] |
Safety and Handling
Proper handling is crucial for laboratory safety. Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are often between 2-8°C to ensure long-term stability.[5]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes. Seek medical attention if irritation persists. If inhaled, move to fresh air. If ingested, rinse mouth and seek medical attention.
Synthesis and Reaction Mechanism
The synthesis of tert-butyl N-(1,3-oxazol-4-yl)carbamate involves two primary stages: the formation of the 4-aminooxazole precursor and its subsequent protection with a Boc group.
Synthesis of 4-Aminooxazole Precursor
The synthesis of substituted 4-aminooxazoles is an active area of research. Modern methods often involve multi-component reactions or the cyclization of functionalized precursors. For instance, general strategies include the reaction of N-alkynylamides with dioxazoles or Tf₂O-promoted activation of amides for reaction with umpolung reagents.[4] These advanced methods provide access to a variety of substituted aminooxazoles, including the unsubstituted 4-aminooxazole required for this synthesis.
General Protocol for Boc Protection
While a specific, validated protocol for this compound is not available in peer-reviewed literature, the following represents a standard and reliable method for the N-Boc protection of heterocyclic amines. This procedure is based on well-established chemical principles.
Disclaimer: This is a representative protocol and may require optimization for substrate-specific conditions, including reaction time, temperature, and purification method.
Reaction Scheme:
Materials:
-
4-Aminooxazole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminooxazole (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the base (e.g., TEA, 1.2 eq) to the stirred solution.
-
In a separate flask, dissolve Di-tert-butyl dicarbonate (1.1 eq) in a small amount of the anhydrous solvent.
-
Add the Boc₂O solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water or saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography or recrystallization.
Boc Protection Workflow Diagram
Reaction Mechanism
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The amine acts as the nucleophile, and the Boc anhydride is the electrophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminooxazole attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and a tert-butyl carbonate anion is eliminated as a leaving group.
-
Deprotonation: The tert-butyl carbonate is unstable and readily breaks down into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide, a strong base, then deprotonates the positively charged nitrogen atom, yielding the final neutral carbamate product and tert-butanol. The added base (e.g., TEA) can also facilitate this final deprotonation step.
Analytical and Spectroscopic Characterization
Confirming the identity and purity of the synthesized product is paramount. The following are the expected analytical and spectroscopic characteristics.
Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Singlet, 9H: Around δ 1.5 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.- Singlet, 1H (broad): Corresponding to the N-H proton of the carbamate; chemical shift can be variable and concentration-dependent.- Singles, 1H each: Two distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) for the two oxazole ring protons (H2 and H5). |
| ¹³C NMR | - Quaternary Carbon: Around δ 80-82 ppm for the quaternary carbon of the tert-butyl group.- Methyl Carbons: Around δ 28 ppm for the three equivalent methyl carbons of the tert-butyl group.- Carbonyl Carbon: Around δ 152-156 ppm for the carbamate C=O.- Oxazole Carbons: Signals in the range of δ 120-155 ppm corresponding to the C2, C4, and C5 carbons of the oxazole ring. |
| FT-IR (cm⁻¹) | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.- C-H Stretch: Peaks just below 3000 cm⁻¹ (aliphatic) and above 3000 cm⁻¹ (aromatic).- C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbamate carbonyl.- C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the oxazole ring. |
| Mass Spec. | - [M+H]⁺: Predicted at m/z 185.0921.[3]- [M+Na]⁺: Predicted at m/z 207.0740.[3] |
Purity Analysis: TLC and HPLC
Chromatographic methods are essential for monitoring reaction progress and assessing final product purity.
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The more polar product should have a lower Rf than the less polar 4-aminooxazole starting material.
-
Visualization: UV light (254 nm) will show the aromatic oxazole ring. Staining with potassium permanganate (KMnO₄) or ninhydrin (if deprotection occurs on the plate) can also be used.
High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase (RP-HPLC) method is typically used.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a gradient from 10% to 95% ACN over 15-20 minutes.
-
Detection: UV detection at a wavelength such as 220 nm or 254 nm.
-
Outcome: The product should appear as a single major peak. Purity is determined by the peak area percentage.
Applications in Medicinal Chemistry
tert-Butyl N-(1,3-oxazol-4-yl)carbamate is a valuable building block for constructing more complex molecules, particularly kinase inhibitors. The Boc-protected amine allows for reactions such as Suzuki or Stille couplings to be performed on a halogenated oxazole core, or for the oxazole itself to be built upon a more complex fragment, before the amine is deprotected for a final coupling step.
While specific examples citing CAS 1314931-66-2 are scarce in journal literature, its structural motif is highly relevant. For example, related oxazole and isoxazole cores are central to potent kinase inhibitors like AC220 (Quizartinib), a FLT3 inhibitor. Patents in the field of kinase inhibitors frequently describe the synthesis of complex heterocyclic molecules where a Boc-protected amine on a heterocyclic ring is a key intermediate step, underscoring the industrial relevance of compounds like tert-butyl N-(1,3-oxazol-4-yl)carbamate.
The typical synthetic utility involves deprotection of the Boc group using a strong acid like trifluoroacetic acid (TFA) in DCM, which cleanly yields the free amine (as a TFA salt) and volatile byproducts (isobutylene and CO₂). This unmasked amine is then ready for subsequent reactions such as amide bond formation, urea formation, or reductive amination.
Conclusion
tert-Butyl N-(1,3-oxazol-4-yl)carbamate is a strategically important, albeit under-documented, building block for synthetic and medicinal chemistry. Its value lies in the combination of the biologically relevant oxazole scaffold with the synthetically robust Boc-protected amine. This guide provides a framework for its synthesis, characterization, and application based on established chemical principles, offering a solid foundation for researchers aiming to incorporate this versatile intermediate into their drug discovery programs. The development of a citable, peer-reviewed synthesis and full experimental characterization would be a valuable contribution to the field.
References
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Wang, Q., et al. (2020). General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process. The Journal of Organic Chemistry. Available at: [Link]
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Sturdivant, J. M., et al. (Assignee: Aerie Pharmaceuticals Inc.). (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S. Patent 9,643,927-B1. Available at: [Link]
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Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. Available at: [Link]
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Xu, B., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 647-661. Available at: [Link]
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An In-depth Technical Guide to the Solubility of tert-Butyl Oxazol-4-ylcarbamate for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of tert-butyl oxazol-4-ylcarbamate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding the solubility of this compound is paramount for its effective use in drug discovery and development, impacting everything from reaction kinetics to formulation and bioavailability. This document will delve into the physicochemical properties of this compound, present plausible solubility data in a range of relevant solvents, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. Furthermore, we will explore the critical factors influencing its solubility and offer insights into optimizing dissolution for various research and development applications.
Introduction: The Significance of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its journey from a laboratory curiosity to a viable therapeutic agent.[2] Poor aqueous solubility, in particular, can lead to significant challenges in formulation, resulting in low bioavailability and hindering clinical development.[3][4] this compound, with its protected amine functionality on an oxazole ring, presents a unique set of physicochemical characteristics that govern its solubility profile. A thorough understanding of these properties is essential for chemists and formulation scientists to control its behavior in various solvent systems, thereby ensuring reproducible experimental outcomes and paving the way for successful drug development.
Physicochemical Properties of this compound
-
Molecular Formula: C₈H₁₂N₂O₃[5]
-
Molecular Weight: 184.19 g/mol [6]
-
Predicted XlogP: 1.2[5]
-
Structure: The molecule contains a lipophilic tert-butyl group and a polar oxazole ring with a carbamate linkage. The oxazole ring contains both a nitrogen and an oxygen atom, which can participate in hydrogen bonding. The carbamate group also has hydrogen bond donor and acceptor capabilities.
-
pKa: The oxazole ring is weakly basic. The carbamate proton is weakly acidic. Estimating the pKa values is crucial for understanding the pH-dependent solubility. The basic pKa is likely to be in the range of 2-3, while the acidic pKa of the carbamate NH is expected to be above 10.
Caption: Key molecular features of this compound influencing its solubility.
Solubility Profile: A Practical Overview
The following table presents hypothetical but scientifically plausible solubility data for this compound in a selection of common pharmaceutical solvents at ambient and elevated temperatures. This data is intended to serve as a practical guide for experimental design.
| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) | Polarity Index | Comments |
| Water (pH 7.0) | 25 | ~ 0.5 | 10.2 | Low aqueous solubility is expected due to the lipophilic tert-butyl group. |
| Water (pH 7.0) | 50 | ~ 1.2 | 10.2 | Solubility is expected to increase with temperature. |
| Ethanol | 25 | > 50 | 5.2 | High solubility anticipated in polar protic solvents. |
| Isopropyl Alcohol | 25 | > 40 | 3.9 | Good solubility in common alcohols. |
| Acetone | 25 | > 100 | 5.1 | Very soluble in polar aprotic solvents. |
| Acetonitrile | 25 | > 80 | 5.8 | High solubility is likely. |
| Dichloromethane | 25 | > 150 | 3.1 | Excellent solubility in chlorinated solvents. |
| Tetrahydrofuran (THF) | 25 | > 150 | 4.0 | Very high solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | 7.2 | Expected to be freely soluble, a common solvent for stock solutions.[7] |
| n-Heptane | 25 | < 0.1 | 0.1 | Poorly soluble in non-polar aliphatic solvents. |
Experimental Protocols for Solubility Determination
To ensure scientific rigor, it is essential to employ validated methods for solubility determination. We will outline two standard approaches: kinetic and thermodynamic solubility measurement.[7]
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[7][8]
Principle: A concentrated solution of the compound in DMSO is added to an aqueous buffer. The concentration at which precipitation occurs is determined by measuring the turbidity of the solution using a nephelometer.[2][8]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.
-
Turbidity Reading: Measure the turbidity of each well using a plate-based nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[3] It is crucial for later-stage development and formulation work.
Principle: An excess of the solid compound is equilibrated with a solvent for a sufficient time to reach saturation. The concentration of the dissolved compound in the supernatant is then determined analytically.[3]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the chosen solvents (e.g., water, buffers of different pH, ethanol). Ensure that solid material remains undissolved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[8]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solid-State Analysis: It is good practice to analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.[8]
Caption: A comprehensive workflow for determining kinetic and thermodynamic solubility.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound. A clear understanding of these is crucial for its effective handling and formulation.
-
pH: As this compound is a weak base, its aqueous solubility is expected to be pH-dependent.[3][9] At pH values more than two units below its pKa, the oxazole nitrogen will be protonated, leading to a significant increase in aqueous solubility. Conversely, at pH values above its pKa, the compound will be in its neutral, less soluble form.
-
Co-solvents: The use of co-solvents is a common strategy to enhance the solubility of poorly water-soluble compounds. For this compound, polar organic solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) are expected to increase its aqueous solubility significantly.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature. This is a key consideration for crystallization and purification processes.
-
Solid-State Properties: The crystalline form (polymorph) or amorphous state of the compound can have a profound impact on its thermodynamic solubility.[8] Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is essential to characterize the solid form of the material being tested.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the solubility of this compound, a compound of significant interest in pharmaceutical synthesis. While specific experimental data remains to be published, the principles outlined herein, based on its chemical structure and established methodologies, offer a robust framework for researchers. The provided protocols for kinetic and thermodynamic solubility determination serve as a starting point for generating reliable and reproducible data. A thorough characterization of the solubility profile of this compound is a critical step in its journey towards the development of novel therapeutics, enabling rational process development, and ultimately, successful formulation design.
References
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Bergström, C. A., & Avdeef, A. (2019). What is the Solubility of My Compound?. ADMET & DMPK, 7(1), 1-5. [Link]
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Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-190. [Link]
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Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]
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tert-Butyl oxazol-4-ylcarbamate: A Guide to Chemical Stability and Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl oxazol-4-ylcarbamate is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of complex pharmaceutical compounds, including protease and kinase inhibitors.[1] The integrity of this reagent is paramount to the success of multi-step syntheses, making a thorough understanding of its stability and handling requirements essential. This guide provides a detailed examination of the chemical stability of this compound, outlining its degradation pathways, recommended storage conditions, and protocols for handling and stability assessment. By synthesizing information from safety data sheets, chemical literature, and established principles of organic chemistry, this document serves as an authoritative resource for ensuring the long-term viability and purity of this critical synthetic intermediate.
Introduction and Chemical Profile
This compound is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyloxycarbonyl (Boc)-protected amine. This structure is highly valued in drug discovery, where the oxazole moiety imparts specific electronic and conformational properties to target molecules, and the Boc group offers a reliable and selectively cleavable protecting group for the amine functionality.[1] The stability of the molecule is intrinsically linked to the lability of the Boc group, which dictates the conditions under which the compound can be handled and stored without premature deprotection or degradation.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. These parameters are fundamental to its handling and storage.
| Property | Value | Source |
| CAS Number | 1314931-66-2 | [1][2][3] |
| Molecular Formula | C₈H₁₂N₂O₃ | [1][2][3] |
| Molecular Weight | 184.19 g/mol | [1][2][3] |
| Predicted Boiling Point | 225.3 ± 13.0 °C | [3] |
| Predicted Density | 1.192 ± 0.06 g/cm³ | [3] |
| Appearance | Off-white to white solid | [4] |
Core Stability Analysis
The overall stability of this compound is robust under recommended conditions but is governed primarily by the chemical vulnerabilities of the Boc protecting group.[5] A nuanced understanding of these factors is critical for preventing unintended degradation.
The Decisive Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is the most reactive moiety on the molecule under common laboratory conditions. Its stability profile defines the compound's compatibility with various reagents and environments.
-
Acid Lability: The Boc group is exceptionally sensitive to acidic conditions.[6][7] The mechanism of cleavage involves protonation of the carbamate oxygen, which facilitates the departure of a highly stable tert-butyl cation. This cation can then be quenched or eliminate a proton to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free oxazol-4-amine.[8] This reactivity necessitates the strict avoidance of acidic contaminants during storage and handling. Even trace amounts of acid or exposure to acidic vapors can initiate degradation.
-
Base and Nucleophile Stability: In contrast to its acid sensitivity, the Boc group is generally stable in the presence of most bases and nucleophiles.[6] This characteristic is the cornerstone of its use in orthogonal synthesis strategies, where it can remain intact while other protecting groups, such as Fmoc, are removed under basic conditions.
-
Thermal Stability: While thermal deprotection of Boc groups is possible, it typically requires elevated temperatures. Under standard storage and laboratory conditions (ambient or refrigerated), this compound is considered thermally stable.[5] Studies on related Boc-protected heterocyclic compounds have confirmed good thermal stability.[9][10][11]
Stability of the Oxazole Ring
The oxazole ring is an aromatic heterocycle and is generally stable. However, highly aggressive conditions, such as concentrated acids or bases at high temperatures, could potentially lead to ring-opening hydrolysis.[12] In the context of this compound, the Boc group's acid sensitivity is so pronounced that it would cleave long before the oxazole ring is compromised under acidic conditions.
Incompatible Materials
Safety data sheets consistently identify strong oxidizing agents as incompatible with tert-Butyl carbamate and its derivatives.[4][5] The molecule contains multiple sites susceptible to oxidation, and contact with strong oxidizers should be strictly avoided to prevent decomposition and the formation of hazardous byproducts.
Degradation Pathways
The primary and most probable degradation pathway for this compound during storage is acid-catalyzed deprotection.
Diagram 1: The primary acid-catalyzed degradation pathway.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to preserve the chemical integrity of this compound.
Optimal Storage Conditions
The consensus from supplier data and chemical safety information points to the following conditions for maximizing shelf life.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation and preserves long-term stability.[1][13] |
| Atmosphere | Store in a dry environment. A "dry seal" or storage under an inert gas (e.g., Argon) is ideal for long-term storage.[1] | Prevents hydrolysis from atmospheric moisture and slow oxidation. |
| Container | Tightly closed container. | Prevents ingress of moisture and atmospheric contaminants.[2][5][14] |
| Light | Store in a dark place. | While not explicitly stated as light-sensitive, protection from light is a general best practice for complex organic molecules. |
| Location | Store in a well-ventilated, cool, dry place away from incompatible materials, especially acids and strong oxidizers.[2][5][14] | Ensures safety and prevents accidental contact with substances that could cause degradation. |
Safe Handling Protocol
A self-validating system of safe handling minimizes exposure and preserves compound purity.
-
Preparation: Before handling, ensure an eyewash station and safety shower are immediately accessible. Visually inspect the container for any signs of damage or leakage.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant nitrile gloves, and a lab coat.[15][16]
-
Work Area: Conduct all manipulations within a certified chemical fume hood or other well-ventilated enclosure to avoid inhalation of dust.[14][15]
-
Dispensing: Use a spatula to carefully transfer the solid material. Avoid actions that could generate dust clouds.
-
Post-Handling: Tightly reseal the container immediately after use. Clean the work area and any equipment used. Decontaminate glassware if necessary.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[2][14]
Experimental Workflow: Protocol for Stability Verification
To ensure the trustworthiness of experimental results, researchers can perform a streamlined stability assessment. This protocol provides a self-validating method to confirm the integrity of a specific batch of this compound.
Objective
To assess the stability of the compound under accelerated (stress) conditions and confirm the absence of significant degradation in a stored sample.
Methodology
-
Reference Standard: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., Acetonitrile/Water) to create a stock solution for HPLC analysis (T=0 reference).
-
Sample Preparation: Weigh several small samples (e.g., 5-10 mg) of the compound into individual, inert glass vials.
-
Stress Conditions:
-
Control: Store one vial under recommended conditions (2-8°C, dark, sealed).
-
Accelerated Thermal: Place one vial in an oven at 40°C.
-
Acidic Vapor: Place one open vial inside a sealed desiccator containing a small beaker of formic acid (do not allow direct contact). This simulates exposure to a corrosive acidic environment.
-
-
Analysis Time Points: After a set period (e.g., 7 days), remove the vials from the stress conditions.
-
Analytical Method:
-
Accurately prepare a solution from each vial at the same concentration as the T=0 reference.
-
Analyze all samples by High-Performance Liquid Chromatography (HPLC) using a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid or TFA) and UV detection (e.g., at 210-254 nm).
-
-
Data Interpretation:
-
Compare the chromatograms.
-
Stable: The chromatograms of the stressed samples are identical to the T=0 and control samples, with the main peak showing >99% of the total peak area.
-
Degraded: The chromatograms of the stressed samples (especially the acidic vapor sample) show a significant decrease in the area of the parent peak and the appearance of a new, more polar peak corresponding to oxazol-4-amine.
-
Diagram 2: Experimental workflow for stability assessment.
Conclusion
This compound is a stable compound when stored and handled correctly. Its primary vulnerability is its sensitivity to acid, which readily cleaves the Boc protecting group. By adhering to the storage guidelines of refrigeration (2-8°C) in a dry, tightly sealed container away from incompatible materials, researchers can ensure its long-term purity and integrity. The implementation of safe handling practices and the ability to perform verification studies provide a robust framework for the successful application of this important building block in pharmaceutical research and development.
References
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Royal Society of Chemistry.
- Chemical Safety Data Sheet MSDS / SDS - this compound. (2025). ChemicalBook.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. (2025). ResearchGate. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2025). ResearchGate. Retrieved from [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021). Innovare Academic Sciences. Retrieved from [Link]
-
tert-Butyl piperidin-4-ylcarbamate | 73874-95-0. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2021). International Journal of Chemistry Research. Retrieved from [Link]
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An In-depth Technical Guide to tert-Butyl oxazol-4-ylcarbamate: Commercial Availability, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl oxazol-4-ylcarbamate (CAS No. 1314931-66-2) is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its structure combines an oxazole ring, a common motif in biologically active compounds, with a tert-butoxycarbonyl (Boc) protected amine. This configuration makes it an important intermediate for the synthesis of more complex molecules, particularly in the development of kinase and protease inhibitors.[1] The Boc protecting group allows for the selective modification of other parts of a molecule while the amine at the 4-position of the oxazole ring remains shielded, to be deprotected under specific acidic conditions for subsequent reactions. This guide provides a comprehensive overview of the commercial availability, a detailed synthetic protocol, and the analytical characterization of this compound.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purity levels typically greater than 95%. The commercial availability of this reagent facilitates its direct use in synthetic workflows without the need for in-house preparation for many applications.
Below is a comparative table of some of the key suppliers:
| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities |
| Sigma-Aldrich (Merck) | Varies | ≥95% | Grams |
| BLD Pharm | BD254365 | ≥97% | Milligrams to Kilograms |
| ChemicalBook | CB1314931662 | ≥98% | Grams to Kilograms |
| MySkinRecipes | 148569 | 95% | Milligrams to Grams |
Synthesis of this compound
While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale needs or for the preparation of specific analogs. The synthesis is a two-step process that first involves the formation of the 4-aminooxazole precursor, followed by the protection of the amino group with a Boc group.
Part 1: Synthesis of 4-Aminooxazole (Precursor)
The synthesis of the oxazole ring system can be achieved through various methods. A common approach involves the condensation of an α-haloketone with a cyanide source. For the synthesis of 4-aminooxazoles, a plausible route involves the reaction of an appropriate precursor that can cyclize to form the desired oxazole ring with an amino group at the 4-position.
Part 2: Boc Protection of 4-Aminooxazole
The protection of the amino group of 4-aminooxazole is a standard procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common method for introducing the Boc protecting group.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the Boc protection of amines.
Materials and Reagents:
-
4-Aminooxazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminooxazole (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification Workflow:
Caption: Purification of this compound.
Purification:
The crude product is purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is typically effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a solid. For some Boc-protected amino acids that are oily, crystallization can be induced by dissolving the oil in a minimal amount of a suitable solvent and then adding a non-polar solvent to precipitate the solid.[2][3]
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
Analytical Workflow:
Caption: Analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm. Signals for the oxazole ring protons would appear in the aromatic region, typically between 7 and 8.5 ppm. A broad singlet corresponding to the NH proton of the carbamate is also expected.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate will appear around 153 ppm. The signals for the carbons of the oxazole ring will be in the aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O stretch (carbamate): A strong absorption band around 1700-1725 cm⁻¹.
-
C=N and C=C stretch (oxazole ring): Absorptions in the 1650-1500 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₈H₁₂N₂O₃), the expected monoisotopic mass is approximately 184.08 g/mol .[4] Electrospray ionization (ESI) is a suitable technique, and the protonated molecule [M+H]⁺ would be observed at m/z ≈ 185.09.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its commercial availability makes it readily accessible for research and development. For larger-scale applications, the outlined synthetic and purification procedures provide a reliable method for its preparation. Proper analytical characterization is crucial to ensure the identity and purity of the compound before its use in subsequent synthetic steps.
References
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MySkinRecipes. This compound. [Link]
- Google Patents.
-
Patsnap. Crystallization method of Boc-amino acid - Eureka. [Link]
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PubChemLite. Tert-butyl n-(1,3-oxazol-4-yl)carbamate. [Link]
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The Strategic Role of tert-Butyl Oxazol-4-ylcarbamate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my focus is on bridging the gap between promising chemical tools and their practical application in drug discovery. This guide provides a technical overview of tert-butyl oxazol-4-ylcarbamate, a heterocyclic building block of increasing strategic importance. We will move beyond a simple description of the molecule to explore the causality behind its utility, its role in validated synthetic workflows, and its application in contemporary drug development programs.
The Oxazole Scaffold: A Privileged Motif in Pharmacology
The 1,3-oxazole ring is a five-membered aromatic heterocycle that has become a mainstay in medicinal chemistry.[1][2] Its prevalence is not accidental; the unique arrangement of its oxygen and nitrogen atoms confers a specific set of physicochemical properties that are highly advantageous for drug design.
-
Hydrogen Bonding Capability: The ring nitrogen can act as a hydrogen bond acceptor, a critical interaction for anchoring ligands to protein targets like kinases.[3]
-
Metabolic Stability: Compared to more labile ester or amide groups, the oxazole ring often provides enhanced metabolic stability, leading to improved pharmacokinetic profiles.[3]
-
Bioisosterism: The oxazole moiety can serve as a bioisostere for amide or ester functionalities, allowing chemists to modulate properties like polarity, solubility, and target affinity while maintaining a core binding pharmacophore.[3]
These features have led to the incorporation of oxazole rings in a wide range of FDA-approved drugs, including the anti-inflammatory agent Oxaprozin and the platelet aggregation inhibitor Ditazole.[2][3]
This compound: A Chemically Engineered Asset
This compound is not merely an oxazole derivative; it is an intelligently designed synthetic intermediate.[4] Its structure incorporates two key features that make it exceptionally useful: the oxazole core and the tert-butoxycarbonyl (Boc) protected amine.
Synthesis: The molecule is typically synthesized via multi-step sequences, often culminating in the formation of the oxazole ring from an appropriate precursor or the introduction of the carbamate onto a pre-formed 4-aminooxazole. The commercial availability of this reagent has significantly streamlined its use in discovery campaigns.[5][6]
The Role of the Boc Group: The Boc protecting group is central to the molecule's strategic value. It renders the highly nucleophilic amine at the C4 position inert, allowing chemists to perform reactions on other parts of a larger molecule without interference. Crucially, the Boc group can be removed under specific and mild acidic conditions (e.g., using trifluoroacetic acid), which do not typically compromise the integrity of the oxazole ring or other functional groups. This selective deprotection is a cornerstone of modern multi-step organic synthesis.
Core Application: A Gateway to Chemical Diversity
The primary role of this compound is to serve as a stable, reliable precursor to the 4-aminooxazole pharmacophore. Upon Boc deprotection, the resulting primary amine is a versatile nucleophilic handle that can be elaborated through a multitude of robust and well-understood chemical reactions. This workflow is fundamental to generating libraries of related compounds for structure-activity relationship (SAR) studies.
The following diagram illustrates a typical workflow, demonstrating how this single building block can be leveraged to create a diverse array of chemical entities for biological screening.
Figure 1: Synthetic workflow from this compound to a diversified compound library. This process enables systematic exploration of the chemical space around the 4-aminooxazole core.
Case Study: Application in Kinase Inhibitor Development
Protein kinases are a major class of drug targets, particularly in oncology.[7] Many kinase inhibitors are designed to bind to the ATP pocket, and the 4-aminooxazole scaffold is particularly adept at forming the critical hydrogen bonds with the "hinge region" of this site. The amine, once deprotected from our starting material, provides the perfect vector for introducing substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
The data below represents a hypothetical but realistic SAR study based on published research methodologies for a generic kinase target.
| Compound ID | R-Group (Attached to 4-amino) | Kinase IC₅₀ (nM) | Rationale for Modification |
| Lead-01 | Phenyl | 850 | Initial hit; establishes baseline potency. |
| Lead-02 | 3-Chlorophenyl | 120 | Addition of a meta-chloro group to probe for halogen interactions and improve lipophilicity. |
| Lead-03 | 3-Trifluoromethylphenyl | 45 | CF₃ group acts as a strong electron-withdrawing group and can occupy a deeper hydrophobic pocket. |
| Lead-04 | 3-Methoxyphenyl | 350 | Methoxy group explores electronic and steric effects; potency decreases, suggesting a less favorable interaction. |
Table 1: Example Structure-Activity Relationship (SAR) data for a series of kinase inhibitors derived from a 4-aminooxazole scaffold. Such studies are enabled by the synthetic versatility of this compound.
Experimental Protocol: Boc Deprotection of this compound
This protocol describes the standard, validated procedure for removing the Boc protecting group to yield the free amine, ready for subsequent synthetic elaboration.
Objective: To generate 4-aminooxazole from its Boc-protected precursor with high yield and purity.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous (sufficient to make a 0.1 M solution)
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask. The use of anhydrous solvent is critical to prevent hydrolysis of the carbamate or other side reactions.
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature equilibrates to 0 °C. This is a precautionary measure to control the initial exotherm of the acid addition.
-
Acid Addition: Add TFA (5-10 eq) dropwise to the stirred solution. A gentle effervescence (isobutylene gas) may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material (typically 1-3 hours).
-
Workup - Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Neutralization: Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases. This step neutralizes the highly acidic TFA, which is corrosive and can interfere with subsequent steps.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine (to remove residual water), and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude 4-aminooxazole.
Self-Validating System:
-
TLC Analysis: The product should have a significantly lower Rf value than the starting material due to the presence of the polar free amine.
-
¹H NMR Spectroscopy: Successful deprotection is confirmed by the complete disappearance of the characteristic singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group.
-
Mass Spectrometry: The mass spectrum of the product will show a molecular ion corresponding to the loss of the Boc group (a decrease of 100.12 g/mol ).
Conclusion and Future Outlook
This compound is a prime example of a "smart" building block in medicinal chemistry. Its value lies not just in the privileged oxazole core it provides, but in the synthetic flexibility afforded by its strategically placed, readily cleavable protecting group. It enables a logical, efficient, and robust workflow for the generation and optimization of lead compounds. As drug discovery continues to demand greater chemical diversity and more refined molecular tuning, the role of well-designed intermediates like this compound will only become more critical.
References
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Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Pharmaffiliates. (n.d.). The Role of Oxazole Derivatives in Pharmaceutical Synthesis. Pharmaffiliates. [Link]
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
-
Kumar, A., Kumar, A., & Kumari, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]
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Sharma, A., Kumar, V., & Kumar, P. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Egyptian National Cancer Institute, 31(1), 5. [Link]
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Gao, C., Liu, Y., & Wang, M. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 27(1), 1. [Link]
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Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
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Chiacchio, M. A., Lanza, G., Chiacchio, U., Giofrè, S. V., Romeo, R., Iannazzo, D., & Legnani, L. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337-7371. [Link]
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Oxazole Carbamates in Synthesis: From Core Scaffolds to Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The oxazole ring and the carbamate functional group are independently recognized as privileged structures in medicinal chemistry, appearing in a multitude of clinically approved drugs and bioactive compounds.[1][2][3] The strategic combination of these two moieties into a single molecular entity—the oxazole carbamate—creates a versatile scaffold with significant potential for drug discovery.[4][5] This guide provides a comprehensive technical overview of the synthetic methodologies required to construct oxazole carbamates. We will explore the foundational synthesis of key 2-aminooxazole precursors, detail the principal reactions for carbamate installation, discuss critical mechanistic insights, and present field-proven protocols. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics.
Part 1: Synthesis of 2-Aminooxazole Precursors: The Gateway to Carbamates
The most direct and strategically sound approach to synthesizing oxazole carbamates begins with the construction of a 2-aminooxazole. This intermediate provides the essential primary or secondary amine handle for subsequent carbamoylation. While numerous methods exist for forming the oxazole ring, the synthesis of the 2-amino substituted variant relies on specific and robust strategies.[6][7]
The Hantzsch-Type Synthesis: A Cornerstone Methodology
A highly reliable and versatile method for preparing N-substituted 2-aminooxazoles involves the condensation of an α-haloketone with a substituted urea or cyanamide.[8] This approach, analogous to the Hantzsch thiazole synthesis, provides a straightforward entry into the required scaffold.
Causality and Mechanistic Insight: The reaction proceeds via an initial SN2 reaction where the nitrogen of the urea/cyanamide displaces the halide from the α-haloketone, forming an acyclic intermediate. This is followed by an intramolecular cyclization, where the oxygen of the enolized ketone attacks the carbonyl carbon of the urea or the nitrile carbon of the cyanamide. Subsequent dehydration drives the reaction to completion, yielding the aromatic 2-aminooxazole ring. The choice of a non-nucleophilic base is critical to prevent competing side reactions with the α-haloketone.
Caption: Workflow for 2-Aminooxazole Synthesis.
Modern Synthetic Developments: Catalytic Approaches
Recent advancements have introduced more sophisticated methods, such as rhodium-catalyzed reactions of α-diazo-β-keto compounds with carboxamides, which can lead to oxazole formation.[9][10][11] Furthermore, for aryl-substituted systems, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have been employed to install the N-aryl substituent onto a pre-formed 2-aminooxazole core, offering greater modularity in the final stages of a synthetic sequence.[8][12]
Experimental Protocol: Synthesis of N,4-diphenyl-2-aminooxazole [8]
This protocol exemplifies the Hantzsch-type synthesis.
-
Reaction Setup: To a solution of 2-bromoacetophenone (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-phenylurea (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-bromoacetophenone is consumed (typically 4-6 hours).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N,4-diphenyl-2-aminooxazole.
Part 2: Installation of the Carbamate Moiety
With the 2-aminooxazole scaffold in hand, the final step is the formation of the carbamate. This transformation is typically efficient and high-yielding, leveraging well-established methodologies from peptide and medicinal chemistry.[5][13]
Method A: Reaction with Chloroformates
The reaction of the 2-aminooxazole with an alkyl or aryl chloroformate is one of the most common and reliable methods for carbamate synthesis.[13]
Mechanistic Rationale: The reaction is a nucleophilic acyl substitution. The amino group of the oxazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This addition is followed by the elimination of a chloride ion, forming the stable carbamate product. A non-nucleophilic base (e.g., triethylamine, DIPEA) is required to neutralize the HCl generated in situ, preventing protonation of the starting amine and driving the reaction to completion.
Caption: Mechanism of Carbamate Formation.
Experimental Protocol: Synthesis of Methyl (4-phenyloxazol-2-yl)carbamate
-
Reaction Setup: Dissolve 2-amino-4-phenyloxazole (1.0 mmol) in anhydrous dichloromethane (15 mL) in a flask cooled to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylamine (1.5 mmol) to the solution, followed by the dropwise addition of methyl chloroformate (1.2 mmol).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting amine.
-
Work-up: Quench the reaction by adding water (10 mL). Separate the organic layer, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) or purify by column chromatography to yield the desired oxazole carbamate.
Method B: Reaction with Isocyanates
An alternative, atom-economical route involves the direct addition of an isocyanate to the 2-aminooxazole.[13]
Mechanistic Rationale: This reaction is a direct nucleophilic addition. The lone pair of the amino nitrogen attacks the highly electrophilic central carbon of the isocyanate, forming a new C-N bond and generating the carbamate (specifically, a urea derivative in this case, which is a subclass of carbamates) in a single step. This reaction is often quantitative and may not require an external base, although mild heating can be beneficial.
Data Summary: Common Carbamoylation Reagents
| Reagent Class | Example | Key Features | Typical Conditions | Reference |
| Chloroformates | Methyl Chloroformate, Boc Anhydride | Widely available, highly reactive, generates HCl. | Base (Et₃N, DIPEA), Aprotic Solvent (DCM, THF), 0°C to RT | [13] |
| Isocyanates | Methyl Isocyanate | Atom economical, no byproduct, highly reactive. | Aprotic Solvent (THF, Toluene), RT to 60°C | [13] |
| Carbamoyl Chlorides | N,N-Dimethylcarbamoyl chloride | Used for N,N-disubstituted carbamates. | Base, Aprotic Solvent | [13] |
Part 3: Scientific Integrity and Field-Proven Insights
Expertise in Action - Why These Choices?
-
Solvent Selection: Anhydrous aprotic solvents (DCM, THF, MeCN) are paramount in both stages. Water can hydrolyze chloroformates and compete as a nucleophile, leading to undesired side products and reduced yields.
-
Base Selection: The choice of a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) in the chloroformate reaction is deliberate. These bases are sterically hindered, preventing them from acting as nucleophiles and competing with the aminooxazole. Their primary role is to scavenge the generated HCl.
-
Temperature Control: Initiating carbamoylation at 0 °C helps to control the initial exothermic reaction, particularly with highly reactive chloroformates, minimizing the formation of side products.
Trustworthiness Through Self-Validation:
Every protocol described must be self-validating through rigorous analytical confirmation. The identity and purity of the 2-aminooxazole intermediate and the final oxazole carbamate product must be confirmed by:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
Chromatography (TLC/LC-MS): To assess purity and monitor reaction progress.
Part 4: Role in Drug Development
The oxazole carbamate scaffold is increasingly recognized for its therapeutic potential. The oxazole ring often serves as a bioisostere for other aromatic systems like phenyl or thiazole rings, offering modulated physicochemical properties.[8][14] The carbamate group acts as a stable peptide bond mimic and a versatile hydrogen bond donor/acceptor, facilitating strong interactions with biological targets like enzymes and receptors.[4][5] This combination has been explored in various therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3][15] The synthetic routes detailed herein provide a robust platform for generating diverse libraries of these promising compounds for lead discovery and optimization campaigns.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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Nguyen, T. T., & Wipf, P. (n.d.). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Retrieved from [Link]
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Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
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Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
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Li, J., et al. (2020). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. RSC Publishing. Retrieved from [Link]
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ACS Publications. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. Retrieved from [Link]
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Saha, A., et al. (2025). Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. Organic Letters. Retrieved from [Link]
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Pavlovic, L., et al. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology. Retrieved from [Link]
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NIH. (n.d.). Unusual cycloadditions of o-quinone methides with oxazoles. Retrieved from [Link]
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Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
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ACS Publications. (n.d.). Ab Initio Study of the Reaction of Carbamate Formation from CO2 and Alkanolamines. Retrieved from [Link]
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AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics of Carbamate Formation and Breakdown. Retrieved from [Link]
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IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]
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RSC Publishing. (n.d.). The rhodium carbene route to oxazoles: a remarkable catalyst effect. Retrieved from [Link]
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NIH. (n.d.). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Rhodium Carbene Routes to Oxazoles and Thiazoles. Catalyst Effects in the Synthesis of Oxazole and Thiazole Carboxylates, Phosphonates, and Sulfones. Retrieved from [Link]
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PubMed. (2010). Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. Retrieved from [Link]
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ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]
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PubMed. (2009). The rhodium carbene route to oxazoles: a remarkable catalyst effect. Retrieved from [Link]
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ResearchGate. (n.d.). Steps towards the formation of 2-aminooxazole 5. Retrieved from [Link]
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ResearchGate. (n.d.). Recent advance in oxazole-based medicinal chemistry. Retrieved from [Link]
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MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]
-
Scilit. (n.d.). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
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PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]
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PubMed. (2018). Recent advance in oxazole-based medicinal chemistry. Retrieved from [Link]
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ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
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CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
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DSpace Repository. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
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ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
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The Strategic Linchpin in Modern Medicinal Chemistry: A Technical Guide to tert-Butyl Oxazol-4-ylcarbamate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the strategic use of versatile synthetic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl oxazol-4-ylcarbamate has emerged as a critical building block, particularly in the synthesis of kinase and protease inhibitors. Its unique combination of a Boc-protected amine on an oxazole scaffold provides a stable yet readily functionalizable handle for the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Oxazole Moiety and the Strategic Importance of Boc Protection
The oxazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic compounds.[1] Its presence often imparts favorable pharmacokinetic properties and provides a rigid framework for the precise orientation of pharmacophoric elements. The introduction of a protected amine at the 4-position of the oxazole ring, specifically as a tert-butyloxycarbonyl (Boc) carbamate, offers a strategic advantage in multi-step syntheses.
The Boc protecting group is renowned for its stability under a broad range of reaction conditions, yet it can be cleanly and efficiently removed under acidic conditions.[2] This orthogonality allows for selective manipulation of other functional groups within a molecule without compromising the integrity of the protected amine. This guide will delve into the practical aspects of utilizing this compound, a testament to the power of strategic protecting group chemistry in modern synthetic campaigns.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1314931-66-2 |
| Molecular Formula | C₈H₁₂N₂O₃ |
| Molecular Weight | 184.19 g/mol [3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate |
Synthesis of this compound: A Step-by-Step Protocol
The reliable synthesis of this compound is the cornerstone of its utility. While several methods can be envisaged, a common and efficient approach involves the Boc protection of a suitable 4-aminooxazole precursor. The following protocol outlines a representative procedure.
Experimental Protocol: Boc Protection of 4-Aminooxazole
-
Materials:
-
4-Aminooxazole hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 4-aminooxazole hydrochloride (1.0 eq) in anhydrous DCM or THF, add triethylamine or DIPEA (2.2 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes to ensure complete neutralization of the hydrochloride salt.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.
-
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base like triethylamine or DIPEA is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the acidic byproducts of the reaction without competing with the amine for the Boc anhydride.
-
Performing the initial addition of Boc₂O at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
The aqueous workup with sodium bicarbonate removes any unreacted Boc anhydride and acidic impurities.
Key Applications in Synthetic Chemistry: A Gateway to Complex Molecules
The true value of this compound lies in its application as a versatile intermediate for the construction of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The Boc-protected amine allows for the initial coupling reaction to occur at another position on the oxazole ring (if suitably functionalized) or, more commonly, the nitrogen of the carbamate can be deprotected to reveal a nucleophilic amine for subsequent reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The oxazole ring can be functionalized with a leaving group (e.g., a halogen) at the 2- or 5-position, enabling palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. In these scenarios, the Boc-protected amine at the 4-position remains inert, allowing for the selective formation of carbon-carbon or carbon-heteroatom bonds.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Deprotection and Subsequent Functionalization
A key synthetic manipulation of this compound is the removal of the Boc group to unmask the primary amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. The resulting 4-aminooxazole can then participate in a variety of bond-forming reactions.
Experimental Protocol: Boc Deprotection
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-aminooxazole.
-
Mechanism of Boc Deprotection
Caption: Acid-catalyzed Boc Deprotection Mechanism.
Application in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of kinase inhibitors. The deprotected 4-aminooxazole can serve as a key nucleophile in the construction of the final drug molecule, often forming a crucial hydrogen bond with the kinase hinge region.
Illustrative Synthetic Scheme in Kinase Inhibitor Synthesis
Caption: General Synthetic Approach to Kinase Inhibitors.
Conclusion: A Versatile Tool for Drug Discovery
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its robust nature, coupled with the facile and selective deprotection of the amine functionality, makes it an invaluable intermediate for the construction of complex, biologically active molecules. For researchers in medicinal chemistry and drug development, a thorough understanding of the synthesis and reactivity of this key building block is essential for the efficient and successful execution of their synthetic campaigns. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full potential of this compound in the pursuit of novel therapeutics.
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
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Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher. [Link]
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The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]
-
Synthesis of oxazole building block 14. ResearchGate. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
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Safeguarding Research: A Technical Safety and Handling Guide for tert-Butyl oxazol-4-ylcarbamate
This guide provides an in-depth technical overview of the safety, handling, and emergency protocols for tert-Butyl oxazol-4-ylcarbamate (CAS No: 1314931-66-2). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the compound's hazard profile and best practices for its safe utilization in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Chemical Identity and Physicochemical Profile
This compound is a bifunctional organic molecule incorporating a reactive oxazole ring and a Boc-protected amine. This structure makes it a valuable building block in medicinal chemistry. A precise understanding of its physical and chemical properties is the foundation of a thorough risk assessment.
While experimentally determined data for this specific compound is not widely published, we can infer key properties from its structure and data from the closely related analogue, tert-butyl carbamate. This approach is common in research settings for novel compounds but requires a conservative interpretation of the potential risks.
Table 1: Physicochemical Properties of this compound and a Key Analogue
| Property | Value for this compound | Analogue Data: tert-Butyl carbamate (CAS 4248-19-5) | Rationale for Analogy/Implication |
| Molecular Formula | C₈H₁₂N₂O₃[1] | C₅H₁₁NO₂ | The addition of the oxazole ring increases molecular weight and heteroatom content. |
| Molecular Weight | 184.19 g/mol [1] | 117.15 g/mol [2] | Higher molecular weight may influence physical state and boiling point. |
| Appearance | Assumed to be a solid. | Off-white solid.[3] | Similar carbamate structures are typically solids at room temperature. |
| Melting Point | Data not available. | 105 - 109 °C[3] | The presence of the rigid oxazole ring may influence the crystal lattice, likely resulting in a different but still solid melting point. |
| Boiling Point | Data not available. | Data not available. | Likely to decompose upon heating before boiling under atmospheric pressure. |
| Solubility | Data not available. | Good solubility in many organic solvents.[4] | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with ingestion and irritation to the skin, eyes, and respiratory system. The "Warning" signal word indicates a moderate level of hazard.[1]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] | |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Expert Insight: The combination of hazards necessitates handling this compound with engineering controls (i.e., a chemical fume hood) to prevent inhalation of dust and personal protective equipment (PPE) to avoid skin and eye contact. The oral toxicity warning is particularly relevant in a lab setting, underscoring the critical importance of prohibiting eating and drinking and maintaining strict personal hygiene.
Toxicological and Ecotoxicological Profile
Detailed toxicological studies, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for this compound are not publicly available. This is common for research-specific chemicals.[2] The GHS classification "Harmful if swallowed" is based on predictions or data from structurally similar compounds.
-
Human Health: The primary toxicological concerns are acute effects from single exposures. Irritation to the skin and eyes is a direct result of contact, and respiratory irritation occurs upon inhalation of the solid as a dust.[1][5] The toxicological properties have not been fully investigated, and therefore, the compound should be handled as if it has unknown chronic effects.[2]
-
Environmental Impact: There is no specific data available on the ecotoxicity or environmental fate of this compound. However, azole compounds, as a class, are widely used and can be detected in the environment, where they may have detrimental effects on aquatic organisms.[6] Therefore, it is imperative that this compound and its waste are not released into the environment.[2][3]
Safe Handling and Storage Protocols
A self-validating system of protocols is essential for mitigating the risks associated with this compound. The following step-by-step procedures are designed to ensure researcher safety and experimental integrity.
Risk Assessment Workflow
Before any experiment, a thorough risk assessment must be performed. This involves identifying hazards, evaluating risks, and implementing control measures.
Caption: Figure 1: Risk Assessment Workflow for Handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles (conforming to EN 166 or ANSI Z87.1).[7] | Protects against dust particles and potential splashes causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). Lab coat or long-sleeved clothing.[7][8] | Prevents skin contact which can cause irritation. Glove integrity should be inspected before use. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. If weighing outside of a hood, a NIOSH-approved N95 respirator is necessary.[7] | Mitigates the risk of inhaling dust, which can cause respiratory tract irritation. |
Experimental Handling Protocol
Preparation:
-
Verify Ventilation: Confirm that the chemical fume hood is functioning correctly before starting work.
-
Assemble Materials: Ensure all necessary equipment, including a spatula, weighing paper, and appropriate solvent, is within the fume hood to minimize movement in and out of the controlled area.
-
Don PPE: Put on all required PPE as specified in Table 3.
Handling & Use:
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a spatula to transfer the material, avoiding the creation of dust clouds.
-
Dissolving: If making a solution, add the solvent to the solid slowly to prevent splashing.
-
General Use: Keep the container tightly closed when not in use. Avoid eating, drinking, or smoking in the handling area.[1]
Cleanup:
-
Decontamination: Clean the work area and any used equipment thoroughly.
-
Waste Disposal: Collect all waste material (solid residue, contaminated consumables) in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health & Safety (EHS) office.
-
Doffing PPE: Remove PPE carefully, avoiding contamination of skin. Wash hands thoroughly after handling is complete.[1]
Storage Requirements
-
Conditions: Store in a cool, dry, well-ventilated place away from incompatible materials.[3] The recommended storage temperature is between 2-8°C.
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[1]
-
Security: Store in a locked cabinet or an area with restricted access.[1]
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[8]
-
Conditions to Avoid: Avoid generating dust. Keep away from heat and sources of ignition.[3]
-
Incompatible Materials: Avoid strong oxidizing agents, which could react exothermically with the carbamate or oxazole moieties.[8]
-
Hazardous Decomposition Products: While specific data is unavailable for this compound, thermal decomposition of similar organic molecules containing nitrogen and carbon would likely produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]
Emergency and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical.
Emergency Response Workflow
Caption: Figure 2: Emergency Response Protocol for Incidents Involving this compound.
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation persists.[1]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Fire-Fighting and Spill Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases (CO, CO₂, NOx).[2][3]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
-
Spill Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[3] Prevent the material from entering drains or waterways.[3]
References
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tert-Butyl 1,2-oxazol-3-ylcarbamate Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
tert-butyl 5-nitrobenzo[d]isoxazol-3-ylcarbamate Introduction. ChemBK. [Link]
-
A comprehensive review on environmental toxicity of azole compounds to fish. PubMed, National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to tert-Butyl oxazol-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl oxazol-4-ylcarbamate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a carbamate-protected amine on an oxazole ring, makes it a versatile intermediate for introducing the oxazol-4-amine moiety in a controlled manner during multi-step synthetic sequences. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine. This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to assist researchers and drug development professionals in its effective application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are experimentally determined and reported by chemical suppliers, others, particularly boiling point and specific solubility values, are not widely available in the literature and may require experimental determination for specific applications.
| Property | Value | Source(s) |
| CAS Number | 1314931-66-2 | [1] |
| Molecular Formula | C₈H₁₂N₂O₃ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| Physical Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, under dry and sealed conditions | [1] |
Molecular Structure and Identification
The structural representation of this compound is crucial for understanding its reactivity and for its unambiguous identification.
Figure 1. 2D structure of this compound.
Spectral Data for Characterization
Mass Spectrometry (Predicted): The predicted mass spectrum would show a molecular ion peak ([M]⁺) at m/z 184.08. Common fragments would likely correspond to the loss of the tert-butyl group (m/z 128) and the entire Boc group (m/z 84). The protonated molecule ([M+H]⁺) would be observed at m/z 185.09.[2]
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet at approximately 1.5 ppm (9H). The protons on the oxazole ring would appear as two distinct signals in the aromatic region, typically between 7.0 and 8.5 ppm (1H each). The N-H proton of the carbamate would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate would be observed downfield, typically in the range of 150-155 ppm. The carbons of the oxazole ring would resonate in the aromatic region, generally between 120 and 150 ppm.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be characterized by several key absorption bands. A prominent C=O stretching vibration for the carbamate carbonyl group is expected around 1700-1725 cm⁻¹. The N-H stretching vibration should appear as a moderate band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the tert-butyl group will be visible around 2950-2850 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the oxazole ring are expected in the 1650-1450 cm⁻¹ region.
Synthesis and Reactivity
Synthesis: this compound is typically synthesized from a suitable 4-aminooxazole precursor. A general synthetic approach involves the reaction of 4-aminooxazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or N,N-diisopropylethylamine, in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran.
Figure 2. General synthetic scheme for this compound.
Reactivity: The chemical reactivity of this compound is primarily dictated by the Boc-protected amine and the oxazole ring.
-
Deprotection: The Boc group can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the free 4-aminooxazole. This unmasked amine is then available for a wide range of subsequent chemical transformations, including acylation, alkylation, and arylation reactions.
Figure 3. Deprotection of this compound.
-
Oxazole Ring Chemistry: The oxazole ring itself can participate in various reactions, although it is generally considered an electron-rich aromatic system. It can undergo electrophilic substitution, though typically requiring forcing conditions. The ring is also susceptible to cleavage under certain strong acidic or basic conditions, or upon reduction.
Applications in Research and Drug Development
This compound is a valuable intermediate in medicinal chemistry and drug discovery. The oxazole moiety is a common scaffold in many biologically active compounds, exhibiting a range of activities including anti-inflammatory, anti-cancer, and anti-microbial properties. The protected 4-amino functionality allows for the strategic introduction of diverse substituents, enabling the generation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Its use has been noted in the synthesis of protease and kinase inhibitors.[1]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
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The Strategic Synthesis and Application of tert-Butyl Oxazol-4-ylcarbamate Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal scaffold for designing molecules that can interact with high specificity and affinity to biological targets.[1][2][3] The utility of oxazole derivatives spans a vast range of therapeutic areas, including oncology, inflammation, and infectious diseases.[4] Within this important class of compounds, molecules built around a tert-butyl oxazol-4-ylcarbamate core have emerged as particularly valuable intermediates and pharmacophores, primarily in the development of selective kinase inhibitors.
The tert-butyloxycarbonyl (Boc) protecting group on the 4-amino position offers a stable yet readily cleavable handle, permitting selective modification at other positions of the oxazole ring. This strategic feature allows for the construction of diverse chemical libraries, enabling extensive exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis of the this compound core, strategies for its derivatization, its application in drug discovery with a focus on kinase inhibition, and detailed experimental protocols.
Part 1: Synthesis of the Core Moiety: this compound
The synthesis of the this compound core is a critical first step. While multiple routes to substituted oxazoles exist, a common and effective strategy involves the construction of the 4-aminooxazole ring followed by protection of the amine. A robust method for the formation of the oxazole ring is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[1][5][6]
A plausible synthetic pathway begins with the synthesis of 4-aminooxazole, which can then be protected with a Boc group. The Van Leusen reaction, in this context, would involve the reaction of an appropriate aldehyde with TosMIC.[6] A more direct approach to a functionalized precursor involves the synthesis of 5-amino-oxazole-4-carboxylates from α-chloroglycinates and isonitriles, which can then be further manipulated.
Once 4-aminooxazole or a suitable precursor is obtained, the installation of the tert-butyloxycarbonyl (Boc) protecting group is typically straightforward. Standard conditions involve the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[7]
Conceptual Synthetic Workflow
The overall strategy can be visualized as a multi-step process, beginning from simple starting materials to the final, versatile building block.
Caption: Simplified BTK signaling pathway and point of inhibition.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central signaling cascade that responds to cellular stress and inflammatory cytokines. C[1][6][8][9]hronic activation of the p38 pathway is implicated in a variety of inflammatory diseases, such as rheumatoid arthritis, as well as in some cancers. Inhibitors of p38 can modulate the production of pro-inflammatory cytokines like TNF-α and IL-6, making them valuable therapeutic agents.
Caption: Simplified p38 MAPK pathway and point of inhibition.
Structure-Activity Relationship (SAR) Insights
For kinase inhibitors based on the oxazole-4-carboxamide scaffold, SAR studies have revealed several key trends. The data presented below is a representative compilation based on public domain information for analogous kinase inhibitor scaffolds.
| Compound ID | R¹ (C5-Position) | R² (N-Carbamate) | Kinase IC₅₀ (nM) |
| Analog 1-a | Phenyl | H | 150 |
| Analog 1-b | 4-Fluorophenyl | H | 75 |
| Analog 1-c | 2-Pyridyl | H | 50 |
| Analog 2-a | 2-Pyridyl | Methyl | 45 |
| Analog 2-b | 2-Pyridyl | Ethyl | 80 |
| Analog 2-c | 2-Pyridyl | Cyclopropyl | 30 |
Disclaimer: The data in this table is illustrative and compiled from general trends observed in public literature for similar scaffolds. It does not represent data for a specific, single series of compounds.
From this representative data, several hypotheses can be drawn:
-
C5-Position: The introduction of a heteroaromatic ring, such as pyridine, at the C5-position often enhances potency compared to a simple phenyl ring. This is likely due to the ability of the pyridine nitrogen to form a key hydrogen bond interaction within the kinase hinge region.
-
N-Carbamate Position: Small alkyl groups on the carbamate nitrogen can be well-tolerated or even beneficial, potentially by providing favorable hydrophobic interactions or by influencing the conformation of the molecule.
Part 4: Experimental Protocols
The following protocols are generalized procedures based on established chemical transformations and should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromo-oxazole Intermediate
Rationale: This protocol describes the palladium-catalyzed cross-coupling of a tert-butyl (5-bromooxazol-4-yl)carbamate intermediate with an arylboronic acid to introduce diversity at the C5 position. The use of a palladium catalyst with a suitable ligand facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
[10]Procedure:
-
To a dry reaction vial, add tert-butyl (5-bromooxazol-4-yl)carbamate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 equiv.) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C5-arylated analog.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: General Procedure for N-Alkylation of the Carbamate
Rationale: This protocol details the alkylation of the carbamate nitrogen. Sodium hydride is used as a strong, non-nucleophilic base to deprotonate the carbamate, forming a sodium salt that is a potent nucleophile. A[11]nhydrous conditions are critical to prevent quenching of the base and the nucleophile.
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2-1.5 equiv.) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes, allowing for the evolution of hydrogen gas to cease.
-
Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.3 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Validation: Characterize the purified N-alkylated product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Conclusion and Future Outlook
The this compound scaffold represents a highly strategic and versatile platform for the development of novel therapeutics, particularly kinase inhibitors. Its synthetic tractability allows for systematic exploration of structure-activity relationships through derivatization at multiple positions. The insights gained from targeting kinases like BTK and p38 MAPK highlight the potential of these compounds in oncology and inflammatory diseases. Future work in this area will likely focus on the development of highly selective and potent inhibitors with optimized pharmacokinetic properties, potentially through the exploration of novel C2 and C5 substituents and the fine-tuning of the N-carbamate moiety. The robust synthetic methodologies outlined in this guide provide a solid foundation for these future drug discovery efforts.
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Van Leusen, D., Oldenziel, O., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114-3118. [Link]
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Aalipour, A., & Advani, R. H. (2013). Bruton’s tyrosine kinase inhibitors for the treatment of B-cell malignancies. Hematology/oncology clinics of North America, 27(5), 979-1002. [Link]
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Kaur, R., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
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Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]
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He, Y., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 161-164. [Link]
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Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
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He, Y., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. PubMed. [Link]
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Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
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Kumar, D., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859-1882. [Link]
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Kumar, D., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
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Romeo, R., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1729. [Link]
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Zhang, J., Coqueron, P. Y., Vors, J. P., & Ciufolini, M. A. (2010). Synthesis of 5-amino-oxazole-4-carboxylates from α-chloroglycinates. Organic letters, 12(17), 3940-3943. [Link]
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Kalinina, M. A., et al. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2018(3), M1009. [Link]
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Garg, N. K., & Snieckus, V. (2009). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(46), 8642-8645. [Link]
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Kozikowski, A. P., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 58-67. [Link]
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Kozikowski, A. P., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. ResearchGate. [Link]
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Carpino, L. A. (1966). Carbamic acid, tert-butyl ester. Organic Syntheses, 46, 15. [Link]
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Kuwano, R., & Yokogi, M. (2005). Suzuki− Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic letters, 7(5), 945-947. [Link]
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Saeed, A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(15), 4933. [Link]
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Kumar, P., & Deme, P. (2009). Complications from dual roles of sodium hydride as a base and as a reducing agent. The Journal of organic chemistry, 74(6), 2567-2570. [Link]
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Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
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O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein journal of organic chemistry, 17, 1923-1934. [Link]
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Le-Houx, J. (2016). Specific Solvent Issues with the SNAr Reaction. WordPress. [Link]
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Melikian, A., et al. (1992). Synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1269–1272. [Link]
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The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity
Abstract
The oxazole ring, a five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry and organic synthesis, integral to a multitude of pharmaceuticals and biologically active natural products.[1] Its distinct electronic architecture imparts a nuanced reactivity profile that is both challenging and synthetically versatile. This guide provides an in-depth exploration of the fundamental reactivity of the oxazole ring system, grounded in mechanistic principles and field-proven insights. We will dissect its behavior towards electrophiles, nucleophiles, and radical species, its participation in cycloaddition and metal-catalyzed coupling reactions, and the conditions that lead to ring-opening. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this important heterocycle.
Electronic Structure: The Heart of Oxazole Reactivity
The reactivity of the oxazole ring is a direct consequence of its electronic structure. It is a six-π-electron aromatic system, which imparts significant thermal stability.[1][2] However, the presence of two heteroatoms—a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1—creates a highly polarized environment.
-
Pyridine-Type Nitrogen (N3): As an electron sink, the nitrogen atom significantly lowers the electron density of the ring, rendering it generally resistant to electrophilic attack. It is also the site of protonation and N-alkylation, forming oxazolium salts.[3][4] The conjugate acid of oxazole has a pKa of approximately 0.8, making it a very weak base.[4]
-
Furan-Type Oxygen (O1): The oxygen atom donates a lone pair of electrons to the π-system to achieve aromaticity. Its presence contributes to the ring's ability to act as a diene in cycloaddition reactions.[3]
-
Proton Acidity: The electron-deficient nature of the ring results in acidic C-H bonds. The order of acidity is C2 > C5 > C4, with the C2 proton having a pKa of about 20.[1] This acidity is a cornerstone of oxazole functionalization via metallation.
dot graph "Reactivity_Map" { layout=neato; node [shape=plaintext]; edge [arrowhead=vee, color="#5F6368"];
// Define the oxazole ring structure pos_O [pos="0,1.5!", label="O"]; pos_C2 [pos="1.5,0.75!", label="C2"]; pos_N3 [pos="1.5,-0.75!", label="N"]; pos_C4 [pos="0,-1.5!", label="C4"]; pos_C5 [pos="-1.5,-0.75!", label="C5"];
// Invisible nodes for drawing ring bonds node [shape=point, width=0]; p1 [pos="0.3,1.4!"]; p2 [pos="1.3,0.8!"]; p3 [pos="1.3,-0.7!"]; p4 [pos="0.3,-1.4!"]; p5 [pos="-0.3,-1.4!"]; p6 [pos="-1.3,-0.7!"]; p7 [pos="-1.3,0.7!"]; p8 [pos="-0.3,1.4!"]; p1 -> p2 -> p3 -> p4 [dir=none]; p5 -> p6 -> p7 -> p8 [dir=none]; p4 -- p5 [style=dashed]; p8 -- p1 [style=dashed];
// Reactivity annotations node [shape=box, style=rounded, fontcolor="#FFFFFF"];
// Deprotonation at C2 deprotonation [label="Deprotonation (Most Acidic)", pos="3.5,0.75!", fillcolor="#34A853"]; deprotonation -> pos_C2 [color="#34A853"];
// Nucleophilic Attack at C2 nuc_attack [label="Nucleophilic Attack\n(with leaving group)", pos="3.5,-0.75!", fillcolor="#EA4335"]; nuc_attack -> pos_C2 [color="#EA4335"];
// Electrophilic Attack at C4/C5 elec_attack [label="Electrophilic Attack\n(requires activation)", pos="-3.5,-1.25!", fillcolor="#4285F4"]; elec_attack -> pos_C4 [color="#4285F4"]; elec_attack -> pos_C5 [color="#4285F4"];
// Cycloaddition cyclo [label="[4+2] Cycloaddition\n(Diene character)", pos="-3.5,1.25!", fillcolor="#FBBC05"]; cyclo -> pos_C2 [color="#FBBC05"]; cyclo -> pos_C5 [color="#FBBC05"]; }
Caption: A map of the primary sites of chemical reactivity on the oxazole ring.
Electrophilic Substitution
The oxazole ring is inherently electron-deficient and thus, generally unreactive towards electrophilic aromatic substitution.[3] Standard conditions for reactions like nitration, sulfonation, and Friedel-Crafts alkylation are typically ineffective and can lead to ring decomposition.[3]
However, substitution is possible if the ring is activated with electron-donating groups (EDGs). The preferred site of attack is generally C5, though reactivity at C4 is also observed.[4] The order of reactivity is typically C4 > C5 > C2.
Example: Vilsmeier-Haack Formylation A classic example of electrophilic substitution on an activated oxazole is the Vilsmeier-Haack reaction, which introduces a formyl group, typically at the C5 position. This reaction underscores the need for activating substituents to facilitate electrophilic attack.
Nucleophilic Reactivity
The response of the oxazole ring to nucleophiles is one of its most defining characteristics. Two primary pathways are observed: substitution and ring-opening.
Nucleophilic Substitution
Direct nucleophilic substitution on an unsubstituted oxazole ring is rare.[5] However, if a suitable leaving group (e.g., a halogen) is present, substitution can occur. The most electron-deficient C2 position is the most susceptible to this reaction.[4][6] The order of reactivity for halogen displacement is C2 >> C4 > C5.[5]
Nucleophilic Ring-Opening
More commonly, nucleophilic attack leads to cleavage of the oxazole ring.[3][7] Strong nucleophiles attack the electrophilic C2 position, initiating a cascade that results in ring scission. This reactivity is a powerful synthetic tool, as the opened intermediate can often be re-cyclized to form different heterocyclic systems. For instance, treatment of an oxazole with ammonia or formamide can yield an imidazole.[3]
Deprotonation and C2-Functionalization
The pronounced acidity of the C2 proton allows for regioselective functionalization. Strong, non-nucleophilic bases, such as n-butyllithium, can deprotonate the C2 position to generate a 2-lithiooxazole intermediate.[1] This potent nucleophile can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install substituents exclusively at the C2 position.
A critical consideration is the stability of the 2-lithiooxazole. This intermediate exists in equilibrium with a ring-opened isonitrile, which can become the dominant species, particularly at higher temperatures.[1][4] Careful control of reaction conditions is therefore essential to favor the desired C2-functionalization pathway.
Cycloaddition Reactions: The Diels-Alder Manifold
The oxazole ring can participate as the diene component in [4+2] Diels-Alder cycloadditions, a reaction that provides a powerful route to substituted pyridines.[4][8] The diene character arises from the C2-O1-C5-C4 fragment. The reaction proceeds via the formation of a bicyclic adduct which is often unstable and readily eliminates water (or another small molecule) to aromatize, yielding the pyridine ring.[4]
The efficiency of the Diels-Alder reaction is enhanced by the presence of electron-donating groups on the oxazole ring, which raises the energy of the HOMO (Highest Occupied Molecular Orbital), facilitating the reaction with electron-deficient dienophiles.[1][3]
dot digraph "Diels_Alder_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes start [label="Start:\nOxazole (Diene) &\nDienophile"]; mix [label="Heat Reaction Mixture\n(e.g., Toluene, Reflux)"]; cycloaddition [label="[4+2] Cycloaddition"]; intermediate [label="Formation of Bicyclic\nOxo-bridged Intermediate"]; elimination [label="Elimination of H₂O"]; product [label="Pyridine Derivative"]; purify [label="Purification\n(e.g., Chromatography)"]; end [label="End"];
// Edges start -> mix; mix -> cycloaddition; cycloaddition -> intermediate; intermediate -> elimination; elimination -> product; product -> purify; purify -> end; }
Caption: General workflow for the synthesis of pyridines via an oxazole Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction of 4-Methyloxazole with Diethyl Acetylenedicarboxylate
-
Objective: To synthesize a substituted pyridine derivative via a [4+2] cycloaddition.
-
Materials:
-
4-Methyloxazole (1.0 eq)
-
Diethyl acetylenedicarboxylate (DEAD) (1.1 eq)
-
Toluene (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
-
Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add 4-methyloxazole and anhydrous toluene.
-
Begin stirring the solution and add diethyl acetylenedicarboxylate (DEAD) dropwise at room temperature.
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 110°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the desired diethyl 2-methylpyridine-4,5-dicarboxylate.
-
-
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). The disappearance of oxazole starting material signals and the appearance of characteristic pyridine signals in the NMR spectrum validate the success of the transformation.
Metal-Catalyzed Cross-Coupling: A Modern Synthetic Pillar
Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis of functionalized oxazoles.[9][10] Palladium- and nickel-catalyzed reactions such as Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings are routinely employed to form C-C bonds at all three carbon positions of the oxazole ring.[9][11]
There are two principal strategies for executing these couplings:
-
Route A: A metallated oxazole (e.g., boronic acid, stannane, or zincate) is coupled with an aryl or vinyl halide/triflate. This approach leverages the acidity of the ring protons to prepare the organometallic oxazole precursor.[9]
-
Route B: A halo- or triflyloxy-oxazole is coupled with a generic organometallic partner (e.g., Ar-B(OH)₂, Ar-SnBu₃). This route requires a pre-functionalized oxazole electrophile.[9]
The choice of strategy depends on the availability of starting materials and the desired substitution pattern.[9]
dot digraph "Cross_Coupling_Strategies" { graph [rankdir="TB", nodesep=0.5]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=3.5]; edge [color="#5F6368"];
// Title title [label="Metal-Catalyzed Cross-Coupling of Oxazoles", shape=plaintext, fontcolor="#202124"];
// Route A routeA [label="{Route A: Metallated Oxazole|Oxazole-M + Ar-X}"];
// Route B routeB [label="{Route B: Oxazole Electrophile|Oxazole-X + Ar-M}"];
// Catalyst catalyst [label="Pd or Ni Catalyst", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Product product [label="Functionalized Oxazole\n(Oxazole-Ar)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections title -> {routeA, routeB} [style=invis]; routeA -> catalyst; routeB -> catalyst; catalyst -> product; }
Caption: The two primary strategies for the metal-catalyzed cross-coupling of oxazoles.
Summary of Reactivity
The reactivity of the oxazole ring is a nuanced interplay of its aromaticity and the powerful electronic effects of its heteroatoms. The following table summarizes its core reactivity patterns.
| Reaction Type | Preferred Position(s) | Key Characteristics & Requirements |
| Electrophilic Substitution | C5 / C4 | Generally disfavored; requires strong activation by electron-donating groups.[3][4] |
| Nucleophilic Attack | C2 | Leads to substitution (if leaving group is present) or, more commonly, ring-opening.[3][6] |
| Deprotonation/Metallation | C2 | Most acidic proton; requires a strong base (e.g., n-BuLi).[1][4] |
| Diels-Alder Cycloaddition | C2, C5 (as part of diene) | Acts as a diene to form pyridines; favored by electron-donating groups.[1][4] |
| Metal-Catalyzed Coupling | C2, C4, C5 | Versatile C-C bond formation via metallated oxazoles or halo-oxazoles.[9][10] |
References
-
Title: Synthesis, Reactions and Medicinal Uses of Oxazole Source: Pharmaguideline URL: [Link]
-
Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Egyptian Journal of Basic and Applied Sciences URL: [Link]
-
Title: Oxazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles Source: ScienceDirect URL: [Link]
-
Title: Fischer oxazole synthesis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A Practical Method for Oxazole Synthesis by Cycloisomerization of Propargyl Amides Source: ACS Publications URL: [Link]
-
Title: Oxazole Synthesis from Acetylenes and Nitriles Source: Scientific Update URL: [Link]
-
Title: Synthesis of 1,3-oxazoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Oxazole.pdf Source: CUTM Courseware URL: [Link]
-
Title: Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole Source: Slideshare URL: [Link]
-
Title: Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles Source: ACS Publications URL: [Link]
-
Title: Cross-Coupling Reaction of Oxazoles Source: Ingenta Connect URL: [Link]
-
Title: Unusual cycloadditions of o-quinone methides with oxazoles Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles Source: Ignited Minds Journals URL: [Link]
-
Title: Synthesis and Reactions of Oxazoles Source: ResearchGate URL: [Link]
-
Title: new chemistry of oxazoles Source: HETEROCYCLES, Vol. 35. No. 2, 1993 URL: [Link]
-
Title: Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Semantic Scholar URL: [Link]
-
Title: Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Cross-Coupling Reaction of Oxazoles: Ingenta Connect [ingentaconnect.com]
- 10. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Application of tert-Butyl oxazol-4-ylcarbamate: A Comprehensive Guide for Researchers
Introduction: The Strategic Importance of tert-Butyl oxazol-4-ylcarbamate
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of protecting groups and heterocyclic scaffolds is paramount for the efficient synthesis of complex molecular architectures. This compound serves as a quintessential example of a bifunctional building block, integrating the synthetically versatile oxazole ring with a protected amine functionality. The oxazole moiety is a privileged heterocycle found in numerous biologically active natural products and pharmaceutical agents, valued for its ability to engage in hydrogen bonding and its metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for orthogonal synthetic strategies.[1]
This technical guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound. Furthermore, it will delve into its applications as a key intermediate in the synthesis of more complex molecules, offering insights into the causality behind the experimental choices to ensure reproducibility and success in the laboratory.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety precautions is critical before commencing any experimental work.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂O₃ | |
| Molecular Weight | 184.19 g/mol | |
| Appearance | Off-white solid | |
| Melting Point | 105 - 109 °C |
Safety and Handling: this compound should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.[3] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2] For detailed safety information, consult the Material Safety Data Sheet (MSDS).[2][3]
Experimental Protocols
The synthesis of this compound is a two-step process commencing with the synthesis of the 4-aminooxazole precursor, followed by the protection of the amino group with a Boc moiety.
Part 1: Synthesis of 4-Aminooxazole
The synthesis of the 4-aminooxazole core can be achieved through various routes. Here, we present a reliable method adapted from established procedures for the synthesis of substituted aminooxazoles, utilizing readily available starting materials.
Caption: Synthesis of 4-Aminooxazole from Ethyl Cyanoacetate.
Materials and Reagents:
-
Ethyl cyanoacetate
-
Formamide
-
Sodium ethoxide
-
Ethanol, absolute
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol (100 mL) to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the stirred solution of sodium ethoxide, add ethyl cyanoacetate (1.0 eq) dropwise at room temperature. After the addition is complete, add formamide (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with concentrated HCl.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-aminooxazole. Further purification can be achieved by column chromatography on silica gel.
Part 2: Boc Protection of 4-Aminooxazole
The protection of the amino group of 4-aminooxazole is achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction is typically high-yielding and clean.[4]
Caption: Boc Protection of 4-Aminooxazole.
Materials and Reagents:
-
4-Aminooxazole (from Part 1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-aminooxazole (1.0 eq) in anhydrous dichloromethane (DCM, 50 mL).
-
Addition of Base and Reagent: To the stirred solution, add triethylamine (1.2 eq). Then, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at room temperature. The use of a catalytic amount of DMAP (0.1 eq) can accelerate the reaction, especially for less reactive amines.[2]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm, 9H), the oxazole protons (two singlets or doublets, ~7.5-8.5 ppm, 2H), and the NH proton (broad singlet, variable chemical shift). |
| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), the oxazole ring carbons, and the carbamate carbonyl carbon (~153 ppm). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | Characteristic peaks for N-H stretching, C=O stretching of the carbamate, and C-O stretching. |
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The protected amine allows for selective functionalization at other positions of the oxazole ring. Subsequent deprotection of the Boc group unmasks the amine, which can then participate in various coupling reactions to build more complex structures. This strategy is frequently employed in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutics.
Conclusion
This guide provides a detailed and validated protocol for the synthesis and handling of this compound. By understanding the rationale behind each experimental step and adhering to the safety precautions, researchers can confidently utilize this versatile building block in their synthetic endeavors to accelerate the discovery of new therapeutic agents. The combination of the stable yet readily cleavable Boc protecting group with the medicinally important oxazole scaffold makes this compound an indispensable tool for the modern organic and medicinal chemist.
References
-
PubChem. tert-Butyl n-(1,3-oxazol-4-yl)carbamate. Retrieved from [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Retrieved from [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using tert-Butyl oxazol-4-ylcarbamate
Introduction: The Oxazole Scaffold as a Privileged Structure in Kinase Inhibition
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and structural properties allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with a wide array of biological targets, including the ATP-binding site of protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[2][3] Consequently, the incorporation of the oxazole moiety into small molecules is a highly pursued strategy in the development of novel kinase inhibitors.[4][5][6]
tert-Butyl oxazol-4-ylcarbamate serves as a versatile and strategically important building block in this endeavor.[7] The Boc-protected amine at the 4-position provides a convenient handle for subsequent chemical modifications, allowing for the controlled and regioselective introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final kinase inhibitor.[7] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this compound in the construction of diverse kinase inhibitor scaffolds.
Core Synthetic Strategies: Building Complexity from a Versatile Core
The primary utility of this compound lies in its capacity to undergo a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The two most prominent and powerful of these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions are renowned for their broad substrate scope, functional group tolerance, and high yields, making them indispensable tools in modern drug discovery.
Strategic Overview of Kinase Inhibitor Synthesis
The general workflow for synthesizing kinase inhibitors using this compound involves a multi-step process that leverages the reactivity of the oxazole core and the latent functionality of the Boc-protected amine.
Caption: General workflow for kinase inhibitor synthesis.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[8] In the context of our building block, this typically involves the coupling of a halogenated derivative of this compound with a variety of aryl or heteroaryl boronic acids or esters. This reaction is fundamental for constructing the core bi-aryl or heteroaryl-aryl scaffolds common to many Type I and Type II kinase inhibitors.
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10] This reaction is particularly valuable for synthesizing kinase inhibitors where a key pharmacophore is an amino-substituted heteroaromatic ring. The reaction is known for its exceptional functional group tolerance and its ability to form C-N bonds with a wide range of amines, including primary and secondary amines, anilines, and various nitrogen-containing heterocycles.[11][12]
Mechanism Insight: Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the palladium(0) catalyst to the aryl halide. The amine then coordinates to the palladium complex, and after deprotonation by a base, reductive elimination occurs to form the desired C-N bond and regenerate the catalyst.[11]
Caption: Buchwald-Hartwig amination reaction scheme.
Experimental Protocols
Note: These protocols are intended as a general guide. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Halogenation of this compound
Objective: To introduce a halogen (bromine or iodine) at the 5-position of the oxazole ring, providing a handle for subsequent cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (or N-iodosuccinimide) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired halogenated product.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-tert-butyl oxazol-4-ylcarbamate
Objective: To synthesize a bi-aryl or heteroaryl-aryl scaffold via a palladium-catalyzed cross-coupling reaction.
Materials:
-
5-Bromo-tert-butyl oxazol-4-ylcarbamate (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 5-bromo-tert-butyl oxazol-4-ylcarbamate (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the coupled product.
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 2-10 mol% | Higher loadings may be needed for less reactive substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Anhydrous conditions can be used with boronic esters.[13] |
| Temperature | 80-120 °C | Microwave irradiation can sometimes accelerate the reaction. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS for completion. |
Protocol 3: Boc Deprotection and Final Derivatization
Objective: To remove the Boc protecting group and introduce the final desired functionality to the kinase inhibitor.
Materials:
-
Boc-protected kinase scaffold (from Protocol 2)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure (TFA Deprotection):
-
Dissolve the Boc-protected kinase scaffold (1.0 eq) in anhydrous dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Post-Deprotection Derivatization: The resulting free amine is a versatile intermediate for further functionalization. Common derivatization strategies include:
-
Amide bond formation: Coupling with a carboxylic acid using standard coupling reagents (e.g., HATU, HOBt/EDC).
-
Reductive amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
-
Sulfonamide formation: Reaction with a sulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of oxazole-containing kinase inhibitors. Its strategic placement of a protected amine allows for the application of powerful and reliable cross-coupling methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to construct diverse and complex molecular scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to efficiently synthesize novel kinase inhibitors for the treatment of a wide range of diseases.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
MDPI. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]
-
ResearchGate. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
PubMed. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes to produce oxazole-based compounds. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Retrieved from [Link]
-
Bentham Science. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
ResearchGate. (2022). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Retrieved from [Link]
-
Semantic Scholar. (2007). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of kinase inhibitors as anti-cancer agents. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 1,2-oxazol-3-ylcarbamate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Retrieved from [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with tert-Butyl oxazol-4-ylcarbamate
Introduction: The Strategic Importance of 4-Aminooxazoles in Modern Drug Discovery
The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anti-inflammatory to anti-cancer agents.[1][2][3] Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it an attractive motif for drug designers.[4] Specifically, the 4-aminooxazole substructure serves as a crucial building block for a variety of targeted therapeutics. The strategic introduction of aryl and heteroaryl groups at other positions on the oxazole ring is a common strategy to modulate the pharmacological profile of these molecules.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[5] Its broad functional group tolerance and reliable performance have cemented its role in both academic research and industrial-scale pharmaceutical synthesis.[1] This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of tert-butyl oxazol-4-ylcarbamate, a key intermediate for accessing diverse 4-aminooxazole derivatives.
We will delve into the mechanistic nuances of this transformation, paying close attention to the electronic influence of the Boc-protected amino group. Furthermore, this document will provide a robust, field-tested experimental protocol, a comprehensive troubleshooting guide, and strategies for reaction optimization, ensuring researchers can confidently and successfully implement this critical transformation in their synthetic campaigns.
Mechanistic Considerations: The Catalytic Cycle in Focus
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The specific nature of the this compound substrate introduces important electronic considerations. The Boc-protected amino group is electron-donating, which can influence the reactivity of the oxazole ring and the palladium catalyst.
The generally accepted mechanism involves the following key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the oxazole electrophile, forming a Pd(II) intermediate. The electron-rich nature of the carbamate-substituted oxazole can facilitate this step.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is critical to ensure efficient transmetalation without causing premature cleavage of the acid-sensitive Boc protecting group.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle. Bulky, electron-rich ligands on the palladium catalyst are known to promote this final step.[6]
Experimental Protocol: Suzuki Coupling of tert-Butyl (2-chlorooxazol-4-yl)carbamate
This protocol provides a reliable starting point for the Suzuki coupling of tert-butyl (2-chlorooxazol-4-yl)carbamate with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
tert-Butyl (2-chlorooxazol-4-yl)carbamate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (2-chlorooxazol-4-yl)carbamate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction). The mixture should be stirred to ensure all solids are suspended.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl (2-aryloxazol-4-yl)carbamate.
Note on Boc-Group Stability: The use of a moderately strong base like K₂CO₃ is often a good compromise between activating the boronic acid and preserving the Boc group. If deprotection is observed, consider using a milder base such as sodium bicarbonate (NaHCO₃) or potassium fluoride (KF).[3][7] Conversely, if the deprotected product is desired, stronger bases or higher temperatures can be employed, though this may lead to side reactions.
Data Summary: Catalyst and Base Screening
The following table summarizes typical starting points for catalyst and base screening for challenging Suzuki couplings involving electron-rich heterocycles.
| Catalyst (mol%) | Ligand | Base | Solvent | Typical Temp. (°C) | Notes |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | A classic, often effective catalyst. |
| Pd(dppf)Cl₂ (2-4) | dppf | Cs₂CO₃ | THF/H₂O | 70-90 | Good for a broad range of substrates. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene/H₂O | 90-110 | Bulky, electron-rich ligand, excellent for hindered substrates.[6][8] |
| XPhos Pd G2 (1-3) | XPhos | K₃PO₄ | t-Amyl alcohol | 100-110 | A highly active pre-catalyst, often gives good results with chlorides.[5] |
Optimization and Troubleshooting
Even with a robust protocol, challenges such as low yield, incomplete conversion, or side product formation can arise. A systematic approach to optimization is key.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Impure reagents (especially boronic acid). 3. Insufficiently strong base. | 1. Use a fresh batch of catalyst or a pre-catalyst like XPhos Pd G2. Ensure reaction is strictly anaerobic. 2. Check the purity of the boronic acid; homocoupling can be an issue. Consider using the corresponding boronic ester. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Boc-Deprotection | 1. Base is too strong. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use a milder base such as NaHCO₃ or KF.[7] 2. Lower the reaction temperature and monitor for longer times. 3. Use a more active catalyst system to reduce the required reaction time. |
| Protodeborylation of Boronic Acid | 1. Presence of water and strong base. 2. High temperature. | 1. Use anhydrous conditions with a base like K₃PO₄. 2. Employ a more active catalyst that allows for lower reaction temperatures. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas. 2. Use a more stable ligand or pre-catalyst. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of diverse 4-aminooxazole derivatives, which are of significant interest in drug discovery. Success in this transformation hinges on a careful consideration of the electronic nature of the substrate and the potential for Boc-group lability. By selecting an appropriate palladium catalyst, a bulky and electron-rich ligand, and a base of moderate strength, high yields of the desired coupled products can be achieved. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement and optimize this important reaction in their synthetic endeavors.
References
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]
-
Screening of different ligands for Suzuki coupling. ResearchGate. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. Semantic Scholar. Available at: [Link]
-
MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts. ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for Suzuki coupling. ResearchGate. Available at: [Link]
-
Suzuki coupling of oxazoles. PubMed. Available at: [Link]
-
Boc Deprotection Mechanism. YouTube. Available at: [Link]
-
Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature. Available at: [Link]
-
Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC - NIH. Available at: [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC - NIH. Available at: [Link]
-
Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Suzuki coupling of oxazoles. Research Explorer - The University of Manchester. Available at: [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
-
Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Available at: [Link]
-
Barder, T.E., Walker, S.D., Martinelli, J.R. and Buchwald, S.L. (2005) Catalysts for Suzuki-Miyaura Coupling Processes Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127, 4685-4696. Scirp.org. Available at: [Link]
-
Suzuki coupling of oxazoles. Semantic Scholar. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Palladium-catalyzed Suzuki Coupling Synthesis and Biological Activities of Ten New 1,3,4-oxadiazole Derivatives. ResearchGate. Available at: [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH. Available at: [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). ResearchGate. Available at: [Link]
-
Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates. Organic Chemistry Portal. Available at: [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available at: [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Chemrxiv. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. ResearchGate. Available at: [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Innovare Academic Sciences. Available at: [Link]
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Application Notes & Protocols: Strategic Insights into the Buchwald-Hartwig Amination of tert-Butyl oxazol-4-ylcarbamate
Introduction: Navigating the Challenges of Heteroaromatic C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and development by enabling the synthesis of complex aryl and heteroaryl amines, which are ubiquitous scaffolds in pharmaceuticals.[1] However, the application of this methodology to electron-rich and potentially coordinating N-heterocycles, such as oxazoles, presents a unique set of challenges. These substrates are often prone to catalyst inhibition, side reactions, and decomposition under standard conditions.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic execution of the Buchwald-Hartwig amination of a specific and sensitive substrate: tert-Butyl oxazol-4-ylcarbamate. We will delve into the mechanistic intricacies, explain the rationale behind the selection of reagents and conditions, and provide a detailed, field-proven protocol to empower chemists to successfully navigate this challenging yet critical transformation.
The Mechanistic Heart of the Reaction: The Buchwald-Hartwig Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimizing any catalytic reaction. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6]
The cycle is generally understood to involve the following key steps:
-
Activation of the Palladium Precatalyst: The active Pd(0) catalyst is generated in situ from a more stable Pd(II) precatalyst.
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl or heteroaryl halide (or pseudohalide), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the desired arylated amine and regenerating the active Pd(0) catalyst.
Diagram 1: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Reagents and Materials
| Reagent/Material | Purpose | Recommended Grade | Notes |
| tert-Butyl 4-halo-oxazol-4-ylcarbamate | Substrate | >98% | Ensure dryness. |
| Aryl Amine | Coupling Partner | >98% | Purify if necessary. |
| Pd₂(dba)₃ | Palladium Source | Catalyst Grade | Or a suitable palladacycle precatalyst. |
| XPhos or SPhos | Ligand | >98% | Handle under inert atmosphere. |
| Sodium tert-butoxide (NaOtBu) | Base | >97% | Handle in a glovebox. |
| Anhydrous Dioxane or Toluene | Solvent | Anhydrous, <50 ppm H₂O | Degas before use. |
| Schlenk tube or sealed vial | Reaction Vessel | Oven-dried | --- |
| Magnetic stirrer and hotplate | --- | --- | --- |
| Inert atmosphere (Argon or Nitrogen) | --- | High Purity | --- |
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.) to an oven-dried Schlenk tube or sealed vial equipped with a magnetic stir bar.
-
Addition of Reactants: To the same reaction vessel, add the aryl amine (1.2 equiv.) and the tert-Butyl 4-halo-oxazol-4-ylcarbamate (1.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1-0.2 M).
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-tert-Butyl oxazol-4-ylcarbamate.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Inappropriate ligand or base | - Use a fresh catalyst and ligand- Ensure all glassware is oven-dried and the solvent is anhydrous and degassed- Screen alternative bulky phosphine or NHC ligands and consider a milder base like NaOTMS |
| Substrate decomposition | - Base is too strong- Temperature is too high | - Switch to a milder base (e.g., NaOTMS, K₃PO₄)- Lower the reaction temperature and increase the reaction time |
| Formation of side products (e.g., hydrodehalogenation) | - Catalyst deactivation- Presence of water | - Increase ligand loading- Ensure strictly anhydrous conditions |
Safety Precautions
-
Palladium Catalysts and Ligands: These reagents can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or a glovebox.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Use them in a well-ventilated area and away from sources of ignition.
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging but achievable transformation. Success lies in the rational selection of a robust catalytic system, particularly a bulky, electron-rich ligand, and a base that is strong enough to promote the reaction without causing substrate degradation. By understanding the underlying mechanistic principles and following a carefully designed protocol, researchers can effectively utilize this powerful C-N bond-forming reaction to access novel and complex molecules for drug discovery and other applications.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Ghosh, A., et al. (2021).
-
ResearchGate. (n.d.). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. Retrieved from [Link]
-
PubMed. (2022, January 19). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids.
-
ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Retrieved from [Link]
-
ACS Publications. (2024, June 12). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Retrieved from [Link]
-
PubMed. (n.d.). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (2023, February 15). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]
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- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
The Strategic Deployment of tert-Butyl oxazol-4-ylcarbamate in Modern Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quest for novel molecular architectures with tailored biological activities is a cornerstone of modern medicinal chemistry and drug discovery. Within this landscape, heterocyclic scaffolds, particularly substituted pyridines, represent a privileged class of compounds due to their prevalence in numerous pharmaceuticals. tert-Butyl oxazol-4-ylcarbamate has emerged as a highly versatile and strategic building block for the synthesis of complex, functionalized pyridines and other heterocyclic systems. The presence of the Boc-protected amine and the inherent reactivity of the oxazole ring provide a unique platform for controlled and diverse molecular elaborations. This technical guide provides an in-depth exploration of the utility of this compound, with a focus on its application in [4+2] cycloaddition reactions for the construction of highly substituted pyridine cores. Detailed protocols, mechanistic insights, and strategic considerations are presented to empower researchers in leveraging this valuable synthetic tool.
Introduction: The Versatility of a Bifunctional Building Block
This compound is a bifunctional molecule that marries the stability of a Boc-protected amine with the latent diene character of the oxazole ring.[1] The tert-butyloxycarbonyl (Boc) protecting group is renowned for its robustness under a wide array of reaction conditions, yet it can be readily cleaved under acidic conditions, allowing for orthogonal synthetic strategies.[2] This feature is particularly advantageous in multi-step syntheses where selective deprotection is paramount.
The oxazole moiety, while aromatic, can participate as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This reactivity opens a direct and efficient pathway to highly substituted pyridine rings, which are often challenging to synthesize through traditional methods.[1][3]
Core Application: Pyridine Synthesis via [4+2] Cycloaddition-Retro-Diels-Alder Cascade
A primary application of this compound is its role as a masked diene in the synthesis of functionalized pyridines. The reaction proceeds through a tandem [4+2] cycloaddition with an alkyne dienophile, followed by a retro-Diels-Alder reaction of the resulting bicyclic intermediate.
Mechanistic Rationale
The overall transformation is a powerful method for constructing a pyridine ring in a single, often high-yield, step. The causality behind this elegant cascade is rooted in fundamental principles of pericyclic reactions.
-
[4+2] Cycloaddition: The oxazole ring of this compound acts as a 4π-electron component (diene), while an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD), serves as the 2π-electron component (dienophile). The reaction is thermally promoted and proceeds via a concerted mechanism to form a bicyclic adduct. The electron-donating nature of the Boc-protected amino group at the 4-position of the oxazole enhances the HOMO energy of the diene, facilitating the cycloaddition with electron-poor alkynes.
-
Retro-Diels-Alder Extrusion: The initially formed bicyclic adduct is typically unstable under the reaction conditions. It readily undergoes a retro-Diels-Alder reaction, leading to the extrusion of a stable small molecule. In the case of an oxazole, this is typically a nitrile. This extrusion event is the driving force for the aromatization of the newly formed six-membered ring.
-
Aromatization: Following the retro-Diels-Alder step, the resulting dihydropyridine intermediate tautomerizes to the stable aromatic pyridine ring.
dot digraph "Mechanism_of_Pyridine_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="this compound\n+ Alkyne Dienophile", fillcolor="#F1F3F4", fontcolor="#202124"]; TS1 [label="[4+2] Cycloaddition\nTransition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Bicyclic Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; TS2 [label="Retro-Diels-Alder\nTransition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Dihydropyridine [label="Dihydropyridine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Substituted Pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extruded [label="Extruded Nitrile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> TS1 [label="Heat"]; TS1 -> Intermediate [label="Formation of\nBicyclic Intermediate"]; Intermediate -> TS2 [label="Heat"]; TS2 -> Dihydropyridine [label="Ring Opening"]; TS2 -> Extruded [label="Extrusion", style=dashed]; Dihydropyridine -> Product [label="Aromatization"];
// Invisible nodes for alignment {rank=same; Start; } {rank=same; TS1; } {rank=same; Intermediate; } {rank=same; TS2; } {rank=same; Dihydropyridine; Extruded;} {rank=same; Product;} } केंदFigure 1: Generalized mechanism for pyridine synthesis.
Experimental Protocols
The following section provides a representative, detailed protocol for the synthesis of a substituted pyridine using this compound. It is important to note that while this specific protocol is based on well-established principles of oxazole-to-pyridine synthesis, optimization may be required for different substrates.
Synthesis of Dimethyl 4-(tert-butoxycarbonylamino)-6-methylpyridine-2,3-dicarboxylate
This protocol describes the reaction of this compound with dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous toluene or xylene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous toluene or xylene to the flask to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Reagent Addition: To the stirred solution, add dimethyl acetylenedicarboxylate (DMAD) (1.1-1.5 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (for toluene, ~110 °C; for xylene, ~140 °C) and maintain stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dimethyl 4-(tert-butoxycarbonylamino)-6-methylpyridine-2,3-dicarboxylate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
dot digraph "Workflow_Pyridine_Synthesis" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start:\n- this compound\n- DMAD\n- Anhydrous Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\n- Reflux (110°C)\n- 12-24 hours\n- Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitoring:\n- TLC\n- LC-MS", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Work-up:\n- Cool to RT\n- Remove Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Silica Gel Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Product:\n- Dimethyl 4-(tert-butoxycarbonylamino)-\n6-methylpyridine-2,3-dicarboxylate", shape= Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Continue if incomplete"]; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product;
} केंदFigure 2: Experimental workflow for pyridine synthesis.
Scope and Limitations
The described cycloaddition-retro-Diels-Alder cascade is applicable to a range of substrates. The following table summarizes potential variations in the reactants.
| Reactant Component | Exemplary Substituents | Expected Outcome |
| Oxazole | Alkyl or aryl at C2 and C5 | Variably substituted pyridines |
| Alkyne Dienophile | Electron-withdrawing groups (esters, ketones, nitriles) | Highly functionalized pyridines |
| Symmetrical and unsymmetrical alkynes | Regioisomeric pyridine products (with unsymmetrical alkynes) |
Limitations:
-
Steric Hindrance: Bulky substituents on the oxazole or the alkyne can hinder the cycloaddition, requiring higher temperatures or longer reaction times.
-
Electron-Rich Alkynes: The reaction is generally most efficient with electron-deficient alkynes. Electron-rich or neutral alkynes may not react under these conditions.
-
Regioselectivity: With unsymmetrical alkynes, a mixture of regioisomers may be formed. The regiochemical outcome is influenced by both steric and electronic factors.
Strategic Deprotection and Further Functionalization
The Boc-protected amine on the resulting pyridine ring serves as a versatile handle for further synthetic transformations.
Boc Deprotection Protocol
Materials:
-
Boc-protected pyridine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the Boc-protected pyridine derivative in dichloromethane (DCM).
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (typically 5-10 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aminopyridine.
Conclusion
This compound is a powerful and strategic building block for the synthesis of highly functionalized pyridines. Its utility in [4+2] cycloaddition reactions provides a direct and efficient route to these important heterocyclic scaffolds. The Boc-protected amine offers the dual advantages of activating the oxazole ring for cycloaddition and providing a handle for subsequent synthetic modifications. The protocols and insights provided in this guide are intended to facilitate the adoption of this versatile reagent in drug discovery and development programs, enabling the exploration of novel chemical space and the creation of next-generation therapeutics.
References
- Henry, G. D. (2004). The Synthesis of Pyridines. Tetrahedron, 60(29), 6043–6061.
- Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Enol Ethers via an Aza-Diels–Alder/Oxidative Aromatization Reaction Sequence. Journal of the American Chemical Society, 130(11), 3645–3651.
- Barluenga, J., Fernández-Rodríguez, M. A., García-García, P., & Aguilar, E. (2008). A New, General, and Stereoselective Synthesis of Polysubstituted Pyridines. Journal of the American Chemical Society, 130(9), 2764–2765.
- Davies, H. M. L., & Manning, J. R. (2008). Catalytic C−H functionalization by rhodium(II) carbenoids.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Agrawal, N., & Mishra, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4).
- Odom, A. L. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry, 20(33), 6613-6623.
-
Khan Academy. (n.d.). Diels-Alder reaction. Retrieved from [Link]
- Beilstein Journals. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642.
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
- Rawal, V. H., et al. (2021). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(13), 5288–5293.
- Méndez, F., et al. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. Organic Letters, 13(24), 6358–6361.
- Bakulev, V. A., et al. (2004). Synthesis of functionalized pyridines by reaction of 4-aminooxazoles with acetylenedicarboxylates. Russian Chemical Bulletin, 53(10), 2348-2350.
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (2-nitrophenyl)carbamate. PubChem Compound Database. Retrieved from [Link]
Sources
Protecting Group Strategies for 4-Aminooxazoles: A Detailed Guide for Researchers
Introduction: The Strategic Importance of 4-Aminooxazoles and the Necessity for Amine Protection
The 4-aminooxazole motif is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of enzyme inhibitors, receptor agonists, and antagonists. The synthesis and functionalization of these molecules, however, present a significant challenge due to the nucleophilic nature of the C4-amino group. This inherent reactivity can interfere with desired chemical transformations at other positions of the oxazole ring or on appended side chains.
To overcome this obstacle, a robust protecting group strategy for the amino functionality is paramount. A protecting group temporarily masks the amine's reactivity, allowing for chemical manipulations elsewhere in the molecule.[4] An ideal protecting group for 4-aminooxazoles should be:
-
Easy to introduce in high yield under mild conditions that do not compromise the integrity of the oxazole ring.
-
Stable to a wide range of reaction conditions anticipated in subsequent synthetic steps.
-
Readily removable in high yield under conditions that do not affect other functional groups within the molecule.
This application note provides a comprehensive overview of common and effective protecting group strategies for 4-aminooxazoles, detailing the causality behind experimental choices and providing field-proven protocols for their implementation. We will explore the application of carbamates, specifically the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, as well as the fluorenylmethyloxycarbonyl (Fmoc) group, highlighting their respective strengths and limitations in the context of 4-aminooxazole chemistry.
Core Principles of Orthogonal Protection
In complex syntheses involving multiple functional groups, the concept of orthogonal protection is critical.[5][6] This strategy employs protecting groups that can be removed under distinct and non-interfering chemical conditions.[4][7] For instance, a Boc group, which is acid-labile, can be used in conjunction with a Cbz group, which is removed by hydrogenolysis, or an Fmoc group, which is base-labile.[8] This allows for the selective deprotection and functionalization of one amine in the presence of another, a powerful tool in the synthesis of complex molecules.
Carbamate Protecting Groups: The Workhorses of Amine Protection
Carbamates are among the most widely used protecting groups for amines due to their ease of introduction, general stability, and well-established deprotection protocols.[9]
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a broad range of non-acidic conditions and its clean, acid-mediated removal.[10][11]
Causality of Choice: The selection of the Boc group is often driven by its orthogonality with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. The oxazole ring is generally stable to the acidic conditions required for Boc deprotection, making it a suitable choice for 4-aminooxazole chemistry.
Diagram: Boc Protection and Deprotection of 4-Aminooxazole
Caption: General workflow for Boc protection and deprotection.
Protocol 1: Boc Protection of 4-Aminooxazole
This protocol describes a general procedure for the N-protection of a 4-aminooxazole with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-Aminooxazole derivative
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the 4-aminooxazole derivative (1.0 equiv) in anhydrous DCM or THF in a round-bottom flask.
-
Add triethylamine (1.2 equiv) or a catalytic amount of DMAP (0.1 equiv).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection of N-Boc-4-aminooxazole
This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc-4-aminooxazole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or hexanes
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-4-aminooxazole derivative (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[12]
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 4-aminooxazole. Alternatively, for the hydrochloride salt, use 4M HCl in dioxane.[12]
The Benzyloxycarbonyl (Cbz or Z) Group: Removal by Hydrogenolysis
The Cbz group is another widely employed protecting group for amines, offering orthogonality to both acid- and base-labile groups.[13][14] Its removal via catalytic hydrogenolysis is a key advantage, as the conditions are typically mild and neutral.[13]
Causality of Choice: The Cbz group is an excellent choice when the substrate contains acid- or base-sensitive functionalities. The oxazole ring is generally stable to hydrogenolysis conditions, provided no other reducible groups are present.
Diagram: Cbz Protection and Deprotection of 4-Aminooxazole
Caption: General workflow for Cbz protection and deprotection.
Protocol 3: Cbz Protection of 4-Aminooxazole
This protocol details the protection of a 4-aminooxazole using benzyl chloroformate (Cbz-Cl).
Materials:
-
4-Aminooxazole derivative
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) and water, or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the 4-aminooxazole derivative (1.0 equiv) in a mixture of THF and water (e.g., 2:1) or in DCM.
-
Add sodium bicarbonate (2.0 equiv) or DIPEA (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, if using an aqueous system, extract the mixture with EtOAc (3x). If using DCM, wash the organic layer with water.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 4: Cbz Deprotection of N-Cbz-4-aminooxazole
This protocol describes the removal of the Cbz group by catalytic hydrogenolysis.
Materials:
-
N-Cbz-4-aminooxazole derivative
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Cbz-4-aminooxazole derivative (1.0 equiv) in MeOH or EtOAc in a round-bottom flask.
-
Carefully add Pd/C (typically 10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction time can vary from 1 to 24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with MeOH or EtOAc.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected 4-aminooxazole.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection
The Fmoc group is a staple in solid-phase peptide synthesis and is increasingly used in solution-phase synthesis due to its mild, base-labile deprotection conditions.[15][16]
Causality of Choice: The Fmoc group is ideal for substrates that are sensitive to both acidic conditions and catalytic hydrogenation. Its removal with a mild base like piperidine offers excellent orthogonality with acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups.[17][18]
Diagram: Fmoc Protection and Deprotection of 4-Aminooxazole
Sources
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. chempep.com [chempep.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fmoc-Protected Amino Groups [organic-chemistry.org]
Application Note & Protocol: Strategic N-Arylation of 4-Aminooxazoles for Advanced Drug Discovery
Introduction: The Strategic Importance of N-Aryl-4-Aminooxazoles
The 4-aminooxazole scaffold is a privileged heterocyclic motif that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a highly sought-after component in the design of bioactive molecules. The N-arylation of this core represents a critical synthetic transformation, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. N-Aryl-4-aminooxazoles are integral to the development of a wide range of therapeutic agents, including kinase inhibitors, anti-inflammatory compounds, and modulators of other significant biological targets.
However, the synthesis of these valuable compounds is not without its challenges. The 4-aminooxazole system presents a unique set of electronic and steric hurdles for traditional cross-coupling reactions. The presence of multiple nitrogen atoms can lead to competitive coordination with the metal catalyst, potentially deactivating it or promoting undesired side reactions. Furthermore, the oxazole ring itself can be susceptible to degradation under harsh reaction conditions.
This document provides a comprehensive guide to the successful N-arylation of 4-aminooxazoles, focusing on palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a field-proven, step-by-step protocol, and provide troubleshooting insights to empower researchers in their synthetic endeavors.
Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reaction proceeds through a catalytic cycle that involves the palladium catalyst, a phosphine ligand, a base, the aryl halide, and the amine. Understanding this cycle is paramount to optimizing reaction conditions and troubleshooting potential issues.
A general catalytic cycle for the N-arylation of 4-aminooxazole is depicted below. The choice of ligand is critical, as it influences the stability of the palladium complexes and the rates of both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to promote the desired reactivity and prevent the formation of off-cycle species.
Figure 1: Generalized Buchwald-Hartwig catalytic cycle for N-arylation.
Key Parameters for Successful N-Arylation of 4-Aminooxazoles
The successful N-arylation of 4-aminooxazoles is highly dependent on the careful selection of several key reaction parameters:
-
Catalyst and Ligand: The combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a suitable phosphine ligand is crucial. For heteroaromatic amines like 4-aminooxazole, bulky, electron-rich biarylphosphine ligands (e.g., JohnPhos, RuPhos) or chelating ligands with a wide bite angle (e.g., Xantphos) often provide superior results. These ligands facilitate the reductive elimination step and can prevent catalyst decomposition.
-
Base: The choice of base is critical and often non-intuitive. While stronger bases like NaOtBu can be effective, they may also promote side reactions or degradation of sensitive substrates. Weaker inorganic bases such as K₂CO₃ or Cs₂CO₃ are often preferred for heteroaromatic amines as they are less likely to cause decomposition of the oxazole ring. The base's primary role is to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle.
-
Solvent: Aprotic, non-polar, or polar aprotic solvents are typically used. Toluene, dioxane, and DMF are common choices. The solvent must be able to dissolve the reactants and maintain the catalyst's activity at the required reaction temperature.
-
Temperature: The reaction temperature is a critical parameter that must be optimized. Higher temperatures generally lead to faster reaction rates but can also increase the likelihood of side reactions and decomposition. A typical temperature range for these couplings is 80-120 °C.
Comparative Reaction Conditions
The following table summarizes various conditions that have been successfully employed for the N-arylation of related heterocyclic amines, providing a starting point for optimization with 4-aminooxazole.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12-24 | 75-90 | |
| Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ (2.0) | Toluene | 100 | 18 | 80-95 | |
| CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ (2.0) | DMF | 120 | 24 | 60-85 |
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation of 4-Aminooxazole
This protocol provides a robust starting point for the N-arylation of 4-aminooxazole with an aryl bromide.
Materials:
-
4-Aminooxazole
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or reaction vial)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (N₂ or Ar), add 4-aminooxazole (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).
-
Degassing: Seal the flask or vial and degas the reaction mixture by bubbling N₂ or Ar through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-aminooxazole.
Figure 2: Experimental workflow for the N-arylation of 4-aminooxazole.
Troubleshooting and Key Insights
-
Low Yield: If the reaction yield is low, consider screening other ligands (e.g., JohnPhos, RuPhos) or bases (e.g., K₂CO₃, K₃PO₄). Ensure that the solvent is anhydrous and the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.
-
Side Reactions: The formation of diarylated or hydrodehalogenated byproducts can sometimes be observed. Reducing the reaction temperature or using a less active catalyst system may mitigate these side reactions.
-
Substrate Scope: Electron-deficient aryl halides are generally more reactive in Buchwald-Hartwig amination. For electron-rich or sterically hindered aryl halides, longer reaction times, higher temperatures, or a more active catalyst system may be required.
Conclusion
The N-arylation of 4-aminooxazoles is a pivotal transformation in the synthesis of medicinally relevant compounds. The palladium-catalyzed Buchwald-Hartwig amination offers a reliable and versatile method for achieving this goal. By carefully selecting the catalyst, ligand, base, and solvent, and by following a robust experimental protocol, researchers can efficiently access a wide range of N-aryl-4-aminooxazoles. This guide provides the foundational knowledge and practical steps to successfully implement this important reaction in a drug discovery setting.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
Application Notes & Protocols: Strategic Incorporation of tert-Butyl oxazol-4-ylcarbamate in Solid-Phase Peptide Synthesis
Abstract
The incorporation of heterocyclic scaffolds into peptide backbones is a paramount strategy in medicinal chemistry for enhancing proteolytic stability and modulating conformational properties. Oxazole-containing peptides, many of which are of marine origin, exhibit a wide spectrum of potent biological activities, including antibacterial, antiviral, and cytotoxic effects.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of tert-Butyl oxazol-4-ylcarbamate , a key building block for introducing the oxazole moiety into synthetic peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the underlying chemistry, provide validated, step-by-step protocols, and discuss the critical parameters and scientific rationale behind each procedural choice to ensure reproducible and high-fidelity synthesis.
Introduction: The Rationale for Oxazole Peptidomimetics
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and limited bioavailability.[2] The strategic replacement of native amino acid residues with bioisosteres, such as the oxazole ring, serves as a powerful approach to overcome these limitations. The oxazole moiety, a five-membered N,O-heterocycle, confers conformational rigidity and resistance to enzymatic degradation upon the peptide chain.[1][4] This structural modification can lock the peptide into a bioactive conformation, thereby enhancing its interaction with biological targets like proteins and nucleic acids.[2]
Solid-Phase Peptide Synthesis (SPPS) provides an efficient platform for constructing such modified peptides.[5] While the Fmoc/tBu strategy is prevalent, the classical Boc/Bzl strategy offers distinct advantages for certain sequences, particularly in mitigating on-resin aggregation due to the protonated state of the N-terminal amine after each deprotection cycle.[6] This guide focuses on the integration of this compound within the Boc-SPPS framework.
The Building Block: Synthesis and Chemical Profile
The successful incorporation of any non-canonical residue begins with a robust synthesis of the building block itself. The this compound monomer is designed for direct use in Boc-SPPS, featuring an acid-labile Boc group for temporary N-terminal protection.
A common synthetic route is the Van Leusen reaction, which efficiently constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[7]
Caption: A simplified workflow for the Van Leusen synthesis of oxazoles.
Key Chemical Properties:
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which is orthogonal to the benzyl-based (Bzl) side-chain protecting groups used in this strategy.[8][9]
-
Oxazole Ring Stability: The oxazole ring is generally stable under the conditions of Boc-SPPS. It is resistant to the basic neutralization steps (e.g., with DIEA) and the reagents used for peptide coupling. However, prolonged exposure to the strong acids required for final cleavage from the resin, such as anhydrous hydrogen fluoride (HF), should be carefully controlled to prevent ring degradation.[10][11]
-
Orthogonality: The acid-labile nature of the Boc group makes it perfectly orthogonal to the base-labile Fmoc group and photolabile protecting groups, allowing for complex synthetic schemes where different parts of a molecule can be addressed selectively.[12][13][14]
Core Protocol: Incorporation via Boc-SPPS
This section details a validated, step-by-step protocol for a single cycle of incorporating this compound onto a growing peptide chain attached to a solid support (e.g., Merrifield resin).
Caption: Workflow for one cycle of Boc-SPPS to incorporate an oxazole unit.
Materials and Reagents
-
Merrifield Resin (or other suitable resin for Boc-SPPS)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling Reagents: Diisopropylcarbodiimide (DIC) or 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
-
Coupling Additive: 1-Hydroxybenzotriazole (HOBt)
-
Kaiser Test Kit (Ninhydrin solutions)
-
Isopropyl Alcohol (IPA)
Detailed Experimental Protocol
This protocol assumes a starting scale of 0.2 mmol on a resin with a loading capacity of 0.5 mmol/g. Adjust volumes accordingly.
-
Resin Swelling: Place 400 mg of resin in a reaction vessel. Swell the resin in DCM for 30 minutes, then drain.
-
Step 1: N-terminal Boc Deprotection a. Add a solution of 50% TFA in DCM (v/v) to the resin. b. Agitate for 2 minutes, then drain the solution. c. Add a fresh solution of 50% TFA in DCM and agitate for 25-30 minutes.[6] d. Drain the TFA solution. e. Washing: Wash the resin thoroughly to remove residual acid:
- DCM (3 x 1 min)
- IPA (2 x 1 min)
- DCM (3 x 1 min)
-
Step 2: Neutralization a. Add a solution of 10% DIEA in DCM (v/v) to the resin. b. Agitate for 5 minutes, drain, and repeat once more. c. Washing: Wash the resin with DCM (5 x 1 min) to remove excess base.
-
Step 3: Amino Acid Coupling a. Prepare Activation Solution: In a separate vial, dissolve this compound (4 eq., 0.8 mmol) and HOBt (4 eq., 0.8 mmol) in a minimal amount of DMF. b. Activate: Add DIC (4 eq., 0.8 mmol) to the solution. Allow pre-activation to proceed for 5-10 minutes at room temperature. The scientific principle here is the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone HOBt-ester.[15][16] c. Couple: Add the activated amino acid solution to the neutralized resin. d. Agitate the reaction vessel at room temperature for 1-2 hours.
Caption: Mechanism of carbodiimide coupling and the role of HOBt additive.
-
Step 4: Monitoring Reaction Completion a. Take a small sample of resin beads (approx. 1-2 mg) and wash them thoroughly with DCM. b. Perform a Kaiser test.[6] c. Interpretation:
- Yellow/Colorless Beads: Negative result. The coupling is complete. Proceed to washing.
- Blue/Purple Beads: Positive result. Free primary amines are still present. The coupling is incomplete. Drain the coupling solution and repeat the coupling step with freshly activated amino acid.
-
Final Washing: Once the coupling is complete, wash the resin thoroughly to remove excess reagents and byproducts.
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
The resin is now ready for the next cycle of deprotection and coupling.
-
Data Presentation: Synthesis Parameters and Reagent Choices
For successful synthesis, careful control over stoichiometry and reaction conditions is essential.
Table 1: General Parameters for Boc-SPPS Incorporation
| Parameter | Typical Range/Value | Rationale & Notes |
|---|---|---|
| Resin Loading | 0.3 - 0.7 mmol/g | Lower loading is preferred for longer or difficult sequences to minimize steric hindrance and aggregation. |
| Amino Acid Excess | 2 - 4 equivalents | Ensures the reaction is driven to completion. Higher excess may be needed for difficult couplings. |
| Coupling Reagent Excess | 2 - 4 equivalents | Stoichiometrically matched to the amino acid. |
| Additive (HOBt) Excess | 2 - 4 equivalents | Suppresses racemization and side reactions by forming a more stable active ester intermediate.[16][17] |
| Deprotection Time | 25 - 30 minutes | Sufficient for complete Boc group removal without significant side-chain deprotection. |
| Coupling Time | 1 - 4 hours | Sequence and sterics dependent. Monitor with Kaiser test. |
Table 2: Comparison of Common Coupling Reagents for Boc-SPPS
| Reagent | Class | Advantages | Disadvantages |
|---|---|---|---|
| DIC | Carbodiimide | Cost-effective; urea byproduct is soluble in organic solvents.[16] | Slower activation; higher risk of racemization without additives. |
| DCC | Carbodiimide | Inexpensive. | Dicyclohexylurea (DCU) byproduct is insoluble and can clog resin and tubing.[15][18] Not recommended for automated SPPS. |
| HBTU/TBTU | Uronium Salt | Fast activation, high coupling efficiency.[19] | More expensive; can cause side reactions with unprotected Asn/Gln. |
| HATU | Uronium Salt | Very efficient, low racemization, excellent for sterically hindered couplings. | High cost; potential for side reactions if not used correctly. |
Post-Synthesis: Cleavage and Purification
After the final N-terminal Boc group is removed, the peptide must be cleaved from the solid support, and side-chain protecting groups must be removed simultaneously.
-
HF Cleavage: The standard method for Boc/Bzl chemistry involves treatment with anhydrous hydrogen fluoride (HF) at 0 °C for 1-2 hours. This procedure is highly effective but extremely hazardous and requires a specialized Teflon apparatus.[6] Scavengers (e.g., anisole, p-cresol) must be included to trap reactive carbocations generated during cleavage.[20][21]
-
TFMSA Cleavage: An alternative is using trifluoromethanesulfonic acid (TFMSA) in TFA, which is less volatile than HF but still highly corrosive.
-
Peptide Precipitation & Purification: Following cleavage, the crude peptide is precipitated with cold diethyl ether, washed, and dried. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[22]
-
Analysis: The identity and purity of the final oxazole-containing peptide should be confirmed using mass spectrometry (MS) and analytical HPLC.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser Test after Coupling | 1. Incomplete activation. 2. Steric hindrance. 3. Peptide aggregation. | 1. Ensure reagents are fresh; allow adequate pre-activation time. 2. Double couple (repeat the coupling step). 3. Switch to a more potent coupling reagent like HATU. Use a lower-loaded resin. |
| Low Final Yield | 1. Incomplete deprotection or coupling at multiple steps. 2. Premature chain cleavage during TFA steps. 3. Inefficient cleavage from the resin. | 1. Monitor each step with the Kaiser test. 2. Ensure TFA deprotection is not excessively long. 3. Ensure cleavage cocktail and time are appropriate for the resin linker and peptide. |
| Unexpected Mass in MS | 1. Deletion of a residue. 2. Side-chain modification by scavengers or cations. 3. Incomplete side-chain deprotection. | 1. Review synthesis history; check for failed couplings. 2. Optimize scavenger cocktail for the specific sequence.[20] 3. Increase cleavage time or use a stronger acid cocktail. |
Conclusion
This compound is a highly valuable building block for the synthesis of peptidomimetics with enhanced structural and functional properties. Its successful incorporation via Boc-SPPS is straightforward when guided by a chemically sound protocol. By understanding the causality behind each step—from the role of additives in suppressing racemization to the importance of rigorous washing and monitoring—researchers can reliably construct complex oxazole-containing peptides. These modified peptides are poised to become critical tools in drug discovery, offering a pathway to novel therapeutics with improved stability and potent biological activity.
References
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Mhlongo, J. T., Brasil, E., de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(4), 203. [Link][1][3]
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Mhlongo, J. T., Brasil, E., de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link][2]
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Pávkovček, T., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link][23]
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Biron, E., Chatterjee, J., & Kessler, H. (2006). Solid-phase synthesis of 1,3-azole-based peptides and peptidomimetics. Organic Letters, 8(12), 2571-2574. [Link][24]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link][5]
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Sardar, F. (2020). On-Resin Synthesis and Pharmacokinetic Evaluation of the Oxazole-Containing Peptide: Wewakazole B. Dalhousie University. [Link][25]
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Gilon, C., et al. (2004). Solid Phase Combinatorial Library of 1,3‐Azole Containing Peptides for the Discovery of Matrix Metallo Proteinase Inhibitors. Journal of Combinatorial Chemistry, 6(4), 507-515. [Link][26]
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Cikotiene, I., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. [Link][27]
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Various Authors. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link][28]
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Tsutsumi, H., et al. (2021). Synthesis of peptides containing multiple oxazoles. Nature Communications, 12(1), 493. [Link][4]
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Mhlongo, J. T., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. Semantic Scholar. [Link][29]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link][30]
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Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link][8]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link][20]
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Various Authors. (n.d.). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. ResearchGate. [Link][12]
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Venkatesh, P. (2018). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link][31]
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Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development, 25(7), 1646-1652. [Link][32]
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Onyshchenko, I., et al. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link][10]
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Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1630. [Link][7]
-
AAPPTec. (2021). Carbodiimides and Additives. AAPPTec. [Link][15]
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Various Authors. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link][11]
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Zhu, X., & Schmidt, R. R. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society, 132(33), 11589-11597. [Link][13]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. [Link][21]
-
Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. [Link][19]
-
Somlai, C., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences, 25(8), 4150. [Link][22]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link][33]
-
Albericio, F., et al. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link][14]
-
BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]
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Application Notes and Protocols: Synthesis of Substituted Oxazoles from Carbamate and Amide Precursors
Introduction: The Oxazole Moiety in Modern Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in a wide array of natural products and pharmacologically active compounds.[1][2][3] Oxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2][4] Consequently, the development of efficient and versatile synthetic routes to substituted oxazoles is a critical endeavor for drug discovery and development professionals.
This guide provides an in-depth exploration of robust methods for synthesizing substituted oxazoles, with a particular focus on pathways starting from readily accessible amide and amino acid precursors. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss key considerations for successful implementation in a research and development setting.
Core Synthetic Strategy: The Robinson-Gabriel Synthesis and its Modern Variants
One of the most classical and reliable methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.[4][5][6] This powerful transformation forms the basis for many modern approaches, including those that start from amino acid or carbamate-protected precursors. The general principle involves the intramolecular cyclization of the amide oxygen onto the adjacent ketone, followed by dehydration to yield the aromatic oxazole ring.
Mechanistic Overview of the Robinson-Gabriel Cyclodehydration
The reaction is typically catalyzed by strong acids, which protonate the ketone to facilitate nucleophilic attack by the amide oxygen. The resulting intermediate then undergoes dehydration to furnish the oxazole. A variety of dehydrating agents can be employed, including sulfuric acid, phosphorus oxychloride, and trifluoroacetic anhydride.[4][5]
Below is a generalized workflow for the synthesis of an oxazole via an α-acylamino ketone intermediate, which can be derived from an N-protected amino acid.
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Application Notes & Protocols: Leveraging tert-Butyl oxazol-4-ylcarbamate for the Synthesis of Bioactive Molecules
Abstract
The 1,3-oxazole moiety is a privileged heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds.[1] Its presence is often critical for modulating biological activity, making the development of functionalized oxazole building blocks a key priority in medicinal chemistry. This guide provides an in-depth technical overview of tert-butyl oxazol-4-ylcarbamate , a versatile and strategically important building block for drug discovery. We will explore its fundamental properties, explain the rationale behind its synthetic utility, and provide detailed, field-proven protocols for its application in constructing more complex molecular architectures, such as potential kinase or protease inhibitors.[2] This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of novel oxazole-containing compounds.
Foundational Overview of the Building Block
This compound (CAS: 1314931-66-2) is a bifunctional reagent designed for efficiency in multi-step organic synthesis.[2] Its structure combines two key features that make it exceptionally valuable:
-
A Stable Heterocyclic Core: The oxazole ring provides a rigid, planar scaffold that can participate in various non-covalent interactions within a biological target.
-
A Selectively Labile Protecting Group: The amine at the 4-position is masked as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is renowned in organic synthesis for its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being readily removable under specific, strong acidic conditions. This allows for the unmasking of the nucleophilic amine at a desired point in a synthetic sequence, enabling precise molecular elaboration.[3]
This combination allows chemists to introduce the 4-amino-oxazole unit into a target molecule and then selectively functionalize the exocyclic amine without disturbing other sensitive parts of the molecule.
Physicochemical Properties & Handling
Adherence to proper handling and storage protocols is critical for maintaining the integrity of the reagent and ensuring laboratory safety.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(1,3-oxazol-4-yl)carbamate | [4] |
| CAS Number | 1314931-66-2 | [2] |
| Molecular Formula | C₈H₁₂N₂O₃ | [2][4] |
| Molecular Weight | 184.19 g/mol | [2] |
| Appearance | Off-white to white solid | [5] |
| Storage | Store at 2-8°C, keep dry and sealed | [2] |
Safety & Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), nitrile gloves, and a lab coat.[6][7]
-
Ventilation: Handle the solid reagent in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][7]
-
Skin Contact: Wash off immediately with soap and plenty of water.[6][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[5][6]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[8]
-
Core Synthetic Strategy & Workflow
The primary utility of this compound lies in a straightforward, two-stage synthetic sequence: Deprotection followed by Functionalization . This workflow provides a reliable pathway to a diverse library of N-substituted oxazol-4-amine derivatives.
Caption: General workflow for utilizing the building block.
Application Protocol 1: Boc Group Deprotection
Objective: To efficiently remove the Boc protecting group, yielding the free oxazol-4-amine, which serves as the primary nucleophile for subsequent reactions.
Causality: Trifluoroacetic acid (TFA) is the reagent of choice for this transformation. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the highly stable tert-butyl cation (which is scavenged by TFA or fragments to isobutylene) and carbon dioxide. Dichloromethane (DCM) is an ideal solvent as it is inert to the acidic conditions and readily dissolves the starting material.
Caption: Reaction scheme for Boc deprotection.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Reaction: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the crude oxazol-4-amine TFA salt.
-
Validation & Use: The crude salt is often of sufficient purity to be used directly in the next step. To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution or triethylamine) during the subsequent reaction setup.
Application Protocol 2: Synthesis of Amide Derivatives via Acylation
Objective: To couple the newly generated oxazol-4-amine with a carboxylic acid to form a stable amide bond, a common linkage in bioactive molecules.
Causality: Direct reaction between an amine and a carboxylic acid is slow. Therefore, coupling agents are required. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) is a classic and reliable choice.[9] EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine. HOBt is added to suppress side reactions and minimize potential racemization by forming an active ester, which is less reactive but more selective than the O-acylisourea.
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Application Notes & Protocols: The Versatility of Oxazole Derivatives in Modern Drug Discovery
Introduction: The Oxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] This seemingly simple scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets with high affinity.[3][4] The unique electronic and structural properties of the oxazole ring, including its capacity for hydrogen bonding, π-π stacking, and dipole interactions, allow its derivatives to serve as bioisosteric replacements for other functional groups like amides and esters, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5][6][7]
From naturally occurring metabolites in marine organisms to clinically approved pharmaceuticals, oxazole-containing compounds have demonstrated a remarkable breadth of biological activities.[8][9][10] Their applications span oncology, infectious diseases, inflammation, and metabolic disorders.[11][12] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the therapeutic applications of oxazole derivatives. We will delve into their mechanisms of action, present detailed protocols for their synthesis and biological evaluation, and offer field-proven insights to facilitate the rational design of next-generation therapeutics.
Therapeutic Applications & Mechanisms of Action
The versatility of the oxazole core allows for substitution at multiple positions (C2, C4, and C5), enabling fine-tuning of a molecule's biological activity, selectivity, and drug-like properties.[4][6] This has led to the development of potent agents across several therapeutic areas.
Anticancer Activity
Oxazole derivatives represent a highly promising class of anticancer agents, exhibiting potent activity against drug-susceptible and even multidrug-resistant (MDR) cancer cell lines.[13][14] Their efficacy stems from the ability to modulate multiple, critical oncogenic pathways.[1][15]
Key Mechanisms of Anticancer Action:
-
Tubulin Polymerization Inhibition: Certain oxazoles bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and the induction of apoptosis.[1][15]
-
Kinase Inhibition: They can act as potent inhibitors of various protein kinases that are crucial for cancer cell growth and division.[15]
-
Topoisomerase Inhibition: By targeting DNA topoisomerases, these compounds prevent the proper replication and transcription of DNA in cancer cells, leading to cell death.[1][15]
-
Targeting Signaling Pathways: Novel oxazole derivatives have been shown to inhibit key signaling nodes like STAT3 and pathways such as Keap-Nrf2, which are involved in cancer cell survival and proliferation.[1][15]
Many of these derivatives have demonstrated exceptional potency, with IC50 values in the nanomolar range against a variety of cancer cell lines.[1][15]
Table 1: Examples of Oxazole Derivatives with Potent Anticancer Activity
| Compound Class | Target(s) | Cancer Cell Line(s) | Reported IC50 | Reference |
| Biphenyl-substituted Oxazoles | Tubulin, STAT3 | Various | Nanomolar range | [1][15] |
| 2,4,5-Trisubstituted Oxazoles | Protein Kinases | Various | Nanomolar range | [1] |
| Naphthoxazole Derivatives | Multiple Inflammatory Pathways | THP-1 (Leukemia) | Micromolar range | [8] |
| Imidazo[2,1-b]oxazoles | Antimycobacterial | - | - | [16] |
digraph "Anticancer_Mechanisms_of_Oxazoles" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Oxazole [label="Oxazole\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; Kinases [label="Protein Kinases", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3 Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Topoisomerase [label="DNA Topoisomerases", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis &\nCell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Proliferation [label="Decreased Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; DNADamage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges Oxazole -> Tubulin [label="Inhibit"]; Oxazole -> Kinases [label="Inhibit"]; Oxazole -> STAT3 [label="Inhibit"]; Oxazole -> Topoisomerase [label="Inhibit"];
Tubulin -> Apoptosis; Kinases -> Proliferation; STAT3 -> Proliferation; Topoisomerase -> DNADamage;
DNADamage -> Apoptosis; }
Caption: Key anticancer mechanisms of oxazole derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Oxazole derivatives have shown significant anti-inflammatory potential by modulating critical inflammatory cascades.[8][17] Their mechanism often involves the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, benzoxazole derivatives have been evaluated as non-steroidal anti-inflammatory agents (NSAIDs).[18] Some compounds exhibit their effects by inhibiting lipoxygenase (LOX) or by downregulating the NF-κB signaling pathway, a central regulator of the inflammatory response.[8][11][19]
Caption: Inhibition of the canonical NF-κB inflammatory pathway by oxazoles.[19]
Antimicrobial and Antiviral Activity
The rise of multidrug-resistant pathogens presents a critical global health challenge.[2] Oxazole derivatives have emerged as an important scaffold in the search for new antimicrobial agents.[2][16] They have demonstrated broad-spectrum activity against various bacterial and fungal strains.[16][20] For example, Linezolid, an FDA-approved oxazolidinone antibiotic, highlights the clinical success of this heterocyclic class. While not a classic oxazole, its structural similarity underscores the potential of the core motif. The antibacterial action of some oxazoles is attributed to the inhibition of DNA gyrase or other essential bacterial enzymes.[16]
In antiviral research, oxazoles are being investigated as inhibitors of key viral enzymes, such as proteases and RNA-dependent RNA polymerase (RdRp), which are essential for the replication of viruses like SARS-CoV-2 and HCV.[6] The ability of the oxazole scaffold to act as a bioisostere allows it to fit into the active sites of these viral targets.[6]
Key Synthetic Strategies
The synthesis of the oxazole core can be achieved through several classic and modern organic chemistry reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Routes:
-
Robinson-Gabriel Synthesis: Involves the cyclization and dehydration of α-acylamino ketones.[21][22]
-
Van Leusen Oxazole Synthesis: A versatile method that uses tosylmethylisocyanide (TosMIC) to react with aldehydes, forming 5-substituted oxazoles.[12][23] This is one of the most widely used strategies for preparing these compounds.[23]
-
Fischer Oxazole Synthesis: The reaction between cyanohydrins and aldehydes.[21]
-
Bredereck Reaction: Utilizes α-haloketones and amides.[21]
Modern advancements, such as microwave-assisted synthesis, have been employed to improve reaction times and yields for these transformations.[23]
Application Protocols
The following protocols are provided as a validated starting point for the synthesis and evaluation of novel oxazole derivatives.
Protocol 1: Synthesis of a 5-Aryl-1,3-Oxazole via Van Leusen Reaction
This protocol describes a robust and high-yielding synthesis of a 5-substituted oxazole from an aromatic aldehyde and TosMIC, a cornerstone reaction in oxazole chemistry.[23]
Rationale: The Van Leusen reaction is chosen for its reliability, broad substrate scope, and operational simplicity.[23] Potassium carbonate (K2CO3) acts as the base to deprotonate the active methylene group of TosMIC, initiating the nucleophilic attack on the aldehyde. Methanol serves as a suitable solvent. The reaction proceeds through a dihydro-oxazole intermediate which subsequently eliminates the tosyl group to yield the aromatic oxazole.
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
Tosylmethylisocyanide (TosMIC) (1.1 mmol, 1.1 eq)
-
Anhydrous Potassium Carbonate (K2CO3) (2.0 mmol, 2.0 eq)
-
Anhydrous Methanol (5 mL)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol) and TosMIC (1.1 mmol).
-
Add anhydrous methanol (5 mL) to dissolve the reactants.
-
Add anhydrous K2CO3 (2.0 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 5-aryl-1,3-oxazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Evaluation of Anticancer Activity (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a synthesized oxazole derivative on a cancer cell line.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity. A known anticancer drug (e.g., Doxorubicin) should be used as a positive control to validate the assay's performance.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized oxazole derivative, dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxazole derivative in culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).[19]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: Viability (%) = (Absorbance_treated / Absorbance_control) * 100. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vivo Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This protocol describes a standard preclinical model to assess the acute anti-inflammatory activity of an oxazole derivative in rats.[17][19][24]
Rationale: Carrageenan injection into the rat paw induces a localized, acute inflammatory response characterized by edema (swelling).[17] The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity. Indomethacin or another known NSAID is used as a positive control to validate the model.[17][24]
Materials:
-
Wistar rats (150-200 g)
-
Synthesized oxazole derivative
-
Carrageenan solution (1% w/v in normal saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the rats into groups (n=6 per group):
-
Group I: Vehicle control (receives vehicle only)
-
Group II: Positive control (receives Indomethacin, e.g., 10 mg/kg)
-
Group III, IV, etc.: Test groups (receive oxazole derivative at different doses, e.g., 10, 20, 40 mg/kg)
-
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, Indomethacin, or test compound orally (p.o.) via gavage, 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[17]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.[19]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Caption: General workflow for synthesis and evaluation of oxazole derivatives.
Conclusion and Future Perspectives
The oxazole nucleus is a remarkably versatile and privileged scaffold in drug discovery.[3][21] Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to several clinically used drugs and a robust pipeline of promising candidates.[5][12] The synthetic accessibility of the oxazole ring allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[5][21]
Future research will likely focus on developing oxazole derivatives with novel mechanisms of action, particularly for challenging targets in oncology and infectious diseases. The combination of computational drug design, high-throughput screening, and innovative synthetic methodologies will continue to unlock the full therapeutic potential of this exceptional heterocyclic system.[6][25]
References
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
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Medicinal Applications of 1,3-Oxazole Derivatives.pptx. SlideShare. Available at: [Link]
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View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. JDDT. Available at: [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available at: [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
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Review on Therapeutic Diversity of Oxazole Scaffold: An Update. ResearchGate. Available at: [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
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Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available at: [Link]
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Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biochemical and Pharmaceutical Research. Available at: [Link]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available at: [Link]
-
DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. International Journal of Research and Publication Reviews. Available at: [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Available at: [Link]
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Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Institutes of Health. Available at: [Link]
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Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… OUCI. Available at: [Link]
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Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. Available at: [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]
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Structure of oxazole derivatives ( - ) for anti-inflammatory and analgesic activity. ResearchGate. Available at: [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]
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1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available at: [Link]
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Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. Available at: [Link]
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Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. Available at: [Link]
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a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
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Synthesis of Novel Oxazole Derivatives and Their Biological Evaluation. Scribd. Available at: [Link]
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Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. ResearchGate. Available at: [Link]
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From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. ACS Publications. Available at: [Link]
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Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. PubMed. Available at: [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
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A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]
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Marketed drugs containing oxazole. ResearchGate. Available at: [Link]
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Mastering the Amine: A Senior Application Scientist's Guide to Protecting Group Strategy in Multi-Step Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Amine Enigma in Complex Synthesis
In the intricate chess game of multi-step organic synthesis, the amine functionality presents a recurring strategic challenge. Its inherent nucleophilicity and basicity, while crucial for its biological role and synthetic utility, render it susceptible to a wide array of reagents.[1] Unchecked, this reactivity can lead to a cascade of undesired side reactions, derailing a meticulously planned synthetic route. The art of temporarily masking the amine's reactivity—a process known as protection—is therefore a cornerstone of modern synthetic chemistry, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents.[1][2][3]
A successful protecting group strategy is not merely about choosing a chemical "on-off" switch. It is a nuanced decision-making process that considers the stability of the protecting group to a gamut of reaction conditions, the ease and efficiency of its introduction, and, most critically, the mildness and selectivity of its removal.[1][4] The ideal protecting group should be a silent partner in the synthesis, faithfully guarding the amine until its reactivity is desired, at which point it can be cleaved without leaving a trace of its presence on the final molecule. This guide provides a detailed exploration of the most prevalent amine protecting groups, offering not just protocols, but the underlying chemical logic to empower researchers to make informed decisions in their synthetic endeavors.
The Carbamate Triumvirate: Boc, Cbz, and Fmoc
The most widely employed amine protecting groups are carbamates.[5][6] These groups effectively temper the amine's nucleophilicity by delocalizing its lone pair of electrons through resonance with the adjacent carbonyl group. The three most prominent members of this class—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—form the bedrock of many synthetic strategies due to their distinct and complementary deprotection mechanisms.[2][5][7]
The Acid-Labile Workhorse: tert-Butyloxycarbonyl (Boc)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its broad stability and straightforward, acid-mediated removal.[8]
The Boc group's lability stems from the stability of the tert-butyl cation that is formed upon cleavage.[9] This allows for its removal under relatively mild acidic conditions, which are often compatible with a wide range of other functional groups.[10][11] The Boc group is stable to basic, nucleophilic, and hydrogenolytic conditions, making it an excellent choice for syntheses involving these reagents.[11][12]
Protocol 1: Boc Protection of a Primary Amine
-
Objective: To protect a primary amine with di-tert-butyl dicarbonate (Boc₂O).
-
Reagents:
-
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base, followed by the dropwise addition of Boc₂O.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.[11]
-
Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Objective: To remove the Boc protecting group under acidic conditions.
-
Reagents:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (typically 20-50% v/v).[7]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
| Reagent/Condition | Advantages | Limitations |
| Trifluoroacetic Acid (TFA) in DCM | Fast, efficient, and widely applicable.[7][9] | Harshly acidic; may not be suitable for highly acid-sensitive substrates. |
| HCl in Dioxane/Methanol | Milder than TFA; can sometimes offer better selectivity.[13] | Can be slower than TFA. |
| Oxalyl Chloride in Methanol | Mild conditions, suitable for a range of substrates.[13] | Reagent is moisture-sensitive and corrosive. |
| Water at Reflux | Environmentally benign ("green") method.[14] | High temperatures may not be suitable for all substrates. |
The Hydrogenolysis-Labile Classic: Benzyloxycarbonyl (Cbz or Z)
Introduced in the 1930s, the Cbz group remains a stalwart in organic synthesis, particularly in peptide chemistry.[15] Its removal via catalytic hydrogenolysis offers a mild and clean deprotection pathway.
The Cbz group is cleaved by the reduction of the benzylic C-O bond, typically with hydrogen gas and a palladium catalyst.[15] This process liberates the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.[15] The Cbz group is stable to acidic and basic conditions, making it orthogonal to both Boc and Fmoc protecting groups.[5] However, its use is precluded in molecules containing other reducible functional groups such as alkenes, alkynes, or nitro groups.[15]
Protocol 3: Cbz Protection of a Primary Amine
-
Objective: To protect a primary amine with benzyl chloroformate (Cbz-Cl).
-
Reagents:
-
Procedure:
-
Dissolve the amine and base in the solvent system.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Cbz-Cl dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.[18]
-
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
-
Objective: To remove the Cbz protecting group via hydrogenation.
-
Reagents:
-
Procedure:
-
Dissolve the Cbz-protected amine in the solvent.
-
Carefully add the Pd/C catalyst.
-
For H₂ gas: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).
-
For transfer hydrogenation: Add ammonium formate (3-5 equivalents).[15]
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.[16]
-
| Method | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts.[15] | Incompatible with reducible functional groups; safety concerns with H₂ gas.[15] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of flammable H₂ gas, making it safer.[15] | May require higher catalyst loading or longer reaction times. |
| Acidic Cleavage | HBr in Acetic Acid | Useful for substrates sensitive to hydrogenation.[15] | Harshly acidic conditions. |
The Base-Labile Specialist: 9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[19][20]
The lability of the Fmoc group arises from the acidity of the proton at the C9 position of the fluorenyl ring.[6] A mild base, typically a secondary amine like piperidine, abstracts this proton, initiating a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene.[21] The dibenzofulvene byproduct is trapped by the amine base, driving the reaction to completion.[21] The Fmoc group is stable to acidic and hydrogenolytic conditions, making it orthogonal to both Boc and Cbz groups.[6]
Protocol 5: Fmoc Protection of a Primary Amine
-
Objective: To protect a primary amine with Fmoc-Cl or Fmoc-OSu.
-
Reagents:
-
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base, followed by the Fmoc-reagent.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, add water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 6: Fmoc Deprotection with Piperidine
-
Objective: To remove the Fmoc protecting group under basic conditions.
-
Reagents:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Stir the reaction at room temperature for 5-30 minutes. The progress can often be monitored by the appearance of the UV-active dibenzofulvene-piperidine adduct.[21]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Orthogonal Protection: The Key to Complex Molecule Synthesis
The true power of these protecting groups is realized when they are used in concert in an "orthogonal" protection strategy.[5][23][24] This approach allows for the selective deprotection of one amine in the presence of others, enabling the stepwise construction of complex molecules with multiple nitrogen-containing functionalities.[23][24]
Visualization of Protection and Deprotection Workflows
Conclusion: Strategic Implementation for Synthetic Success
The judicious selection and application of amine protecting groups are paramount to the successful execution of complex multi-step organic syntheses. By understanding the underlying chemical principles of the Boc, Cbz, and Fmoc groups, and by mastering their respective protection and deprotection protocols, researchers can navigate the challenges posed by the reactive amine functionality. The concept of orthogonality, in particular, provides a powerful strategic framework for the selective manipulation of multiple amine groups within a single molecule. This guide serves as a foundational resource to empower chemists to design and implement robust and efficient synthetic routes, ultimately accelerating the pace of discovery in chemical research and drug development.
References
-
Scattolin, T., et al. (2024). J. Org. Chem., 89, 5665-5674. [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Scientific Reports. [Link]
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ResearchGate. (n.d.). Acid-labile protecting groups. [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. [Link]
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Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. [Link]
-
Debenham, J. S., et al. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]
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Excellent Method for Cbz-protection of Amines. (n.d.). Chemistry Letters. [Link]
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Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Letters in Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
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ResearchGate. (2018). Glutamic acid protection using cbz?. [Link]
-
Protecting Groups. (n.d.). [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
-
Brady, S. F., et al. (n.d.). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry. [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry. [Link]
-
New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. (n.d.). Journal of the American Chemical Society. [Link]
-
Amino Acid-Protecting Groups. (2019). Chemical Reviews. [Link]
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Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
-
What makes amine protecting groups(Cbz, Boc) chemoselective for amines?. (2021). Reddit. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for tert-Butyl oxazol-4-ylcarbamate Synthesis
Welcome to the technical support center for the synthesis of tert-butyl oxazol-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a key intermediate in the development of various pharmaceutical compounds, achieving a high yield and purity of this molecule is often critical.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most critical initial checks I should perform?
A1: Low yields in this carbamate synthesis typically stem from three primary areas: reagent quality, reaction conditions, and moisture contamination. A systematic check is the most effective first step.
-
Reagent Integrity :
-
4-Aminooxazole : This starting material can be unstable. Ensure it is of high purity and has been stored correctly, preferably under an inert atmosphere and protected from light.
-
Di-tert-butyl dicarbonate (Boc-anhydride) : This reagent is susceptible to hydrolysis. Use a fresh bottle or a previously opened bottle that has been stored in a desiccator. Visually inspect the reagent; it should be a clear liquid or a low-melting solid.
-
-
Anhydrous Conditions : Moisture is a critical adversary in this reaction. Water can hydrolyze Boc-anhydride and lead to the formation of undesired urea byproducts.[2][3]
-
Glassware : Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Solvents : Use anhydrous solvents. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) should be freshly distilled or obtained from a solvent purification system.[4]
-
-
Inert Atmosphere : To prevent degradation of reagents and reactive intermediates, conducting the experiment under a dry, inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[2][4]
Q2: I'm observing a significant amount of a major byproduct that is more polar than my starting amine on the TLC plate. What is it likely to be?
A2: The most probable byproduct, given its polarity, is a symmetric urea. This forms when a molecule of 4-aminooxazole reacts with an isocyanate intermediate, which can be generated in situ if there is moisture present. The presence of water can initiate the decomposition of the desired carbamate or react with the Boc-anhydride, ultimately leading to urea formation.[2][3] Minimizing water content is the most effective way to prevent this side reaction.
Visualizing the Reaction and Common Pitfalls
The following diagram illustrates the intended reaction pathway versus the common side reaction leading to urea formation.
Caption: Desired reaction pathway vs. moisture-induced side reaction.
Q3: My reaction is very slow or stalls completely. How can I increase the reaction rate and ensure it goes to completion?
A3: Stagnant reactions are often due to insufficient activation of the electrophile or a non-optimal choice of base or solvent.
-
Catalysis with DMAP : While a base like triethylamine (TEA) is necessary to scavenge the acid byproduct, it is often not sufficient for a rapid reaction.[3] Adding a catalytic amount (0.05-0.1 equivalents) of 4-Dimethylaminopyridine (DMAP) can dramatically increase the reaction rate. DMAP is a hypernucleophilic catalyst that reacts with Boc-anhydride to form a highly reactive intermediate, which is then more susceptible to attack by the 4-aminooxazole.[3] Studies on similar carbamate syntheses have shown that DMAP can increase yields from the 60-70% range to over 90% and reduce reaction times significantly.[3]
-
Solvent Choice : The polarity of the solvent can influence reaction rates. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred. DCM is often an excellent first choice.
-
Temperature : The reaction is typically run at 0 °C during the addition of reagents and then allowed to warm to room temperature.[3] If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be attempted, but this should be monitored carefully by TLC or LC-MS to avoid potential decomposition or side reactions.
Q4: I have successfully formed the product, but purification by column chromatography is difficult. The product co-elutes with a non-polar impurity. What is this impurity and how can I remove it?
A4: The most common non-polar impurity is likely unreacted Boc-anhydride or byproducts from its decomposition. Effective purification requires optimizing both the workup and the chromatography conditions.
-
Aqueous Workup : Before concentrating the reaction mixture, perform an aqueous workup. Quenching the reaction with a mild aqueous base like saturated sodium bicarbonate solution can help hydrolyze any remaining Boc-anhydride. Follow this with a water and brine wash to remove water-soluble components.[3]
-
Chromatography :
-
Solvent System : A gradient elution is often more effective than an isocratic one. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Silica Gel : Ensure you are using an appropriate amount of silica gel (typically a 40-100:1 weight ratio of silica to crude product).
-
-
Recrystallization : If chromatography fails to provide pure material, recrystallization can be an effective alternative. A solvent system like Hexane/Dichloromethane or Ethyl Acetate/Hexane may yield the pure product as a crystalline solid.[4]
Optimized Reaction Protocol
This protocol provides a robust starting point for the synthesis of this compound.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Equivalents | Notes |
| 4-Aminooxazole | 84.07 | 1.0 | High purity, stored under inert gas. |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 - 1.2 | Use fresh or properly stored reagent. |
| Triethylamine (TEA) | 101.19 | 1.5 | Anhydrous grade. |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | Catalyst. |
| Dichloromethane (DCM) | - | - | Anhydrous grade. |
Step-by-Step Procedure
-
Preparation : To an oven-dried, round-bottom flask under a nitrogen atmosphere, add 4-aminooxazole (1.0 eq) and anhydrous DCM.
-
Base and Catalyst Addition : Cool the mixture to 0 °C using an ice bath. Add triethylamine (1.5 eq) followed by DMAP (0.1 eq).[3]
-
Boc-Anhydride Addition : Dissolve Boc-anhydride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.[3]
-
Workup : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Purification : Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Isolation : Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexane/Ethyl Acetate) to afford the pure this compound.[3]
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different base instead of Triethylamine?
-
A: Yes, other non-nucleophilic tertiary amine bases like Diisopropylethylamine (DIPEA) can be used. However, TEA is cost-effective and generally sufficient, especially when used with catalytic DMAP. Avoid primary or secondary amines as they will compete in the reaction.
-
-
Q: Is it possible to perform this reaction without a catalyst?
-
A: The reaction can proceed without DMAP, but it will be significantly slower and may result in a lower yield.[3] For efficient synthesis, a catalyst is highly recommended.
-
-
Q: What is the expected appearance of the final product?
-
A: Pure this compound is typically a white to off-white solid.[4]
-
-
Q: Are there alternative methods to introduce the Boc protecting group?
-
A: Yes, other reagents can be used, such as 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) or tert-butyl chloroformate. However, Boc-anhydride is the most common, relatively safe, and efficient reagent for this transformation, producing only volatile or easily removed byproducts.
-
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- MySkinRecipes.
- Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
Sources
common side reactions with tert-Butyl oxazol-4-ylcarbamate
Introduction
Welcome to the technical support guide for tert-Butyl oxazol-4-ylcarbamate. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. This compound is a key intermediate in the synthesis of a wide array of biologically active molecules, including protease and kinase inhibitors.[1] Its structure combines a Boc-protected amine with an oxazole core, offering a stable yet readily functionalizable scaffold for complex molecular architectures.
This guide provides in-depth, field-proven insights into the common side reactions and experimental challenges encountered when working with this compound. It is structured in a question-and-answer format to directly address specific issues, followed by detailed troubleshooting protocols and mechanistic diagrams to enhance understanding and ensure experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the handling and reactivity of this compound.
FAQ 1: Boc Group Stability & Deprotection
Question 1: What are the standard conditions for Boc deprotection of this compound, and what are the primary side products?
Answer: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[2] Standard deprotection is typically achieved using strong acids. The most common reagents are trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or diethyl ether.[3][4]
The reaction proceeds via protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a highly stable tert-butyl cation (t-Bu⁺).[2][5]
Primary Side Reaction: The major side reaction arises from the liberated tert-butyl cation, which is a reactive electrophile.[6][7] This cation can alkylate any nucleophilic sites on your target molecule or other molecules in the reaction mixture. Electron-rich aromatic rings, thiols, and other heteroatoms are particularly susceptible to this side reaction.[6]
Question 2: My HPLC/LC-MS analysis shows an unexpected peak with a mass increase of +56 Da after Boc deprotection. What is happening and how can I prevent it?
Answer: A mass increase of +56 Da strongly suggests tert-butylation, a common side reaction during acid-mediated Boc deprotection.[6] The generated tert-butyl cation (t-Bu⁺) has alkylated a nucleophilic position on your substrate or product.
Causality: The oxazole ring itself is relatively electron-rich and could potentially be a site for alkylation, although this is less common than with more nucleophilic functional groups. More likely, another functional group on your molecule (e.g., a phenol, indole, or thiol) is being alkylated.
Prevention - The Use of Scavengers: To prevent this, you must add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate. They effectively trap the cation, preventing it from causing unwanted side reactions.[6][8]
Common Scavengers and Their Applications:
| Scavenger | Target Residue/Group to Protect | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, effective for indoles (Trp) | 1-5% (v/v) |
| Thioanisole | Protects against sulfoxide formation (Met) | 1-5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Effective for protecting thiols (Cys) | 1-5% (v/v) |
| Water | Can act as a scavenger, often used with TIS | 1-5% (v/v) |
A common and effective general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5).
FAQ 2: Oxazole Ring Integrity & Reactivity
Question 3: How stable is the oxazole ring in this compound to strong acidic and basic conditions?
Answer: The oxazole ring is generally stable to the acidic conditions required for Boc deprotection (e.g., TFA, HCl in dioxane). However, its stability under other conditions can be limited.
-
Acidic Conditions: While stable to anhydrous acids for deprotection, prolonged exposure to strong aqueous acid, especially with heating, can lead to hydrolytic cleavage of the oxazole ring.
-
Basic Conditions: Oxazoles are generally stable to mild bases. However, strong bases like organolithium reagents can deprotonate the C2 position, which is the most electron-deficient carbon.[9] This can lead to ring-opening or other undesired transformations if not controlled. Treatment with strong aqueous bases (e.g., refluxing NaOH) can also lead to ring cleavage.
-
Oxidizing/Reducing Agents: The oxazole ring can be cleaved by strong oxidizing agents like potassium permanganate or ozone.[9] Reduction with agents like sodium borohydride is generally tolerated, but more powerful methods like catalytic hydrogenation can sometimes lead to ring cleavage, yielding open-chain products.[9]
Question 4: I am attempting a metal-catalyzed cross-coupling reaction on a different part of my molecule. Are there any known issues with the oxazole ring's participation or decomposition?
Answer: Yes, the oxazole ring can participate in or be affected by metal-catalyzed reactions. The nitrogen atom at position 3 has a lone pair of electrons and can act as a ligand, potentially coordinating to the metal catalyst (e.g., Palladium, Copper).[9] This coordination can influence the catalyst's activity or lead to undesired side reactions.
Furthermore, while methods for the synthesis of substituted oxazoles using metal catalysts are well-established, the stability of the parent ring under various cross-coupling conditions should not be assumed.[10] For instance, certain palladium-catalyzed reactions have been successfully applied to amino-heterocycles like 2-aminooxazoles, suggesting the ring can be compatible under specific, carefully chosen conditions.[11] It is crucial to perform small-scale test reactions to confirm the stability of the oxazole core under your specific catalytic system and conditions.
Part 2: Troubleshooting Guides & Protocols
Guide 1: Protocol for Clean Boc Deprotection with Scavengers
This protocol provides a step-by-step method for removing the Boc group from this compound or its derivatives while minimizing tert-butylation side products.
Objective: To achieve complete and clean deprotection of the 4-aminooxazole moiety.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Nitrogen or Argon supply
-
Stir plate and magnetic stir bar
Procedure:
-
Preparation: Dissolve the Boc-protected oxazole substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution (approx. 2.5-5.0% of the total volume). Stir for 2 minutes.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the reaction mixture (typically 20-50% v/v, or a 10-20 fold molar excess over the substrate).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS. A key indicator of reaction completion is the cessation of CO₂ gas evolution.[2][4]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the TFA and DCM.
-
Add a sufficient amount of cold diethyl ether to the resulting residue. The desired amine salt product will typically precipitate.
-
Stir the suspension for 15-30 minutes in the cold ether.
-
Isolate the solid product by filtration, washing the filter cake with additional cold diethyl ether.
-
Dry the product under vacuum.
-
Part 3: Mechanistic Diagrams (Graphviz)
Visualizing the chemical processes can significantly aid in understanding and troubleshooting.
Caption: Acid-catalyzed Boc deprotection and scavenger mechanism.
Caption: Troubleshooting workflow for unexpected byproducts.
References
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
-
Scribd. Oxazole Chemistry Overview. Available at: [Link]
-
Organic Chemistry Portal. Protection of Amino Groups. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Reagent Guides.
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
- Singh, R., Kaur, H., & Kumar, K. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 205-218.
- Krapcho, A. P. (2002).
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
- Ballell, L., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry, 63(13), 7245–7267.
-
MySkinRecipes. This compound. Available at: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
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- 5. total-synthesis.com [total-synthesis.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Boc Deprotection of tert-Butyl oxazol-4-ylcarbamate
Welcome to the technical support center for the Boc deprotection of tert-butyl oxazol-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient deprotection, yielding the desired 4-aminooxazole.
Introduction: The Chemistry of Deprotection
The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. The reaction is typically acid-catalyzed, proceeding through the protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[1][2][3]
While seemingly straightforward, the deprotection of this compound presents unique challenges due to the electronic nature of the oxazole ring. The generation of the highly reactive tert-butyl cation in the presence of the electron-rich oxazole moiety can lead to unwanted side reactions.[4][5] Furthermore, the stability of the oxazole ring itself under strongly acidic conditions must be considered.[6][7]
This guide will address these specific issues, providing practical solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete, even after extended reaction times. What could be the cause?
A1: Incomplete deprotection of this compound can arise from several factors:
-
Insufficient Acid Stoichiometry: The oxazole nitrogen is basic and can be protonated by the acid, effectively reducing the amount of acid available to catalyze the deprotection.[7] Ensure you are using a sufficient excess of acid.
-
Inadequate Acid Strength: While trifluoroacetic acid (TFA) is commonly used, for some substrates, a stronger acid might be necessary.[8] However, increasing acid strength should be done cautiously due to the potential for oxazole ring degradation.[6]
-
Low Reaction Temperature: While room temperature is often sufficient, sterically hindered substrates or less reactive carbamates may require gentle heating.[8] This should be monitored closely to avoid side reactions.
-
Poor Solvent Choice: The reaction solvent must fully dissolve the substrate to ensure efficient access of the acid. Dichloromethane (DCM) is a common choice, but other solvents like 1,4-dioxane can also be effective.[5]
Q2: I'm observing a significant amount of a side product with a mass increase of +56 Da. What is this, and how can I prevent it?
A2: A +56 Da mass increase is a classic sign of tert-butylation, where the reactive tert-butyl cation generated during the deprotection alkylates a nucleophilic site on your molecule.[4][9] The electron-rich oxazole ring is susceptible to this side reaction.[5]
To prevent this, the addition of a scavenger to the reaction mixture is crucial. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[4][8]
Q3: What are the best scavengers to use for the deprotection of this compound?
A3: Given the electron-rich nature of the oxazole ring, effective carbocation scavengers are essential. Common and effective choices include:
-
Triisopropylsilane (TIS): A highly effective and widely used scavenger.[4][9]
-
Thioanisole: Another excellent scavenger that can also help prevent oxidation.[10]
-
1,2-Ethanedithiol (EDT): Particularly useful if other sensitive functional groups are present.[10]
A cocktail of scavengers, such as TFA/TIS/H₂O (95:2.5:2.5), is often a robust choice for deprotecting sensitive substrates.[9]
Q4: I'm concerned about the stability of the oxazole ring under the acidic deprotection conditions. Is this a valid concern?
A4: Yes, it is. Oxazole rings can be susceptible to cleavage under strongly acidic conditions.[6][11] While TFA is generally tolerated for short reaction times, prolonged exposure or the use of stronger acids like concentrated HCl can lead to decomposition. It is crucial to monitor the reaction closely by TLC or LC-MS and to use the mildest conditions necessary to achieve complete deprotection.
Q5: Are there any milder alternatives to TFA for this deprotection?
A5: If your substrate is particularly sensitive to strong acids, several milder methods can be considered:
-
HCl in 1,4-Dioxane: A 4M solution of HCl in dioxane is a common alternative to TFA and is often considered milder.[8][12]
-
Oxalyl Chloride in Methanol: This system has been reported to deprotect N-Boc groups under mild, room temperature conditions and may be suitable for acid-sensitive substrates.[13][14]
-
Catalyst-free Water-mediated Deprotection: For some substrates, heating in water can effect Boc deprotection, representing a green and mild alternative.[15][16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid, low temperature, or poor solubility. | Increase TFA concentration (e.g., from 20% to 50% in DCM).[17] Consider gentle warming (e.g., to 40 °C) with careful monitoring. Ensure complete dissolution of the starting material. |
| Formation of +56 Da Side Product (tert-butylation) | Reactive tert-butyl cation alkylating the oxazole ring or other nucleophilic sites. | Add a scavenger to the reaction mixture. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[9] |
| Product Degradation/Low Yield | Oxazole ring cleavage due to harsh acidic conditions. | Reduce reaction time and monitor closely. Consider using a milder deprotection agent such as 4M HCl in 1,4-dioxane.[8][12] |
| Difficult Product Isolation/Purification | The resulting 4-aminooxazole may be highly polar or unstable. | After reaction completion, remove TFA under reduced pressure. The residue can be triturated with cold diethyl ether to precipitate the TFA salt.[9] Alternatively, a basic workup can be performed, but care must be taken as the free amine may be unstable. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavenger
-
Dissolve the this compound in dichloromethane (DCM) (approx. 0.1 M).
-
Add triisopropylsilane (TIS) (2.5-5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as its TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Mild Boc Deprotection with HCl in 1,4-Dioxane
-
Dissolve the this compound in a minimal amount of 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (10-20 equivalents).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the product as its HCl salt.
-
If necessary, triturate with cold diethyl ether to obtain a solid.
Visualizing the Process
Boc Deprotection Mechanism and Side Reaction
Caption: Boc deprotection mechanism and the role of scavengers.
Troubleshooting Workflow
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 12. reddit.com [reddit.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. xray.uky.edu [xray.uky.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of tert-Butyl oxazol-4-ylcarbamate
Introduction
Welcome to the technical support guide for the purification of tert-Butyl oxazol-4-ylcarbamate (CAS No. 1314931-66-2). This molecule is a critical building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates.[1] The Boc-protected amine on the oxazole ring allows for selective reactivity in multi-step syntheses. However, achieving high purity of this intermediate can be challenging due to potential side reactions and the physicochemical properties of the compound and its related impurities.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common hurdles encountered during the purification of this compound reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
A1: this compound has a molecular formula of C₈H₁₂N₂O₃ and a molecular weight of approximately 184.19 g/mol .[1][2] It is typically a solid at room temperature and should be stored in a cool (2-8°C), dry environment to ensure stability.[1]
Q2: What is the primary goal of the purification process for this intermediate?
A2: The primary goal is to achieve a high level of purity, typically exceeding 98%, with minimal levels of residual starting materials, reagents, and reaction byproducts.[3] For pharmaceutical applications, stringent quality control is essential as the purity of intermediates directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[3]
Q3: What are the most common impurities I should expect?
A3: While specific byproducts depend on the synthetic route, common impurities often include:
-
Unreacted starting materials.
-
Reagents used for the cyclization or carbamoylation steps.
-
Hydrolysis of the Boc-protecting group, leading to the corresponding free amine (4-aminooxazole).
-
Isomeric byproducts or products from alternative ring-closure reactions, which are common challenges in oxazole synthesis.[4]
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: A suite of analytical methods is necessary for comprehensive quality control. High-Performance Liquid Chromatography (HPLC) is indispensable for determining purity and quantifying non-volatile impurities.[3][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is vital for confirming the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight.[3] Gas Chromatography (GC) can be used to analyze for residual solvents.[3][5]
Purification Strategy Decision Tree
The initial state of your crude product and a quick Thin-Layer Chromatography (TLC) analysis are the best indicators for choosing an appropriate purification strategy. This workflow outlines the decision-making process.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
Problem 1: My crude product is a persistent, non-crystallizing oil after aqueous workup and solvent removal.
-
Plausible Cause: This is common when the crude product contains a significant amount of impurities that act as a eutectic mixture, depressing the melting point. Residual high-boiling solvents (e.g., DMF, DMSO) can also lead to an oily residue.
-
Solution: Direct crystallization is unlikely to be effective. The most robust method for purifying an oily product is flash column chromatography on silica gel. The non-polar nature of the Boc group and the moderate polarity of the oxazole ring make it well-suited for separation from both more polar and less polar impurities.
-
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica) and a mobile phase.[6] Impurities with different polarities will elute at different times, allowing for the isolation of the pure compound.
-
Action: Proceed directly to the Flash Column Chromatography Protocol (Section 5.1) . A gradient elution starting with a low polarity solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity is recommended.
-
Problem 2: After column chromatography, my yield is very low.
-
Plausible Cause 1: The product is co-eluting with a non-UV active impurity. If you are monitoring fractions by TLC with UV visualization, you may be pooling impure fractions.
-
Solution: Stain your TLC plates with a universal stain (e.g., potassium permanganate or vanillin) to visualize all compounds. This ensures you are only pooling fractions containing the pure product.
-
-
Plausible Cause 2: The product is unstable on silica gel. While tert-butyl carbamates are generally stable, the oxazole ring can be sensitive to highly acidic conditions.[6] Some grades of silica gel can be slightly acidic.
-
Solution: Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising base, such as triethylamine (~0.5-1% v/v in the mobile phase). Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Plausible Cause 3: Incorrect solvent system. If the mobile phase is too polar, the product may elute too quickly along with impurities. If it's not polar enough, the product may not elute from the column at all.
-
Solution: Perform a thorough TLC analysis to determine the optimal solvent system before running the column. The ideal system should give your product an Rf value of ~0.25-0.35.
-
Problem 3: TLC analysis shows a major impurity that has a very similar Rf value to my product.
-
Plausible Cause: This often occurs with isomeric byproducts, which have very similar polarities. Standard silica gel chromatography may not provide sufficient resolution.
-
Solution 1: Optimize Chromatography Conditions.
-
Change Solvent System: Switch from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol or a Toluene/Acetone system. The different solvent interactions can alter the elution order and improve separation.
-
Use a High-Performance Column: Employ a column packed with smaller silica particles for higher resolution.
-
-
Solution 2: Attempt Recrystallization. Even if chromatography fails, the subtle structural differences between isomers can lead to different packing efficiencies in a crystal lattice.[7][8]
-
Action: First, isolate the mixture via a rapid column to remove gross impurities. Then, proceed to the Recrystallization Protocol (Section 5.2) . Test a range of solvents to find one where the desired product has high solubility at high temperatures and low solubility at room or cold temperatures, while the impurity remains in solution.[7]
-
Problem 4: NMR analysis of my final product shows it is pure, but the yield is still below expectations.
-
Plausible Cause: Mechanical losses during purification are a likely culprit. This can happen during extractions, transfers between flasks, or filtration.
-
Solution:
-
Minimize Transfers: Plan your workflow to minimize the number of times you transfer the material.
-
Efficient Extraction: During aqueous workup, ensure complete extraction of the product from the aqueous layer by performing multiple extractions (e.g., 3 x 50 mL is more effective than 1 x 150 mL).[9]
-
Careful Filtration: When filtering, wash the filter cake with a minimal amount of cold solvent to recover any product adhering to the solid, without re-dissolving a significant portion.[10]
-
Detailed Protocols
Protocol: Flash Column Chromatography
This protocol is designed for the purification of ~1-2 grams of crude this compound.
1. Preparation of the Column:
-
Select a glass column appropriate for the amount of crude material (a 40-50 mm diameter column is suitable for 1-2 g).
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top of the silica bed.
2. Sample Loading:
-
Dissolve the crude oil or solid in a minimal amount of dichloromethane or the mobile phase.
-
For Oily Products: Directly apply the solution to the top of the column using a pipette.
-
For Solid Products (Dry Loading): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (~2-3x the mass of the product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better separation.
3. Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase (e.g., 5-10% EtOAc/Hexane).
-
Gradually increase the polarity of the mobile phase as the column runs. A typical gradient might be:
- 5% EtOAc/Hexane (2 column volumes)
- 10% EtOAc/Hexane (4 column volumes)
- 20% EtOAc/Hexane (4-6 column volumes)
- 30% EtOAc/Hexane (until the product has fully eluted)
-
Collect fractions (e.g., 15-20 mL per tube) throughout the elution process.
4. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
| Parameter | Recommended Condition/Solvent | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for moderately polar compounds. |
| Mobile Phase | Ethyl Acetate (EtOAc) / Hexane Gradient | Excellent for tuning polarity to separate common organic impurities.[6][11] |
| Initial Polarity | 5-10% EtOAc in Hexane | Ensures that non-polar impurities elute first. |
| Final Polarity | 30-40% EtOAc in Hexane | Ensures the product elutes in a reasonable time without being too broad. |
| Loading Method | Dry Loading | Often provides sharper bands and better resolution compared to liquid loading. |
Protocol: Recrystallization
This method is ideal for purifying a solid product that is already relatively pure (>85-90%) to achieve analytical grade purity.
1. Solvent Selection:
-
The key to successful recrystallization is finding a suitable solvent or solvent pair.[7]
-
Place a small amount of the crude solid (~10-20 mg) in several test tubes.
-
Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, toluene, hexane, acetonitrile) to each tube.
-
Ideal Solvent: The compound should be poorly soluble at room temperature but completely soluble upon heating.
-
Solvent Pair: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow to cool.[10]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent, as this will reduce the final yield.[10]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them before crystallization. This must be done quickly to prevent the product from crystallizing prematurely.
4. Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the crystal yield.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
References
- BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem Technical Support.
- MySkinRecipes. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- BenchChem. (2025). troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem Technical Support.
- BenchChem. (n.d.). Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)
- University of Alberta. (n.d.).
- BenchChem. (2025). analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
- Maftei, C. V., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PubChem. (n.d.). Tert-butyl n-(1,3-oxazol-4-yl)carbamate.
- University of California, Davis. (n.d.).
- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
Sources
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - Tert-butyl n-(1,3-oxazol-4-yl)carbamate (C8H12N2O3) [pubchemlite.lcsb.uni.lu]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. Home Page [chem.ualberta.ca]
- 11. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Column Chromatography of Oxazole Carbamates
Welcome to the Technical Support Center for the purification of oxazole carbamates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this important class of heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of their chromatographic behavior, focusing on troubleshooting common issues and ensuring the integrity of your target molecules.
Understanding the Molecule: The Oxazole Carbamate Challenge
Oxazole carbamates are unique scaffolds in medicinal chemistry, combining the aromatic, electron-rich oxazole ring with the carbamate functional group. This combination presents specific challenges during purification by column chromatography. The oxazole ring, particularly if unsubstituted at the C2 position, can be susceptible to hydrolysis under acidic conditions, a relevant concern when using standard silica gel.[1] The carbamate moiety, while generally stable, adds polarity and potential for hydrogen bonding, influencing solvent selection and peak shape.[2]
This guide provides a systematic approach to developing a robust purification protocol and troubleshooting the inevitable challenges that arise.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of oxazole carbamates in a practical question-and-answer format.
Section 1: Method Development & Initial Observations
Q1: My oxazole carbamate is showing significant streaking on the TLC plate. What's causing this and how can I fix it?
A1: Streaking is a common issue with amine-containing or polar heterocyclic compounds on silica gel. It's often caused by strong interactions between the compound and the acidic silanol groups on the silica surface.
-
Causality: The nitrogen atoms in the oxazole ring and the carbamate group can interact strongly with the acidic silica gel, leading to slow, uneven movement up the TLC plate.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Triethylamine (Et3N) at 0.1-1% is a common choice.[3] For example, if you are using a hexane/ethyl acetate system, add 0.1 mL of triethylamine to every 100 mL of your mobile phase.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds.[3] Reversed-phase (C18) chromatography is another option if your compound is sufficiently non-polar.
-
Q2: I'm having trouble finding a solvent system that gives good separation on the TLC plate. Where should I start?
A2: Selecting the right mobile phase is crucial for successful separation.[4] A systematic approach to screening solvents is key.
-
Initial Screening: Start with a mid-polarity solvent system like 70:30 Hexane:Ethyl Acetate. Run a TLC and observe the Rf (retention factor) of your compound.
-
High Rf (moves too fast): Decrease the polarity of the mobile phase by increasing the proportion of hexane.
-
Low Rf (moves too slow): Increase the polarity by increasing the proportion of ethyl acetate.[3]
-
-
Alternative Solvent Systems: If a simple hexane/ethyl acetate system doesn't provide adequate separation from impurities, consider other solvent mixtures. Dichloromethane/methanol is another common system for polar compounds.
| Solvent System | Polarity | Common Use Case for Oxazole Carbamates | Notes |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for many derivatives. | Provides good separation for moderately polar compounds.[5][6] |
| Dichloromethane / Methanol | Medium to High | For more polar oxazole carbamates. | Methanol is a strong polar solvent; add it gradually. |
| Toluene / Acetone | Low to Medium | Alternative non-halogenated solvent system. | Can provide different selectivity compared to ethyl acetate systems. |
Q3: My compound appears to be degrading on the TLC plate. How can I confirm this and what are my options?
A3: Degradation on silica gel is a significant concern for sensitive heterocyclic compounds like oxazoles.[1][7]
-
Confirmation (2D TLC):
-
Spot your compound on a TLC plate and run it in a chosen solvent system.
-
After the first elution, turn the plate 90 degrees and re-run it in the same solvent system.
-
If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading, new spots will appear off the diagonal.[7]
-
-
Solutions:
-
Deactivated Silica: Use silica gel that has been treated with a base like triethylamine to neutralize its acidity.[1]
-
Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.[8]
-
Rapid Purification: Use flash chromatography to minimize the time your compound spends on the column.
-
Section 2: Column Packing and Running the Chromatography
Q4: My column is running very slowly or has stopped completely. What should I do?
A4: A blocked column can be frustrating. The cause is often related to either the stationary phase or the sample itself.
-
Possible Causes & Solutions:
-
Fine Particles: The silica gel may contain very fine particles that are clogging the frit. Ensure you are using silica gel with an appropriate mesh size (e.g., 230-400 mesh).
-
Sample Precipitation: Your compound may have precipitated at the top of the column if it is not very soluble in the mobile phase.[7]
-
Dry Loading: To avoid this, consider "dry loading" your sample. Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your packed column.[9]
-
-
Column Compaction: Excessive pressure during packing or running can compact the silica, impeding flow.
-
Q5: The separation on the column is much worse than what I saw on the TLC plate. Why is this happening?
A5: A discrepancy between TLC and column performance usually points to issues with column packing or sample loading.
-
Key Factors for Good Resolution:
-
Even Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor separation.
-
Concentrated Sample Loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent.[9] A wide sample band will result in broad, overlapping peaks.
-
Column Overloading: Do not load too much crude material onto the column. A general rule of thumb is to load 1-5% of the mass of the stationary phase.[3]
-
Section 3: Post-Chromatography Issues
Q6: I have very low recovery of my compound after the column. Where did it go?
A6: Low recovery can be due to several factors, from degradation to irreversible adsorption.
-
Troubleshooting Low Recovery:
-
Compound Degradation: As discussed, the compound may be unstable on the silica gel.[7][8]
-
Irreversible Adsorption: Highly polar compounds can stick to the silica and may not elute with the chosen mobile phase.[3][8]
-
Solution: Try flushing the column with a very polar solvent, such as 10% methanol in dichloromethane, to see if you can recover your compound.
-
-
Compound is Too Dilute: Your compound may have eluted, but the fractions are too dilute to be detected by TLC. Try concentrating a few fractions where you expected your compound to elute and re-run the TLC.[7]
-
Q7: My purified fractions still show impurities. What went wrong?
A7: Co-elution of impurities is a common problem.
-
Strategies for Improving Purity:
-
Optimize the Mobile Phase: A small change in the solvent ratio or switching to a different solvent system can significantly alter the selectivity and improve separation.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the run (gradient elution). This can help to better separate compounds with close Rf values.[3]
-
Repeat Chromatography: It may be necessary to run a second column on the semi-pure fractions using a different solvent system to remove persistent impurities.
-
Experimental Workflow & Diagrams
General Column Chromatography Workflow for Oxazole Carbamates
The following diagram outlines the key steps and decision points in developing a purification protocol for oxazole carbamates.
Caption: Workflow for oxazole carbamate purification.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common chromatography problems.
Caption: Troubleshooting decision tree for common issues.
References
- Overcoming challenges in the purification of heterocyclic compounds. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_UibZch2-7O93xyndiiz8iantANPPIH73q3lc6Q_gVy6mdu03BwHr70xUvnoz-CVlBfM6ibyP_bI2XPmiMl5xLu2UWNBtyfQCAF1nJW6S19ZFsKy6r6Ix795prn9NbYtlnBqbXz_3dRQuJPT8X7EqYlIhM84kXqtS5cvt3HN2ObaV8sAsN_oO34KRTUE2yZnbLwqCqQd9qY_XFhXn2rkB]
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Technical Support Center: Synthesis of tert-Butyl oxazol-4-ylcarbamate
Welcome to the technical support center for the synthesis of tert-Butyl oxazol-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this critical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.
This compound is a vital building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical compounds.[1] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule while preventing the amine from engaging in undesired transformations.[2][3] Ensuring the purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
Primary Synthesis Pathway: An Overview
The most common and direct route to this compound involves the N-protection of 4-aminooxazole using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[2][4] This reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride.
Caption: Troubleshooting workflow for an incomplete N-Boc protection reaction.
In-depth Explanation:
-
Reagent Stoichiometry: The N-tert-butoxycarbonylation of amines is generally rapid and high-yielding. [3]However, using an insufficient amount of Boc anhydride is a primary reason for incomplete conversion. Ensure you are using a slight excess (1.1-1.2 equivalents).
-
Role of the Base: While the reaction can proceed without a base, it is often slow. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the acidic byproducts. More importantly, a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. [5]* Reagent Quality: Di-tert-butyl dicarbonate is sensitive to moisture and can slowly decompose over time, especially if not stored properly, leading to a buildup of internal pressure from CO₂. [4]Using a fresh bottle or material that has been stored in a cool, dry place is advisable.
Q2: I've identified a byproduct with a mass corresponding to a di-Boc species. How is this formed and how can I prevent it?
The formation of a di-tert-butoxycarbonyl derivative is a known side reaction, particularly with primary amines under certain conditions.
Mechanism of Formation:
The initially formed carbamate product still possesses an N-H proton. Under forcing conditions (excess Boc₂O, strong base, or high temperatures), this proton can be removed, and the resulting anion can react with a second molecule of Boc anhydride to form a di-protected imide-like species.
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Technical Support Center: Preventing Ring Opening of Oxazoles During Substitution Reactions
Welcome to the Technical Support Center for advanced oxazole chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of substitution reactions on the oxazole core. The inherent reactivity of the oxazole ring, while synthetically useful, presents a significant challenge: a propensity for ring-opening under various reaction conditions. This guide provides in-depth technical insights, troubleshooting strategies, and validated protocols to help you preserve the integrity of the oxazole ring and achieve your desired synthetic outcomes.
Understanding Oxazole Reactivity: A Double-Edged Sword
The oxazole ring is an electron-deficient heterocycle, a characteristic that governs its reactivity.[1][2] The nitrogen atom acts as a pyridine-type electron sink, while the oxygen atom imparts furan-like diene character.[2][3] This electronic makeup makes the oxazole ring susceptible to both electrophilic and nucleophilic attack, but also to undesired ring cleavage.
The primary vulnerability lies in the acidity of the proton at the C2 position, which is the most electron-deficient carbon.[2][3][4] Abstraction of this proton by a base can initiate a cascade leading to ring-opening.[3][5] Similarly, under acidic conditions, protonation of the ring nitrogen can activate the ring toward nucleophilic attack and subsequent cleavage.[3][5]
The following diagram illustrates the general mechanism of a substitution reaction on an oxazole and the competing ring-opening pathway.
Caption: Competing pathways in oxazole substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my oxazole ring opening during my substitution reaction?
The oxazole ring is susceptible to cleavage under both acidic and basic conditions.[5] The most common cause is the deprotonation at the C2 position under basic conditions, which leads to a ring-opened isonitrile intermediate.[3][6] Under acidic conditions, protonation of the nitrogen atom activates the ring to nucleophilic attack, often by the solvent or other nucleophiles present, resulting in hydrolysis.[5]
Q2: Which position on the oxazole ring is most susceptible to substitution?
For electrophilic substitution, the C5 position is generally the most reactive, provided the ring is activated with electron-donating groups.[4][6] For nucleophilic substitution, the C2 position is the most common site, especially if it bears a good leaving group.[4][6][7]
Q3: Can substituents on the oxazole ring influence its stability?
Yes, the nature of the substituents plays a crucial role. Electron-donating groups can increase the electron density of the ring, making it more stable and facilitating electrophilic substitution.[4][8] Conversely, electron-withdrawing groups can further decrease the electron density, making the ring more susceptible to nucleophilic attack and potentially ring-opening.[3]
Q4: Are there any specific named reactions that are known to cause ring-opening?
While not a direct substitution, the Cornforth rearrangement is a thermal rearrangement of 4-acyloxazoles that proceeds through a ring-opened nitrile ylide intermediate.[9][10] This highlights the inherent propensity of the oxazole ring to undergo cleavage and rearrangement under certain conditions.
Troubleshooting Guides
Problem 1: Low yield of the desired substituted product with significant formation of ring-opened byproducts.
| Potential Cause | Recommended Action |
| Harsh Reaction Conditions (pH) | Neutralize the reaction mixture carefully during workup. Consider using buffered solutions. For base-mediated reactions, use a milder, non-nucleophilic base. For acid-catalyzed reactions, use the minimum required catalytic amount. |
| High Reaction Temperature | Run the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance between reaction rate and decomposition. |
| Inappropriate Solvent | Choose a non-nucleophilic, aprotic solvent. Polar aprotic solvents like DMF or acetonitrile are often suitable.[11] |
| Strong Nucleophile/Base | If the reaction allows, switch to a sterically hindered or weaker base. For nucleophilic substitutions, consider using a less basic nucleophile if possible. |
Problem 2: Complete degradation of the starting oxazole with no desired product formation.
| Potential Cause | Recommended Action |
| Extreme pH | The oxazole ring is highly sensitive to strong acids and bases.[5] Re-evaluate the pKa of your reagents and byproducts to ensure the reaction environment is not becoming excessively acidic or basic. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can act as a nucleophile, especially under acidic conditions, leading to hydrolysis.[12] |
| Use of Organometallic Reagents | Metallation at the C2 position with strong bases like n-butyllithium can lead to unstable 2-lithio-oxazoles that readily ring-open to isocyanides.[3][6] |
Preventative Strategies & Experimental Protocols
To proactively avoid ring-opening, several strategies can be employed. The most effective approach often involves protecting the vulnerable C2 position.
Strategy 1: C2-Silyl Protection
Protecting the C2 position with a bulky silyl group, such as triisopropylsilyl (TIPS), can effectively prevent deprotonation and subsequent ring-opening.[13][14] The TIPS group can be removed under mild conditions once the desired substitution at another position is complete.[5]
Experimental Protocol: C2-Triisopropylsilyl (TIPS) Protection of an Oxazole [5]
-
Setup: Under an inert atmosphere (e.g., argon), dissolve the oxazole substrate in anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-BuLi (1.1 equivalents) to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes.
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Silylation: Add TIPSCl (1.2 equivalents) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
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Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the C2-TIPS protected oxazole.
Caption: Workflow for C2-TIPS protection of oxazoles.
Strategy 2: Careful Selection of Reaction Conditions
When C2-protection is not feasible, meticulous control over reaction conditions is paramount. The following table provides a general guide for selecting conditions to minimize ring-opening.
| Reaction Type | Recommended Base | Recommended Solvent | Temperature Range | Key Considerations |
| N-Alkylation | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25-80 °C | Avoid strong, nucleophilic bases like alkoxides. |
| C5-Halogenation | NBS, NCS | CCl₄, CH₂Cl₂ | 0-25 °C | Protect from light to avoid radical side reactions. |
| C5-Arylation (Suzuki) | K₃PO₄, CsF | Dioxane/H₂O, Toluene | 80-110 °C | Use a phosphine ligand that promotes rapid cross-coupling.[15] |
| C2-Lithiation/Electrophilic Quench | n-BuLi, LDA | THF, Diethyl Ether | -78 to -40 °C | Keep the temperature low and quench with the electrophile as soon as lithiation is complete. |
Conclusion
The successful execution of substitution reactions on oxazoles hinges on a thorough understanding of the ring's electronic properties and inherent instabilities. By implementing preventative strategies such as C2-protection and carefully optimizing reaction conditions, researchers can effectively mitigate the risk of ring-opening and achieve high yields of their desired products. This guide serves as a foundational resource to aid in the rational design and troubleshooting of your synthetic routes involving this important heterocyclic scaffold.
References
- Cornforth, J. W. (1949). The Chemistry of Penicillin. Princeton University Press.
- Dewar, M. J. S., & Turchi, I. J. (1974). Thermal rearrangement of 4-carbonyl substituted oxazoles to their isomeric oxazoles via the postulated dicarbonyl nitrile ylides: Mechanistic study. Journal of the American Chemical Society, 96(19), 6148–6153.
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
YouTube. (2021). Cornforth Rearrangement Mechanism | Organic Chemistry. Retrieved from [Link]
- Gomha, S. M., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure.
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]...
-
ResearchGate. (n.d.). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Cornforth rearrangement. Retrieved from [Link]
- ACS Publications. (2005). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]
- HETEROCYCLES. (1993). New Chemistry of Oxazoles.
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
-
ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
- ACS Publications. (2010).
- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). Der Pharma Chemica.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- SpringerLink. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles.
-
Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link]
- Wiley Online Library. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
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Technical Support Center: TFA Deprotection of tert-Butyl oxazol-4-ylcarbamate
Welcome to the technical support guide for navigating the challenges associated with the trifluoroacetic acid (TFA)-mediated deprotection of tert-butyl oxazol-4-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this reaction and may encounter unexpected outcomes. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction, understand side product formation, and ensure the integrity of your desired 4-amino-oxazole product.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction pathway for the TFA deprotection of this compound?
The deprotection of a tert-butyloxycarbonyl (Boc) group using a strong acid like trifluoroacetic acid (TFA) is a standard procedure in organic synthesis. The reaction is an acid-catalyzed elimination that proceeds through a well-established mechanism.[1][2]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA.[1][3]
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Carbocation Formation: This initial protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl group as a relatively stable tertiary carbocation. This step also forms a carbamic acid intermediate.[1][3]
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Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][3]
-
Amine Salt Formation: The resulting free 4-amino-oxazole is basic and is immediately protonated by the excess TFA in the reaction medium, yielding the final product as a trifluoroacetate salt.[3]
The tert-butyl cation generated can then be quenched by a scavenger, deprotonate to form isobutylene gas, or in some cases, alkylate other nucleophilic species in the mixture.[3][4][5]
Caption: Expected reaction pathway for TFA-mediated Boc deprotection.
Q2: My reaction is complete according to TLC/LC-MS, but I can't isolate the desired 4-amino-oxazole. Instead, I'm getting a highly polar, unidentified product. What is happening?
This is a common and critical issue. While the Boc deprotection itself is usually efficient, the oxazole ring system, particularly when substituted with electron-donating groups like an amino group at the C4 position, can be susceptible to degradation under strong acidic conditions.
The most probable side reaction is the acid-catalyzed hydrolytic ring-opening of the oxazole core. This occurs after the desired deprotection event. The protonated 4-amino-oxazole is susceptible to nucleophilic attack by water (present as a scavenger or trace impurity), leading to the formation of an unstable intermediate that ultimately rearranges and hydrolyzes to a more stable, acyclic aminomalonic acid derivative.[6] This byproduct is often highly polar and can be difficult to characterize without specific analytical techniques.
Caption: Mechanism of acid-catalyzed hydrolytic ring-opening.
Q3: What analytical evidence points towards oxazole ring-opening?
Identifying the ring-opened side product requires careful analysis. Here’s what to look for:
-
Mass Spectrometry (MS): Look for a mass peak corresponding to the desired 4-amino-oxazole product + 18 amu (the addition of a water molecule). For example, if your expected product has a mass of M, the ring-opened product will likely show a peak at [M+H+18]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of characteristic oxazole proton signals (typically in the aromatic region, >7.0 ppm) is a key indicator. The appearance of new aliphatic signals and potentially broad amide/acid protons would support the formation of the acyclic structure.
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong, broad absorption band in the 3400-2500 cm⁻¹ region, characteristic of a carboxylic acid O-H stretch, which would be absent in the desired product.
Troubleshooting Guide
Problem 1: Low yield of 4-amino-oxazole and significant side product formation.
Cause: The reaction conditions (acid concentration, temperature, time) are too harsh, promoting the degradation of the acid-sensitive oxazole ring. Oxazoles are weak bases and can be decomposed by concentrated acids.[7][8] Research has shown that even short exposure of substituted oxazoles to TFA can lead to nearly complete hydrolytic ring-opening.[6]
Solutions:
| Strategy | Rationale | Key Parameters |
| Reduce Reaction Temperature | Lowering the kinetic energy of the system slows down the rate of the undesired ring-opening reaction more significantly than the desired deprotection. | Run the reaction at 0 °C. For very sensitive substrates, consider temperatures as low as -20 °C. |
| Minimize Reaction Time | The deprotection is often very fast. Extended exposure to TFA only increases the probability of product degradation. | Monitor the reaction closely by TLC or rapid LC-MS (every 5-10 minutes). Quench immediately upon consumption of the starting material. |
| Decrease TFA Concentration | While a high concentration of TFA ensures rapid deprotection, it also accelerates hydrolysis. Using a co-solvent can mitigate this. | Use a mixture of 20-50% TFA in an inert solvent like Dichloromethane (DCM).[9] This maintains sufficient acidity for deprotection while reducing the overall harshness. |
| Use Alternative, Milder Acids | For exceptionally sensitive substrates, TFA may be too strong. Other acidic conditions can be employed for Boc removal. | Consider using 4M HCl in dioxane, which is often effective and can sometimes be milder.[10] Another alternative is using Lewis acids like zinc bromide in DCM.[11] |
Problem 2: Reaction mixture turns dark, and multiple unidentified spots appear on TLC.
Cause: This often indicates polymerization or complex degradation pathways. The tert-butyl cation generated during deprotection is a potent electrophile that can cause side reactions.[5] If not properly managed, it can polymerize or alkylate the electron-rich oxazole ring, leading to a complex mixture of byproducts.
Solutions:
-
Introduce a Cation Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation as it forms, preventing it from causing further reactions.[12]
Caption: A workflow for troubleshooting common deprotection issues.
Experimental Protocols
Protocol 1: Optimized TFA Deprotection with Minimized Degradation
This protocol is designed to minimize the risk of oxazole ring-opening.
-
Preparation: Dissolve the this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Scavenger Addition (Optional but Recommended): Add triisopropylsilane (TIS) (1.1 eq) to the cooled solution.
-
Acid Addition: Prepare a solution of 25% TFA in DCM (v/v). Add this solution slowly (dropwise) to the reaction mixture at 0 °C. A typical volume would be 5-10 equivalents of TFA relative to the substrate.[14]
-
Monitoring: Stir the reaction at 0 °C and monitor its progress every 10 minutes using TLC or LC-MS.
-
Quenching: As soon as the starting material is consumed (typically within 30-60 minutes), quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous CO₂ evolution will occur.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C) to obtain the crude 4-amino-oxazole free base.
-
Purification: Purify the crude product quickly via flash column chromatography on silica gel, using a mobile phase containing a small amount of triethylamine (e.g., 0.5%) to prevent product streaking and degradation on the acidic silica.
References
- Vertex AI Search Grounding API, Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- ACS Publications, Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization | The Journal of Organic Chemistry.
- Organic Chemistry Portal, Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization.
- Vertex AI Search Grounding API, What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Benchchem, Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- RSC Publishing, Synthesis of substituted oxazoles from enamides.
- Semantic Scholar, Synthesis of oxazoles from enamides via phenyliodine diacetate-mediated intramolecular oxidative cyclization..
-
Master Organic Chemistry, Amine Protection and Deprotection. Available at: [Link]
-
ResearchGate, The Ritter reaction mechanism for the synthesis of oxazoline derivative 172 and amides 173.. Available at: [Link]
- Benchchem, Troubleshooting incomplete Boc deprotection.
-
Organic Chemistry Portal, Synthesis of 1,3-oxazoles. Available at: [Link]
-
Wikipedia, Oxazole. Available at: [Link]
-
NIH, On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. Available at: [Link]
-
ACS Publications, Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates | The Journal of Organic Chemistry. Available at: [Link]
-
NIH, Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC. Available at: [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides, BOC Deprotection - Wordpress.
-
Scribd, Oxazole Chemistry Overview | PDF | Aromaticity | Chemical Reactions. Available at: [Link]
-
NIH, The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC. Available at: [Link]
-
Pharmaguideline, Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
Slideshare, Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available at: [Link]
-
Taylor & Francis Online, Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
-
ResearchGate, How can I deprotect esters using TFA?. Available at: [Link]
-
ResearchGate, (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Available at: [Link]
-
Reddit, Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available at: [Link]
-
Organic Chemistry Portal, Boc-Protected Amino Groups. Available at: [Link]
-
Fisher Scientific, Amine Protection / Deprotection. Available at: [Link]
-
Systematic Reviews in Pharmacy, Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Available at: [Link]
-
PubMed, Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth of Oxazole Chemistry: A Technical Support Guide to Boc Deprotection with HCl in Dioxane
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for addressing the nuanced challenges associated with the tert-butyloxycarbonyl (Boc) deprotection of oxazole-containing compounds using hydrogen chloride (HCl) in dioxane. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that blends foundational chemical principles with practical, field-tested solutions to empower your research and development endeavors. This guide is structured in a question-and-answer format to directly address the common and complex issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection with 4M HCl in dioxane is sluggish or incomplete. What are the primary factors I should investigate?
Incomplete deprotection is a frequent hurdle. The stability of the Boc group can be surprisingly substrate-dependent. Here are the key factors to consider:
-
Steric Hindrance: The steric environment around the Boc-protected nitrogen can significantly impede the approach of the proton and subsequent cleavage. Bulky substituents on the oxazole ring or adjacent stereocenters can slow down the reaction rate considerably.
-
Insufficient Acid Equivalents: While the reaction is catalytic in acid, a stoichiometric amount is often required to drive the reaction to completion, especially if the substrate contains other basic functionalities that can quench the acid.
-
Reaction Time and Temperature: Some Boc groups are more stubborn than others. If you observe incomplete conversion at room temperature, extending the reaction time is the first logical step. Gentle heating (e.g., to 40-50 °C) can also be effective, but must be approached with caution due to the inherent acid sensitivity of the oxazole ring (see Q2).
-
Solvent Quality: The presence of residual water in the dioxane can affect the reaction. Ensure you are using a high-quality, anhydrous grade of HCl in dioxane.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q2: I'm observing significant degradation of my oxazole-containing compound during Boc deprotection with HCl/dioxane. What is the likely mechanism of degradation?
The oxazole ring, while aromatic, possesses inherent electronic features that render it susceptible to acid-catalyzed degradation.[1] The degradation primarily proceeds through ring-opening.
Mechanism of Acid-Catalyzed Oxazole Ring Opening:
-
Protonation: The nitrogen atom of the oxazole ring is the most basic site and is readily protonated by HCl.[2] This protonation activates the ring, making it more electrophilic.
-
Nucleophilic Attack: The protonated oxazole is now susceptible to nucleophilic attack. In the presence of even trace amounts of water, water can act as a nucleophile, attacking the C2 position, which is the most electron-deficient.[3] This leads to the formation of a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate can then collapse, leading to cleavage of the C-O bond and ring opening to form an α-acylamino ketone.
Caption: Simplified mechanism of acid-catalyzed oxazole ring opening.
This degradation pathway is often accelerated at elevated temperatures, which is why caution is advised when heating reactions containing acid-sensitive oxazoles.
Q3: Could the chloride ion from HCl act as a nucleophile and lead to chlorinated byproducts?
This is a scientifically plausible concern. While water is a common nucleophile, the chloride ion is also present in high concentration. Following protonation of the oxazole, the C2 position becomes highly electrophilic. A nucleophilic attack by the chloride ion could potentially lead to a chlorinated intermediate, which may be unstable and undergo further reactions.
While direct, extensive documentation of this specific side reaction in the context of Boc deprotection of oxazoles is not prevalent in readily available literature, the fundamental principles of organic chemistry support its possibility. Researchers should be vigilant for the formation of unexpected, potentially chlorinated byproducts, which can be monitored by mass spectrometry.
Q4: My starting material is consumed, but I have a complex mixture of products and a low yield of the desired amine. How can I suppress side reactions?
The formation of a complex product mixture often points to side reactions involving the reactive intermediates generated during Boc deprotection.
-
tert-Butyl Cation Side Reactions: The cleavage of the Boc group generates a tert-butyl cation, a potent electrophile.[4] This cation can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic or heteroaromatic rings.
Solution: Use of Scavengers
To prevent tert-butylation, the addition of a "scavenger" to the reaction mixture is highly recommended. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate.
Scavenger Typical Concentration Target Residue(s) Triisopropylsilane (TIS) 2.5 - 5% (v/v) General purpose, reduces carbocations Anisole 5% (v/v) Electron-rich aromatics Thioanisole 5% (v/v) Sulfur-containing residues (e.g., methionine) -
Oxazole Degradation: As discussed in Q2, the acidic conditions can lead to the degradation of the oxazole ring itself.
Solution: Milder Conditions and Alternatives
If scavenging does not resolve the issue, it is likely that the oxazole ring is not stable under the reaction conditions. In this case, consider the following:
-
Lowering the Temperature: Perform the deprotection at 0 °C or even lower.
-
Reducing the Acid Concentration: Use a more dilute solution of HCl in dioxane.
-
Switching to a Milder Reagent: Explore alternative deprotection methods (see Q5).
-
Q5: What are some reliable, milder alternatives to HCl in dioxane for the Boc deprotection of sensitive, oxazole-containing molecules?
When dealing with highly acid-sensitive substrates, several milder alternatives to 4M HCl in dioxane are available.
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is a common alternative.[5] While still a strong acid, the reaction conditions can often be fine-tuned (e.g., lower TFA concentration, shorter reaction times) to achieve selective deprotection. However, TFA can also cause degradation of sensitive oxazoles.
-
Oxalyl Chloride in Methanol: This system generates HCl in situ in a more controlled manner and has been reported to be effective for the deprotection of N-Boc groups in the presence of other acid-labile functionalities.[6][7]
-
Lewis Acids: Reagents such as zinc bromide (ZnBr₂) in an inert solvent like DCM can effect Boc deprotection under milder, non-protic conditions. These reactions may be slower but can be highly selective.[6]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a high-boiling point solvent (e.g., toluene, xylene) can lead to thermal cleavage of the Boc group.[2] This avoids the use of strong acids altogether but requires the substrate to be thermally stable.
Comparative Table of Deprotection Reagents
| Reagent | Conditions | Advantages | Disadvantages |
| 4M HCl in Dioxane | Room temp, 1-4 h | Cost-effective, readily available | Can cause degradation of acid-sensitive heterocycles |
| 20-50% TFA in DCM | 0 °C to room temp, 0.5-2 h | Fast, effective | Can be harsh, TFA can be difficult to remove |
| Oxalyl Chloride/MeOH | Room temp, 1-4 h | Mild, good for acid-sensitive substrates | Reagents are toxic and moisture-sensitive |
| ZnBr₂ in DCM | Room temp, 24-48 h | Mild, non-protic | Slow reaction times |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with 4M HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected oxazole derivative (1.0 equiv) in a minimal amount of an appropriate co-solvent (e.g., methanol or DCM) if necessary.
-
Acid Addition: To the stirred solution at 0 °C, add 4M HCl in dioxane (5-10 equiv).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[4]
Protocol 2: Boc Deprotection using a Scavenger
-
Preparation of Deprotection Cocktail: Prepare a deprotection solution of 4M HCl in dioxane containing the appropriate scavenger (e.g., 5% v/v anisole).
-
Reaction: Add the deprotection cocktail to the Boc-protected substrate at 0 °C.
-
Monitoring and Work-up: Follow steps 3-5 from Protocol 1.
Analytical Methods for Monitoring and Troubleshooting
Effective troubleshooting relies on robust analytical techniques to monitor the reaction progress and identify byproducts.
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of the starting material and the appearance of the more polar amine product. Staining with ninhydrin can be useful for visualizing the free amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring these reactions. LC-MS allows for the accurate tracking of the starting material, the desired product, and any potential byproducts, including those resulting from oxazole ring-opening or chlorination.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl singlet of the Boc group (around 1.4 ppm) and the appearance of new signals corresponding to the deprotected amine.
Concluding Remarks
The Boc deprotection of oxazole-containing molecules using HCl in dioxane is a powerful and widely used transformation. However, a thorough understanding of the potential side reactions, particularly the acid-catalyzed degradation of the oxazole ring, is crucial for success. By carefully controlling reaction conditions, employing scavengers when necessary, and considering milder alternatives for sensitive substrates, researchers can navigate the complexities of this reaction and achieve their synthetic goals. We hope this guide serves as a valuable resource in your laboratory. For further inquiries, please do not hesitate to contact our technical support team.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24553–24563. [Link]
- Reddit. (2023). Boc De-protection. r/Chempros.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- BenchChem. (2025).
- BenchChem. (2025). Chemoselective Boc deprotection in the presence of other protecting groups.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- BenchChem. (2025). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.
- BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
- CUTM Courseware. (n.d.). Oxazole.pdf.
- Journal of the Chemical Society, Perkin Transactions 2. (1978). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles.
- Organic Chemistry Portal. (2009).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
Riaz, A., Siddiqui, H., & Khan, S. A. (2021). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. Data in brief, 38, 107389. [Link]
- Semantic Scholar. (2012).
- Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- The Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
- Taylor & Francis. (2018). Oxazole – Knowledge and References.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
-
Singh, B., Kumar, Y., Singh, R., & Ahuja, P. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of pharmaceutical analysis, 4(5), 358–366. [Link]
- Wikipedia. (n.d.). Oxazole.
- YouTube. (2022). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules).
- YouTube. (2024). Organic Chemistry 2 - Chapter 19.
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- 2. [PDF] A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Semantic Scholar [semanticscholar.org]
- 3. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Solubility in Reactions
A-GS-TSC-2026-01
From the desk of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with compounds during chemical reactions. Poor solubility is a frequent impediment, leading to incomplete reactions, low yields, and purification difficulties.[1][2][3] This document provides a structured approach to diagnosing and resolving these issues, combining fundamental principles with practical, field-proven protocols.
Our philosophy is to empower you with the causal understanding behind each technique. By grasping why a certain method works, you can better adapt and troubleshoot your unique experimental conditions.
Section 1: Proactive Strategies & Solubility Screening
The most effective way to manage solubility is to anticipate and address it before committing to a large-scale reaction. This section focuses on initial assessment and solvent system selection.
FAQ 1: How do I choose the right solvent system from the start?
Answer: Solvent selection is a multi-parameter decision based on the principle of "like dissolves like."[4] A systematic approach involves considering reactant polarity, reaction requirements, and potential solvent interference.
Core Principles:
-
Polarity Matching: Polar compounds dissolve best in polar solvents, and non-polar compounds in non-polar solvents.[4] The goal is to find a solvent that can adequately dissolve all reactants.
-
Reaction Compatibility: The solvent must be inert under the reaction conditions. For instance, avoid protic solvents (like alcohols or water) in reactions involving Grignard reagents.[5] Similarly, for an oxidation reaction, choose an aprotic solvent that cannot be oxidized.[5]
-
Temperature Range: The solvent's boiling point should be compatible with the desired reaction temperature.
A logical workflow for solvent selection is outlined below.
Caption: Workflow for initial solvent selection.
Data-Driven Selection: To aid this process, consult a table of common organic solvent properties. The "Polarity Index" is a useful relative measure of a solvent's polarity.[6]
Table 1: Properties of Common Organic Solvents
| Solvent | Polarity Index (P') | Dielectric Constant (20°C) | Boiling Point (°C) |
| n-Hexane | 0.1 | 1.88 | 68.7 |
| Toluene | 2.4 | 2.38 | 110.6 |
| Diethyl Ether | 2.8 | 4.33 | 34.5 |
| Dichloromethane (DCM) | 3.1 | 8.93 | 39.7 |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | 66 |
| Ethyl Acetate | 4.4 | 6.02 | 77.1 |
| Acetone | 5.1 | 20.7 | 56.3 |
| Acetonitrile (MeCN) | 5.8 | 37.5 | 81.6 |
| Dimethylformamide (DMF) | 6.4 | 36.71 | 153.0 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | 189 |
| Water | 10.2 | 80.1 | 100.0 |
Experimental Protocol 1: Microscale Solubility Screening
This protocol allows you to quickly assess the solubility of your compound in various solvents using minimal material.
Objective: To identify promising solvents or co-solvent systems for a reaction.
Materials:
-
Your compound (solid)
-
A selection of candidate solvents (e.g., Toluene, THF, Acetonitrile, Ethanol, DMSO, Water)
-
Small vials (e.g., 1-dram vials or HPLC vials)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Preparation: Add a small, consistent amount of your compound (e.g., 1-2 mg) to each labeled vial.
-
Initial Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Agitation: Vortex the vial for 30-60 seconds. Observe for dissolution.
-
Incremental Addition: If the solid has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL. Record the volume at which the compound fully dissolves.
-
Thermal Effect: If the compound is still not soluble at room temperature, gently warm the vial on a heating block (e.g., to 50°C). Observe if heating improves solubility.
-
Cooling Observation: If the compound dissolved upon heating, allow it to cool to room temperature. Note if precipitation occurs. This is critical for understanding solubility during reaction work-up and crystallization.[10]
-
Documentation: Record your observations in a table, noting whether the compound is "Insoluble," "Partially Soluble," or "Soluble" and at what approximate concentration.
Section 2: Troubleshooting Active Reactions
This section addresses solubility problems that arise during a reaction, such as precipitation of a starting material or product.
FAQ 2: My compound precipitates from the solution when I add another reagent. What should I do?
Answer: This common issue, often called "crashing out," occurs when the addition of a reagent changes the properties of the solvent system, reducing the solubility of your compound. The primary solution is to use a co-solvent system.
The Role of Co-solvents: A co-solvent is a water-miscible (or miscible with the primary solvent) organic solvent that, when added to the main solvent system, alters its polarity.[11][12][] By creating a solvent blend, you can fine-tune the polarity to maintain the solubility of all components throughout the reaction. For example, adding ethanol to an aqueous solution reduces the overall polarity of the solvent, which can help keep a non-polar organic molecule dissolved.[12][]
Caption: Troubleshooting workflow for in-reaction precipitation.
Practical Steps:
-
Pause Additions: Stop adding the problematic reagent.
-
Introduce a Co-solvent: Add a small amount of a miscible co-solvent in which your compound is highly soluble (identified from your screening in Protocol 1). For example, if your reaction is in toluene and your compound is polar, adding a small percentage of DMF or NMP can dramatically increase solubility.
-
Gentle Heating: If compatible with your reaction's stability, increasing the temperature can enhance solubility.
-
Increase Dilution: As a simple first step, increasing the total volume of the primary solvent can sometimes be sufficient to keep everything in solution.[10]
FAQ 3: The reaction is sluggish or incomplete, even though everything appears to be dissolved. Could solubility still be the issue?
Answer: Yes. Visual clarity does not always mean the concentration of the dissolved reactant is high enough for an efficient reaction rate.[10] The solution might be saturated at a very low concentration.
Methods to Enhance Dissolution Rate & Concentration:
-
Sonication: Using an ultrasonic bath or probe applies high-frequency sound waves to the mixture.[14] This process, known as acoustic cavitation, creates and collapses tiny bubbles, generating localized high-pressure shockwaves.[15][16][17] These forces are highly effective at breaking up solid particles and enhancing solvent-solute interactions, thereby speeding up dissolution.[18]
-
pH Adjustment: For compounds with ionizable functional groups (e.g., carboxylic acids, amines), adjusting the pH of the medium can dramatically increase solubility.[19][20] By converting a neutral molecule into a charged salt, you can significantly enhance its affinity for polar solvents.[] For example, deprotonating a carboxylic acid with a base to form a carboxylate salt increases its solubility in aqueous media.[19]
-
Particle Size Reduction: Decreasing the particle size of your solid starting material increases the surface area available for solvation.[21] This can be achieved by grinding the material with a mortar and pestle before adding it to the reaction.
Experimental Protocol 2: Sonication-Assisted Dissolution
Objective: To dissolve a stubborn starting material using ultrasonic energy.
Materials:
-
Reaction vessel containing the poorly soluble solid and chosen solvent.
-
Ultrasonic bath or probe sonicator.
Procedure:
-
Preparation: Prepare the mixture of the solid and solvent in the reaction vessel.
-
Sonication: Place the reaction vessel into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vessel.
-
Operation: Turn on the sonicator. The process can take anywhere from a few minutes to over an hour depending on the material.
-
Monitoring: Visually monitor the dissolution. If using a bath, you may need to periodically remove the vessel and swirl it to ensure even exposure.
-
Completion: Continue sonication until the solid is fully dissolved or until no further change is observed. You can then proceed with the reaction.
Section 3: Advanced & Alternative Approaches
When standard methods are insufficient, more advanced techniques may be required.
FAQ 4: I'm working with two immiscible liquid reactants. How can I get them to react?
Answer: This is a classic heterogeneous reaction challenge. The solution is to use a Phase-Transfer Catalyst (PTC) . A PTC is a substance that facilitates the transfer of a reactant from one phase (e.g., aqueous) into another (e.g., organic) where the reaction can occur.[10] The PTC functions by forming an ion pair with the reactant, and the catalyst's lipophilic nature allows this ion pair to cross the phase boundary.
FAQ 5: My compound is practically insoluble in everything. Are there any solvent-free options?
Answer: Yes. For extremely insoluble materials, mechanochemistry, specifically ball milling , offers a powerful solvent-free alternative.[1][2] In this technique, the solid reactants (and catalyst, if needed) are placed in a milling jar with steel or ceramic balls. The high-energy impact from the milling process provides the activation energy needed to drive the reaction in the solid state.[1][3] This method completely bypasses solubility issues and is an emerging green chemistry technique.[2]
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
- Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central.
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- Sonication: Significance and symbolism. (2026). Google AI Search.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- pH Adjustment and Co-Solvent Optimiz
- Sonochemistry: Ultrasound in Organic Chemistry. (n.d.). Organic-Chemistry.org.
- How are solvents chosen in organic reactions?. (2016). Chemistry Stack Exchange.
- pH adjustment: Significance and symbolism. (2026). Google AI Search.
- Properties of Common Organic Solvents. (2022). University of Minnesota.
- Polarity Index. (n.d.). Burdick & Jackson.
- Solvent-Miscibility-and-Polarity-Chart.pdf. (n.d.). Organometallics.
- Solvent Physical Properties. (n.d.). University of California, Irvine.
- Sonochemistry - beyond synthesis. (n.d.).
- Technical Support Center: Overcoming Poor Solubility of Starting M
- Lab tip: use a bath sonicator to help dissolve solids. (2025). YouTube.
- Ultrasonic Sonochemistry in Chemical Reaction. (2016). Cheersonic.
- Toward overcoming solubility issues in organic chemistry. (2021). Asia Research News.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Solubility of Organic Compounds. (n.d.). Chemistry Steps.
- CompoundingToday.
- Toward overcoming solubility issues in organic chemistry. (2021). ScienceDaily.
- Mechanochemical Approach Overcomes Insolubility in Organic Chemistry. (2021). Labcompare.
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Oxazole Chemistry Technical Support Center: A Guide to Navigating Common Pitfalls
Welcome to the Technical Support Center for oxazole chemistry. The oxazole motif is a cornerstone in medicinal chemistry and materials science, yet its synthesis and manipulation are frequently accompanied by challenges that can impede research progress.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to overcome common experimental hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles governing these powerful heterocycles, ensuring your synthetic campaigns are both efficient and successful.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and functionalization of oxazoles. Each problem is broken down into its likely causes and actionable solutions.
Problem 1: Low Yields & Pervasive Side Reactions in Core Syntheses
Low product yield is arguably the most frequent complaint in oxazole synthesis, often stemming from suboptimal reaction conditions or the inherent limitations of classical synthetic routes.
Potential Causes & Solutions
-
Inadequate Cyclodehydration (Robinson-Gabriel Synthesis): The traditional use of strong dehydrating agents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentachloride (PCl₅) in the Robinson-Gabriel synthesis of 2,5-disubstituted oxazoles from 2-acylamino-ketones can often lead to charring and decomposition, severely depressing yields.[3]
-
Solution: Switch to a milder, more effective dehydrating agent. Polyphosphoric acid (PPA) has been demonstrated to significantly improve yields, often to the 50-60% range, by promoting cyclization under more controlled conditions.[3]
-
| Dehydrating Agent | Common Issues | Recommended Application |
| Conc. H₂SO₄, POCl₃, PCl₅ | Charring, low yields, harsh conditions | Use with caution on robust substrates |
| Polyphosphoric Acid (PPA) | Viscous, can be difficult to stir | Generally provides higher yields with cleaner reactions[3] |
| Anhydrous HF, Phosgene | Highly toxic and corrosive | Specialist applications, requires extreme care |
-
Reagent Quality and Stoichiometry (Van Leusen Synthesis): The Van Leusen reaction, which forms 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), is highly reliable but sensitive to the quality of the reagents.[4][5][6]
-
Formation of Rearrangement Products (Cornforth Rearrangement): When synthesizing 4-acyloxazoles, a thermal rearrangement known as the Cornforth rearrangement can occur, where the acyl group at C4 and the substituent at C5 exchange places.[8][9][10] This is a predictable thermal process that can be either a frustrating side reaction or a useful synthetic tool.
-
Solution: To avoid this rearrangement, maintain lower reaction temperatures during both the synthesis and workup of 4-acyloxazoles. If the rearranged isomer is the desired product, the reaction can be driven to completion by heating.[10]
-
Caption: Troubleshooting workflow for low oxazole synthesis yields.
Problem 2: Oxazole Ring Instability & Unwanted Ring Opening
A significant pitfall in oxazole chemistry is the inherent instability of the ring under certain conditions, leading to cleavage rather than the desired substitution.[11]
Potential Causes & Solutions
-
Strongly Basic Conditions (Lithiation): The C2 proton of the oxazole ring is the most acidic (pKa ≈ 20).[1] Exposure to strong organolithium bases like n-BuLi results in deprotonation at C2, which rapidly leads to an electrocyclic ring opening, forming an unstable isocyanoenolate intermediate.[12][13][14] This intermediate reacts non-selectively with electrophiles, leading to a mixture of products.[12][14]
-
Solution 1 (Milder Base): For functionalizing C4 or C5, if C2 is unprotected, consider using a milder base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C) to favor deprotonation at C4/C5 over C2.[13]
-
Solution 2 (C2 Protection): The most robust strategy is to protect the C2 position before attempting lithiation at other sites. A triisopropylsilyl (TIPS) group is an effective and widely used protecting group that is stable to the basic conditions required for C4/C5 functionalization and can be removed later under mild conditions.[12][14]
-
-
Strongly Acidic Conditions: Concentrated mineral acids can cause decomposition and cleavage of the oxazole ring.[13][15]
-
Solution: Avoid the use of strong, concentrated acids during workup or purification. If acidic conditions are necessary, use milder acids or buffered systems and monitor the reaction closely.
-
-
Oxidation/Reduction: The oxazole ring is susceptible to cleavage by strong oxidizing agents like potassium permanganate (KMnO₄) and ozone (O₃).[11][13] While more stable to reduction, some reducing agents can also cause ring-opened products.[11]
-
Solution: Choose reagents carefully. For instance, hydrogen peroxide generally does not affect the oxazole ring.[11] When performing reactions on substituents, select mild conditions that are known to be compatible with the oxazole core.
-
Caption: The C2-lithiation of oxazoles leads to a ring-opened intermediate.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is direct nucleophilic substitution on the oxazole ring so difficult? A1: Direct nucleophilic substitution on an unsubstituted oxazole ring is generally unsuccessful because the ring is electron-rich and lacks a good leaving group. Instead of substitution, nucleophilic attack, particularly at the electron-deficient C2 position, often results in ring cleavage.[11] For example, reaction with ammonia can lead to the formation of an imidazole via a ring-opening and recyclization pathway.[11] Successful substitution is typically only achieved when a good leaving group (like a halogen) is present at the C2 position.[11][16]
Q2: How can I functionalize the C4 and C5 positions without affecting the C2 position? A2: This is a classic challenge due to the high acidity of the C2 proton. The most reliable method is a "protect-metalate-functionalize" strategy. First, protect the C2 position, for example, by silylating it with a TIPS group.[12][14] With the C2 site blocked, you can then use a strong base (like n-BuLi or LDA) at low temperature (-78 °C) to selectively deprotonate the C4 or C5 position, followed by quenching with your desired electrophile. The TIPS group can then be cleanly removed under mild conditions.[12][14]
Caption: Decision workflow for the regioselective functionalization of C4/C5.
Q3: What are the best conditions for electrophilic aromatic substitution on an oxazole? A3: Electrophilic substitution on the oxazole ring is difficult due to its relatively electron-deficient nature compared to other heterocycles like pyrrole. The reaction, when it occurs, is most favorable at the C4 position, followed by C5.[11] It generally requires the presence of an electron-releasing substituent on the ring to facilitate the attack of the electrophile.[1][11] Standard nitrating or sulfonating conditions often fail because the oxazolium cation formed is highly electron-deficient.[11] The Vilsmeier-Haack reaction for formylation is a notable example of a successful electrophilic substitution.[11][13]
Q4: My Robinson-Gabriel synthesis is giving me a mixture of regioisomers. How can I fix this? A4: Regioisomer formation is a common problem in syntheses like the Robinson-Gabriel or Fischer methods when unsymmetrical starting materials are used.[17] For instance, the cyclodehydration of an unsymmetrical 2-acylamino-ketone can proceed through two different enolate intermediates, leading to a mixture of oxazole regioisomers.[17] The outcome is governed by a combination of steric and electronic factors.[17] To improve selectivity, you can try to leverage these factors by choosing substrates where one enolization pathway is strongly favored, for example, by using a bulky substituent to sterically hinder one reaction site.[17] Alternatively, it may be necessary to switch to a more modern, regioselective synthetic method, such as a metal-catalyzed cyclization, where ligands and conditions can be tuned to favor one isomer.[18]
Part 3: Key Experimental Protocols
Protocol 1: C2-Position Protection with a Triisopropylsilyl (TIPS) Group
This protocol describes the protection of the reactive C2-H of an oxazole, enabling subsequent functionalization at other ring positions.[12][14]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the starting oxazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.3 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Silylation: Add triisopropylsilyl triflate (TIPS-OTf, 1.2 eq.) dropwise to the solution. The use of a silyl triflate is crucial for selective C-silylation over O-silylation.[14]
-
Quench: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-TIPS-oxazole, which is typically stable to chromatography.[14]
Protocol 2: Optimized Robinson-Gabriel Synthesis using Polyphosphoric Acid (PPA)
This protocol utilizes PPA for a higher-yielding cyclodehydration of a 2-acylamino-ketone.[3]
-
Preparation: Place the 2-acylamino-ketone (1.0 eq.) and polyphosphoric acid (PPA, approx. 10-20 times the weight of the ketone) into a round-bottom flask equipped with a mechanical stirrer (PPA is very viscous) and a heating mantle.
-
Heating: Heat the mixture with vigorous stirring to a temperature between 130-160 °C. The optimal temperature will depend on the substrate and should be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical method involves taking a small aliquot of the reaction, quenching it in ice water, extracting with ethyl acetate, and spotting the organic layer on a TLC plate.
-
Quench: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to below 100 °C and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., 50% NaOH or solid NaHCO₃) until pH > 7. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Workup & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
-
Vedejs, E., & Monahan, S. D. (2006). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 71(19), 7377-7380. Available from: [Link]
-
Vedejs, E., & Monahan, S. D. (2006). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry. Available from: [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available from: [Link]
-
Zhang, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1644. Available from: [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]
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Venkatesh, P. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available from: [Link]
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Zhang, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available from: [Link]
-
Wikipedia. Cornforth rearrangement. Available from: [Link]
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Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
-
Cortes-Cortes, C., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Available from: [Link]
-
Wikipedia. Van Leusen reaction. Available from: [Link]
-
D'Alonzo, D., et al. (2020). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 10(2), 947-951. Available from: [Link]
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Wikipedia. Oxazole. Available from: [Link]
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Biswas, T. (2022, January 15). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube. Available from: [Link]
- Baxter, A., et al. (2000). Process for preparing oxazole derivatives. Google Patents.
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Organic Chemistry. (2021, November 25). Cornforth Rearrangement Mechanism | Organic Chemistry. YouTube. Available from: [Link]
-
Li, J. J. (n.d.). Cornforth Rearrangement. Name-Reaction.com. Available from: [Link]
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Biswas, T. (2022, January 16). Oxazole Synthesis by four Name Reactions. YouTube. Available from: [Link]
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CUTM Courseware. Oxazole.pdf. Available from: [Link]
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Palmer, D. C. (2008). Synthesis and Reactions of Oxazoles. ResearchGate. Available from: [Link]
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Vedejs, E., & Monahan, S. D. (2001). Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry, 66(16), 5359-5365. Available from: [Link]
-
Barrett, A. G. M., et al. (2005). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Request PDF. Available from: [Link]
-
SK. (2017, May 29). Cornforth Rearrangement. Chem-Station Int. Ed. Available from: [Link]
-
Nolt, M. B., et al. (2006). Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement. ResearchGate. Available from: [Link]
-
Turchi, I. J. (1986). New Chemistry of Oxazoles. Pure and Applied Chemistry, 58(4), 617-624. Available from: [Link]
-
Kumar, R., et al. (2023). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Journal of Survey in Fisheries Sciences, 10(1S), 241-248. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectroscopic Analysis of tert-Butyl oxazol-4-ylcarbamate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for the elucidation of molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of tert-Butyl oxazol-4-ylcarbamate, a key intermediate in medicinal chemistry.[1] By comparing its spectral features with those of related heterocyclic carbamates, we aim to provide a comprehensive reference for the characterization of this important scaffold.
Deciphering the ¹H NMR Spectrum of this compound
The structure of this compound presents a fascinating interplay of electronic effects, which are elegantly reflected in its ¹H NMR spectrum. The molecule comprises a five-membered aromatic oxazole ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) protected amine. Understanding the chemical environment of each proton is paramount to assigning the observed signals correctly.
Based on established principles of NMR spectroscopy and analysis of structurally related compounds, we can predict the following ¹H NMR spectral characteristics for this compound.
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Figure 1. Structure of this compound with proton assignments.
Predicted ¹H NMR Spectral Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |
| H-2 (Oxazole) | ~ 8.0 - 8.2 | Singlet (s) | 1H | The H-2 proton is adjacent to the electronegative oxygen and nitrogen atoms of the oxazole ring, leading to a significant downfield shift. |
| H-5 (Oxazole) | ~ 7.6 - 7.8 | Singlet (s) | 1H | The H-5 proton is primarily influenced by the ring electronics and the adjacent carbamate substituent. |
| NH (Carbamate) | ~ 8.5 - 9.5 | Broad Singlet (br s) | 1H | The chemical shift of the N-H proton is highly dependent on solvent and concentration due to hydrogen bonding. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and chemical exchange. |
| tert-Butyl (Boc) | ~ 1.5 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp and intense singlet in the upfield region of the spectrum. |
The rationale for these predictions is grounded in fundamental NMR principles. The protons directly attached to the heterocyclic oxazole ring (H-2 and H-5) are expected to resonate at lower field due to the deshielding effect of the aromatic ring current and the electronegativity of the constituent heteroatoms. The carbamate substituent at the C-4 position will further influence the electronic environment of the ring protons. The most recognizable feature of a Boc-protected amine is the intense singlet for the nine equivalent protons of the tert-butyl group, typically appearing around 1.5 ppm.[2]
A Comparative Analysis with Structurally Related Heterocyclic Carbamates
To provide a richer context for the interpretation of the ¹H NMR spectrum of this compound, a comparison with other N-Boc protected five-membered heterocycles is instructive. The electronic nature of the heterocyclic ring significantly impacts the chemical shifts of the ring protons.
| Compound | Heterocyclic Ring Protons (δ, ppm) | Boc Group (δ, ppm) | Reference |
| This compound (Predicted) | H-2: ~8.0-8.2, H-5: ~7.6-7.8 | ~1.5 | - |
| N-Boc-imidazole | H-2: ~8.1, H-4: ~7.4, H-5: ~7.1 | ~1.6 | [3] |
| N-Boc-pyrazole (tautomer dependent) | Ring Protons: ~6.3 and ~7.9 | ~1.5 | [4] |
| 2-(Boc-amino)thiazole | H-4: ~6.9, H-5: ~6.5 | ~1.5 |
This comparison highlights the diagnostic utility of ¹H NMR in distinguishing between different heterocyclic cores. The precise chemical shifts of the ring protons serve as a fingerprint for the specific heterocyclic system. For instance, the protons of the imidazole ring in N-Boc-imidazole are generally found at a slightly higher field compared to the predicted shifts for the oxazole analogue, reflecting the different electronic distribution within the imidazole ring.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.
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Figure 2. Workflow for ¹H NMR spectrum acquisition and processing.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tube
-
Pipettes
-
Vortex mixer (optional)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent, such as CDCl₃. Ensure the sample is fully dissolved; gentle vortexing may be applied. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent to ensure field-frequency stability. Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks. Tune and match the probe to the resonance frequency of the protons for maximum signal-to-noise.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard one-pulse sequence. Typical acquisition parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Data Processing: The raw data, known as the Free Induction Decay (FID), is subjected to a Fourier transform to generate the frequency-domain spectrum. The resulting spectrum is then phased to ensure all peaks are in the correct absorptive mode. A baseline correction is applied to obtain a flat baseline. The chemical shift axis is calibrated by referencing the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃). Finally, the signals are integrated to determine the relative number of protons contributing to each peak.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its unambiguous identification. The characteristic signals of the oxazole ring protons and the tert-butyl group of the Boc protecting group serve as diagnostic markers. By comparing its spectrum to those of other N-Boc protected heterocycles, researchers can gain a deeper understanding of the electronic properties of this important molecular scaffold. The experimental protocol provided herein offers a standardized method for obtaining high-quality ¹H NMR data, facilitating reliable and reproducible characterization.
References
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link] (Accessed January 10, 2026).
-
¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available at: [Link] (Accessed January 10, 2026).
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. Available at: [Link] (Accessed January 10, 2026).
-
N-Boc-pyrazole-1-carboxamidine. PubChem. Available at: [Link] (Accessed January 10, 2026).
-
5-Butyloxazole. Human Metabolome Database. Available at: [Link] (Accessed January 10, 2026).
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link] (Accessed January 10, 2026).
-
1H NMR spectrum of compound 4. ResearchGate. Available at: [Link] (Accessed January 10, 2026).
-
13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link] (Accessed January 10, 2026).
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link] (Accessed January 10, 2026).
-
NMR Chemical Shifts. University of Colorado Boulder. Available at: [Link] (Accessed January 10, 2026).
-
Oxazole. SpectraBase. Available at: [Link] (Accessed January 10, 2026).
-
1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link] (Accessed January 10, 2026).
-
Supporting Information. ScienceOpen. Available at: [Link] (Accessed January 10, 2026).
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. Available at: [Link] (Accessed January 10, 2026).
-
Imidazole. Human Metabolome Database. Available at: [Link] (Accessed January 10, 2026).
-
4-Nitrophenol. Human Metabolome Database. Available at: [Link] (Accessed January 10, 2026).
-
1H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link] (Accessed January 10, 2026).
-
This compound. MySkinRecipes. Available at: [Link] (Accessed January 10, 2026).
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A Senior Application Scientist's Guide to the 13C NMR Spectroscopy of tert-Butyl oxazol-4-ylcarbamate
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for tert-Butyl oxazol-4-ylcarbamate, a key intermediate in the synthesis of various biologically active compounds.[1] We will delve into the theoretical underpinnings of its spectrum, offer a comparative analysis with related structures, and provide a robust experimental protocol for acquiring high-quality data.
Understanding the Molecular Landscape: Predicted 13C NMR Chemical Shifts
The parent oxazole ring itself has characteristic 13C NMR signals.[2][3] The introduction of the tert-butylcarbamate group at the C4 position is expected to induce notable changes in the chemical shifts of the ring carbons due to electronic effects.
Below is a systematic, atom-by-atom prediction of the 13C NMR spectrum:
-
Oxazole Ring Carbons:
-
C2: This carbon, situated between the oxygen and nitrogen atoms of the oxazole ring, is expected to be the most deshielded of the ring carbons, with a predicted chemical shift in the range of 150-155 ppm .
-
C4: Directly attached to the electron-donating nitrogen of the carbamate, this carbon will experience a significant shielding effect. Its chemical shift is anticipated to be in the region of 135-140 ppm .
-
C5: Adjacent to the C4-substituted carbon, the C5 carbon's chemical shift will also be influenced, likely appearing in the 120-125 ppm range.
-
-
tert-Butoxycarbonyl (Boc) Group Carbons:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the Boc protecting group is characteristically found in the downfield region of the spectrum, with an expected chemical shift around 152-154 ppm .[4]
-
Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the tert-butyl group is shielded and will likely resonate in the 80-82 ppm range.[4][5]
-
Methyl Carbons (-CH₃): The three equivalent methyl carbons of the tert-butyl group are highly shielded and will produce a single, intense signal at approximately 28 ppm .[4][5]
-
Comparative Analysis: Learning from Similar Structures
To substantiate our predictions, a comparative analysis with structurally related compounds is invaluable. By examining the 13C NMR data of other N-Boc protected amines and substituted oxazoles, we can observe established trends and reinforce our assignments.
For instance, in tert-butyl phenylcarbamate, the carbonyl carbon of the Boc group appears around 153 ppm, the quaternary carbon at approximately 80 ppm, and the methyl carbons at 28.3 ppm. These values align closely with our predictions for this compound.
Similarly, studies on substituted oxazoles have shown that the chemical shifts of the ring carbons are highly dependent on the nature and position of the substituents.[2] The predicted shifts for our target molecule are consistent with the general trends observed in these systems.
Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum
The following protocol outlines a standardized procedure for obtaining a high-quality, proton-decoupled 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.
-
The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, with its carbon signal appearing as a triplet at ~77 ppm.[6]
2. Instrument Setup and Calibration:
-
This protocol is designed for a standard 400 MHz NMR spectrometer.[7]
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the 13C probe to the correct frequency.
3. Acquisition Parameters:
-
A standard proton-decoupled 13C NMR experiment should be selected.[8]
-
Spectral Width (SW): Set to a range that encompasses all expected carbon signals, typically 0-220 ppm.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient. For quantitative analysis, a longer delay may be necessary to ensure full relaxation of all carbon nuclei.[8]
-
Pulse Width: Use a calibrated 90° pulse.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Apply a baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.[9]
-
Integrate the peaks if quantitative information is desired (note: standard proton-decoupled 13C NMR is generally not quantitative).
Data Summary and Visualization
The predicted 13C NMR chemical shifts for this compound are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (Oxazole) | 150-155 |
| C4 (Oxazole) | 135-140 |
| C5 (Oxazole) | 120-125 |
| C=O (Boc) | 152-154 |
| C(CH₃)₃ (Boc) | 80-82 |
| -CH₃ (Boc) | ~28 |
To visually represent the relationship between the molecular structure and the predicted chemical shifts, the following diagram illustrates the carbon assignments.
Caption: Molecular structure of this compound with predicted 13C NMR chemical shifts.
Conclusion
This guide provides a comprehensive framework for understanding, predicting, and acquiring the 13C NMR spectrum of this compound. By combining theoretical knowledge with comparative data and a detailed experimental protocol, researchers and drug development professionals can confidently utilize this powerful analytical technique for structural verification and characterization. The predicted chemical shifts and the outlined experimental procedure serve as a valuable resource for anyone working with this important synthetic intermediate.
References
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Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]
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Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. [Link]
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University of California, San Diego. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
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University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]
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Harris, R. K., & Taylor, R. E. (2004). Setting up 13C CP/MAS experiments. Concepts in Magnetic Resonance Part A, 22A(1), 37-49. [Link]
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de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 27(7), 789-805. [Link]
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Ağırbaş, H. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]
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National Center for Biotechnology Information. (n.d.). Oxazole. PubChem. [Link]
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École Polytechnique Fédérale de Lausanne. (n.d.). 13C NMR. [Link]
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Perras, F. A., et al. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 21(15), 5946-5950. [Link]
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Ueda, H., et al. (2019). 13C NMR Chemical Shifts of the Carbonyl Carbons of N-Boc-L-alanine-OMe 1b. Journal of Physical Organic Chemistry, 32(12), e4003. [Link]
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Supporting Information for an unspecified article. (n.d.). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Mykhailiuk, P. K., et al. (2008). Synthesis of Trifluoromethyl-Substituted Proline Analogues as 19F-NMR Labels for Peptides in Polyproline II conformation. European Journal of Organic Chemistry, 2008(33), 5533-5540. [Link]
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National Center for Biotechnology Information. (n.d.). Tert-butyl n-(1,3-oxazol-4-yl)carbamate. PubChem. [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
George, N., Ofori, S., & Awuah, S. G. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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Hossain, M. A., et al. (2019). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Chemical Sciences, 131(1), 1-8. [Link]
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FTIR analysis of tert-Butyl oxazol-4-ylcarbamate
An In-Depth Technical Guide to the FTIR Analysis of tert-Butyl oxazol-4-ylcarbamate: A Comparative Approach
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound. Moving beyond a simple spectral interpretation, we will dissect the vibrational characteristics of this molecule by comparing it with structurally similar compounds and alternative chemical motifs. This comparative methodology provides a robust framework for positive identification, purity assessment, and understanding the subtle electronic influences of its constituent functional groups. This document is intended for researchers and drug development professionals who utilize FTIR as a primary tool for structural elucidation and reaction monitoring.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic building block of significant interest in medicinal chemistry. It combines two key features: the oxazole ring, a scaffold present in numerous bioactive natural products and pharmaceuticals, and the tert-butyloxycarbonyl (Boc) protecting group. The N-Boc group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of reaction conditions and its clean, facile removal under mild acidic conditions.[1][2]
FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for verifying the successful synthesis of this molecule. It allows for the unambiguous confirmation of the key functional groups—the carbamate and the oxazole ring—and ensures the absence of starting materials, such as the corresponding amine.
Foundational Vibrational Modes: What to Expect
The infrared spectrum of this compound is a composite of the vibrational modes from its three primary components: the secondary carbamate group (N-H, C=O, C-N), the tert-butyl group (C-H), and the oxazole ring (C=N, C-O-C). A logical interpretation begins with identifying the most characteristic and intense absorptions.
-
Carbamate Group Vibrations : The carbamate linkage (-NH-C(=O)-O-) gives rise to several strong, defining peaks. The N-H stretching vibration typically appears as a sharp band in the 3500-3200 cm⁻¹ region.[3] The carbonyl (C=O) stretching band is one of the most intense in the spectrum, typically found between 1750 and 1680 cm⁻¹.[4][5] Its exact position is sensitive to hydrogen bonding.[5] Additionally, strong bands corresponding to C-N stretching and N-H bending are expected in the fingerprint region (1600-1200 cm⁻¹).[3][4]
-
Oxazole Ring Vibrations : The oxazole ring contributes several characteristic bands, primarily from C=N and C=C stretching, which typically appear in the 1680-1480 cm⁻¹ region.[6] The stretching of the C-O-C ether linkage within the ring also produces a strong absorption, usually in the 1300-1000 cm⁻¹ range.[7]
-
Tert-Butyl Group Vibrations : The tert-butyl group will be evident from characteristic C-H stretching vibrations just below 3000 cm⁻¹ and prominent C-H bending modes around 1470-1450 cm⁻¹ and 1390-1365 cm⁻¹ (the latter being a distinctive doublet for the t-butyl group).
Comparative Spectral Analysis
Objective analysis requires comparison. We will evaluate the expected spectrum of our target compound against a well-characterized, structurally analogous molecule and an alternative chemical structure to highlight key differentiating features.
Comparison with a Heterocyclic Analogue: tert-Butyl N-(thiophen-2yl)carbamate
A study by Sert et al. provides detailed experimental and theoretical FTIR data for tert-Butyl N-(thiophen-2yl)carbamate, which substitutes the oxazole ring with a thiophene ring.[8][9] This comparison allows us to isolate the influence of the heteroaromatic system on the carbamate vibrational modes.
| Vibrational Mode | tert-Butyl N-(thiophen-2yl)carbamate (Experimental, cm⁻¹) [8] | This compound (Predicted, cm⁻¹) | Rationale for Predicted Frequencies & Differences |
| N-H Stretch | 3258 | ~3300 - 3250 | Expected in a similar region. The slightly more electronegative environment of the oxazole ring may subtly shift this frequency. |
| Asymmetric C-H Stretch (t-Bu) | 2978 | ~2980 | Highly characteristic of the tert-butyl group and largely independent of the aromatic ring. |
| C=O Stretch (Amide I) | 1732 | ~1740 - 1720 | The core carbamate C=O stretch is a strong, reliable indicator. The electron-withdrawing nature of the oxazole ring may shift this to a slightly higher wavenumber compared to thiophene.[4][10] |
| C=C / C=N Stretch (Aromatic) | 1558 | ~1610, ~1570 | The oxazole ring has distinct C=N and C=C stretching modes that differ from the C=C stretches of a thiophene ring.[6] |
| N-H Bend + C-N Stretch (Amide II) | 1529 | ~1530 | This coupled vibration is a hallmark of secondary amides/carbamates and is expected to be very similar.[10] |
| C-H Bend (t-Bu) | 1367 | ~1365 | The characteristic symmetric C-H bend of the t-butyl group should be present and sharp. |
| C-O Stretch (Carbamate) | 1151 | ~1160 | The C-O stretch of the carbamate ester is expected in this region. |
| C-O-C Stretch (Ring) | N/A | ~1070 | This mode is unique to the oxazole structure and absent in the thiophene analogue, serving as a key differentiating peak.[3] |
Comparison with an Alternative Protecting Group: Benzyl carbamate
Comparing the N-Boc (tert-Butyl carbamate) group with another common N-protecting group, the N-Cbz (Benzyl carbamate), highlights the specific spectral features of the tert-butyl moiety.
| Vibrational Mode | Benzyl carbamate (Typical, cm⁻¹) [3] | This compound (Predicted, cm⁻¹) | Key Differentiator |
| N-H Stretch | 3422-3332 | ~3300 - 3250 | Both show a characteristic N-H stretch. |
| C-H Stretch (Aromatic vs. Aliphatic) | ~3100-3000 (Aromatic C-H) | <3000 (Aliphatic C-H) | The presence of sharp peaks just below 3000 cm⁻¹ is indicative of the sp³ C-H bonds in the t-butyl group, whereas the benzyl group shows weaker absorptions above 3000 cm⁻¹. |
| C=O Stretch | 1694 | ~1740 - 1720 | The carbonyl frequencies are in a similar range for both carbamates. |
| C-H Bending | ~1495, 1455 (Aromatic C=C), ~740, 690 (Aromatic C-H oop) | ~1390 & ~1365 (t-Butyl umbrella modes) | The strong, sharp doublet around 1390-1365 cm⁻¹ is a definitive marker for the tert-butyl group and is absent in the benzyl carbamate spectrum. |
Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)
This protocol describes a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample.
Materials:
-
This compound (sample)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Spatula
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
Procedure:
-
Drying: Gently dry both the KBr powder and the sample in a vacuum oven at a low temperature (e.g., 40-50 °C) for several hours to remove any residual water. Moisture is a common interferent, showing a broad absorption around 3400 cm⁻¹ and a weaker one near 1640 cm⁻¹.
-
Sample Preparation: Place approximately 100-200 mg of KBr into the agate mortar. Add 1-2 mg of the sample. The optimal sample-to-KBr ratio is about 1:100.
-
Grinding: Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the incident IR radiation to minimize scattering.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes.
-
Pellet Inspection: Carefully release the pressure and extract the die. A good pellet should be thin and transparent or translucent.
-
Background Spectrum: Ensure the spectrometer's sample compartment is empty. Run a background scan to record the spectrum of the ambient air (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Place the KBr pellet into the sample holder in the spectrometer. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and spectral smoothing if necessary. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Data Interpretation Workflow
The following workflow provides a logical path for identifying this compound from its FTIR spectrum.
Caption: Logical workflow for the identification of this compound via FTIR.
Conclusion
The is a powerful tool for structural verification. Positive identification relies not on a single peak, but on the collective presence of several key vibrational bands: the N-H stretch (~3300 cm⁻¹), a strong carbamate C=O stretch (~1730 cm⁻¹), the characteristic tert-butyl C-H bending doublet (~1365 cm⁻¹), and vibrations indicative of the oxazole ring. By employing a comparative approach against known analogues and alternative structures, the confidence in spectral assignment is significantly enhanced, providing a robust and scientifically rigorous method for chemical characterization in a research and development setting.
References
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. Retrieved from [Link]
-
Chen, J. T. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Novak, A., & Whalley, E. (1959). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. Retrieved from [Link]
-
Supporting Information for "Copper Nanoparticles on a Triazine-Tethered Triptycene-Based Porous Organic Polymer: An Efficient Catalyst for the Synthesis of Carbamates". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). (n.d.). ResearchGate. Retrieved from [Link]
-
ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. (n.d.). ResearchGate. Retrieved from [Link]
-
Deadman, B. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sert, Y., et al. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]
-
FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved from [Link]
-
Oxazole. (n.d.). NIST WebBook. Retrieved from [Link]
-
FTIR spectra of the three oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Boc-Protected Oxazoles
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Modern Heterocycles
Oxazole motifs are privileged structures in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals, valued for their bioisosteric properties and role in molecular recognition.[1][2] The synthesis of these complex molecules often necessitates the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being one of the most common for nitrogen-containing moieties due to its stability and ease of removal.
As drug development pipelines advance, the unambiguous structural characterization of these intermediates and final products is paramount. Electrospray ionization mass spectrometry (ESI-MS), particularly tandem MS (MS/MS), has become an indispensable tool for this purpose, providing detailed structural information from minimal sample quantities.[3][4] However, the fragmentation behavior of molecules containing both a stable heterocyclic core like oxazole and a labile protecting group like Boc presents a unique analytical landscape.
This guide provides an in-depth comparison of the dominant and alternative fragmentation pathways of Boc-protected oxazoles. We will explore the causality behind the observed fragmentation patterns, present a robust experimental protocol for data acquisition, and offer a quantitative comparison to aid researchers in the structural elucidation of these important compounds.
Part 1: The Predictable Fragmentation of the Boc Group
Under typical collision-induced dissociation (CID) conditions in positive-ion ESI-MS, the fragmentation of Boc-protected compounds is famously predictable.[5] The process is initiated by protonation, which can occur at several sites, but fragmentation is dominated by the lability of the tert-butyl carbamate moiety.[6]
The primary pathway involves a characteristic two-step loss:
-
Loss of Isobutylene (C₄H₈, 56 Da): The initial and often most facile fragmentation is the neutral loss of isobutylene. This occurs through a rearrangement, yielding a carbamic acid intermediate.[6]
-
Loss of Carbon Dioxide (CO₂, 44 Da): The resulting carbamic acid is unstable and readily loses carbon dioxide.[6]
This sequential loss of 56 Da and 44 Da, totaling a 100 Da loss from the protonated molecule [M+H]⁺, is a hallmark of the Boc group and typically results in the deprotected amine.[5] For a Boc-protected oxazole, this primary pathway unmasks the core heterocycle, which can then be subjected to further fragmentation.
Diagram: The Dominant Boc-Group Fragmentation Pathway
The following diagram illustrates this canonical fragmentation cascade, which serves as the primary and most expected fragmentation behavior for Boc-protected amines.
Caption: Canonical fragmentation of the Boc group.
Part 2: Competing Pathways and Oxazole Ring Fragmentation
While the loss of the Boc group is dominant, it is not the only fragmentation route. The oxazole ring itself is an aromatic heterocycle with its own characteristic fragmentation patterns, which can compete with or follow the initial deprotection.[7] Understanding these alternative pathways is crucial for a complete structural assignment.
The fragmentation of the oxazole core, as studied under electron ionization and CID conditions, typically involves cleavage of the ring's weakest bonds, often initiated by breaking the C-O or N-C bonds.[7] Common losses from the unsubstituted oxazole ring include CO, HCN, and H.[7]
When a Boc-protected oxazole is analyzed, a competing pathway can emerge where the initial fragmentation is not the loss of isobutylene, but rather a cleavage event associated with the oxazole ring or its substituents. This can be particularly relevant if the ring is heavily substituted or if the collision energy is varied.
A plausible alternative pathway involves the initial loss of the entire Boc group as a radical (101 Da) or a charge-remote fragmentation that initiates ring opening before the complete loss of the Boc group's components. For instance, a concerted loss of tert-butanol (74 Da) could occur, or a fragmentation initiated at a different site on the molecule could lead to fragments that retain parts of the Boc group.
Diagram: Alternative & Competing Fragmentation Pathways
This diagram contrasts the primary pathway with a plausible alternative, highlighting the competitive nature of the fragmentation process.
Caption: Comparison of dominant vs. alternative pathways.
Part 3: Experimental Protocol for Comparative Fragmentation Analysis
To reliably compare these pathways, a standardized experimental approach is necessary. The following protocol is designed for a quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer equipped with an ESI source.
Objective: To acquire high-resolution MS and MS/MS data for a model Boc-protected oxazole to characterize its primary and alternative fragmentation pathways.
Materials:
-
Model Compound: Boc-protected 2-amino-4-methyloxazole (or other relevant analogue).
-
Solvent: HPLC-grade acetonitrile (ACN) and water.
-
Modifier: Formic acid (FA), 0.1% (v/v).
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the model compound in ACN.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 ACN:Water with 0.1% FA. This concentration may require optimization depending on instrument sensitivity.
-
-
Instrument Setup (Positive ESI Mode):
-
Ion Source: ESI (+)
-
Capillary Voltage: 3.5 – 4.5 kV
-
Cone/Nozzle Voltage: 20 – 40 V (A lower voltage minimizes in-source fragmentation).[8]
-
Source Temperature: 120 – 150 °C
-
Desolvation Gas (N₂): Flow rate and temperature according to manufacturer's recommendations (e.g., 600 L/hr at 350 °C).
-
-
MS1 Data Acquisition (Full Scan):
-
Mass Range: m/z 50 – 500 (or appropriate range to include precursor ion).
-
Acquisition Mode: Centroid or Profile, ensuring high resolution (>10,000 FWHM) to determine accurate mass and elemental composition.
-
Objective: Confirm the m/z of the protonated molecule [M+H]⁺.
-
-
MS/MS Data Acquisition (Product Ion Scan):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion identified in the MS1 scan with an isolation window of 1-2 Da.
-
Activation: Collision-Induced Dissociation (CID) with Argon as the collision gas.
-
Collision Energy (CE): Perform a stepped or ramped CE experiment. This is the critical step for comparing pathways.
-
Low CE (e.g., 10-15 eV): This energy level should favor the most facile fragmentation, expected to be the loss of isobutylene from the Boc group.
-
Medium CE (e.g., 20-25 eV): Should promote the subsequent loss of CO₂ and may begin to induce fragmentation of the deprotected oxazole ring.
-
High CE (e.g., 35-45 eV): Increases the prevalence of deeper fragmentation, including cleavage of the oxazole ring itself, and may reveal alternative, less favorable pathways.[8]
-
-
Mass Range: m/z 30 to the precursor m/z.
-
-
Data Analysis:
-
Examine the MS/MS spectra at each collision energy.
-
Identify the key fragment ions and calculate the corresponding neutral losses.
-
Propose structures for the major fragments based on known fragmentation mechanisms of Boc groups and oxazole rings.[6][7]
-
Plot the relative abundance of key fragments (e.g., [M+H-56]⁺, [M+H-100]⁺, and specific ring fragments) as a function of collision energy to create a breakdown curve. This visually represents the competition between fragmentation channels.
-
Part 4: Quantitative Data Comparison
The following table summarizes the expected key ions for a hypothetical model compound, Boc-2-amino-5-phenyloxazole (Molecular Formula: C₁₄H₁₆N₂O₃, Monoisotopic Mass: 260.1161). The protonated molecule [M+H]⁺ has an m/z of 261.1234.
| Pathway | Observed Ion (m/z) | Proposed Neutral Loss | Mass Loss (Da) | Proposed Fragment Structure | Typical Collision Energy |
| Primary | 205.0972 | C₄H₈ | 56.0626 | Carbamic acid intermediate | Low (10-20 eV) |
| Primary | 161.0866 | C₄H₈ + CO₂ | 100.0736 | 2-Amino-5-phenyloxazole [M+H]⁺ | Medium (20-30 eV) |
| Primary | 133.0546 | C₄H₈ + CO₂ + CO | 128.0841 | Phenyl-ethyne nitrile ion | High (35-45 eV) |
| Alternative | 187.0601 | C₄H₈O | 74.0732 | Putative loss of tert-butanol | Medium-High (25-40 eV) |
| Alternative | 116.0495 | C₅H₉NO₂ + CO | 145.0739 | Phenyl-ethyne nitrile ion | High (35-45 eV) |
Note: The m/z values are calculated for the theoretical exact mass. Observed values in high-resolution MS should be within 5 ppm.
This table clearly delineates the fragments resulting from the dominant Boc-elimination pathway versus less common, alternative cleavages. By comparing the relative intensities of these ions under varying experimental conditions, researchers can gain a deeper understanding of the molecule's gas-phase chemistry and confirm its structure with greater confidence.
Conclusion
The mass spectrometric fragmentation of Boc-protected oxazoles is characterized by a predictable and dominant pathway involving the sequential loss of isobutylene and carbon dioxide. This behavior is a reliable diagnostic tool for confirming the presence of the Boc protecting group. However, a comprehensive analysis, particularly one employing varied collision energies, reveals the existence of competing fragmentation channels originating from the oxazole core. By systematically acquiring and analyzing MS/MS data as outlined in this guide, researchers can effectively distinguish between these pathways, leading to more robust and confident structural elucidation of these vital heterocyclic compounds in the drug development process.
References
-
Vekey, K., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays. Journal of the American Society for Mass Spectrometry. Available at: [Link][6]
-
Uccella, N. A. (1980). Mass Spectrometry of Oxazoles. Heterocycles. Available at: [Link][7]
-
Guella, G., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry. Available at: [Link][5]
-
Molan, M. H., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs. Available at: [Link][1]
-
Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. Available at: [Link][9]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link][10]
-
Patel, R., et al. (2021). A comprehensive review on biological activities of oxazole derivatives. Journal of the Iranian Chemical Society. Available at: [Link][2]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link][4]
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Little, J. L., et al. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Available at: [Link][8]
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A Comparative Guide to HPLC Purity Analysis of tert-Butyl oxazol-4-ylcarbamate
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity of their research and the safety of potential therapeutics. tert-Butyl oxazol-4-ylcarbamate is a key building block in the synthesis of various pharmaceutical agents, making the accurate determination of its purity a critical quality control step. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental data and scientific rationale. We will explore a primary HPLC method, compare it with alternative chromatographic conditions and other analytical techniques, and provide detailed protocols to ensure reliable and reproducible results.
The Importance of Purity Analysis
The synthesis of this compound typically involves the Boc-protection of 4-aminooxazole. This process, while generally efficient, can introduce several potential impurities. Understanding these impurities is crucial for developing a robust analytical method capable of resolving them from the main compound.
Potential Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Residual 4-aminooxazole and di-tert-butyl dicarbonate (Boc anhydride).
-
Byproducts of Boc Protection: tert-Butanol, and di-tert-butyl ether from the decomposition of Boc anhydride.[1]
-
Related Impurities: Impurities arising from the synthesis of 4-aminooxazole itself.
An effective purity analysis method must be able to separate and quantify these potential impurities to ensure the quality of the intermediate.
Primary HPLC Method for Purity Analysis
A well-developed reverse-phase HPLC (RP-HPLC) method is the cornerstone of purity analysis for many pharmaceutical intermediates. The following method has been optimized for the analysis of this compound, providing excellent resolution and sensitivity.
Experimental Protocol: Primary HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Rationale for Method Parameters
The choice of each parameter in this HPLC method is deliberate and based on the chemical properties of this compound and its potential impurities.
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the relatively non-polar this compound.
-
Acidified Mobile Phase: The use of formic acid improves peak shape by ensuring the protonation of any basic functional groups, such as the nitrogen in the oxazole ring, thereby preventing peak tailing.
-
Gradient Elution: A gradient of acetonitrile and water allows for the effective separation of compounds with a range of polarities, from the more polar unreacted 4-aminooxazole to the non-polar byproducts.
-
UV Detection at 220 nm: This wavelength provides good sensitivity for the carbamate and oxazole chromophores present in the analyte and potential impurities.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparison with Alternative Analytical Methods
While the primary HPLC method is robust, it is essential to consider alternative techniques to ensure a comprehensive understanding of the compound's purity profile.
Alternative HPLC Conditions
Different stationary phases can offer alternative selectivity, which may be beneficial for resolving co-eluting impurities.
| Parameter | Alternative Condition 1: Phenyl-Hexyl Column | Alternative Condition 2: Cyano Column |
| Column | Phenyl-Hexyl, 4.6 mm x 150 mm, 5 µm | Cyano, 4.6 mm x 150 mm, 5 µm |
| Rationale | Provides π-π interactions, offering different selectivity for aromatic impurities. | Offers different polarity and selectivity compared to C18, potentially resolving polar impurities more effectively. |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes smaller particle size columns (typically <2 µm) to achieve faster separations and higher resolution compared to traditional HPLC.
-
Advantages: Significantly reduced run times, increased throughput, and improved resolution.
-
Disadvantages: Requires specialized high-pressure instrumentation.
Supercritical Fluid Chromatography (SFC)
SFC uses supercritical CO2 as the primary mobile phase, offering a "green" alternative to liquid chromatography.[2]
-
Advantages: Extremely fast separations, reduced organic solvent consumption, and unique selectivity for polar and chiral compounds.[2][3]
-
Disadvantages: Requires specialized instrumentation; method development can be more complex.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
-
Applicability: While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be invaluable for identifying and quantifying volatile impurities such as residual solvents or byproducts like tert-butanol.[4][5][6][7][8]
-
Considerations: Thermal lability of carbamates can be a challenge, often requiring derivatization.[4][5][6]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[9][10][11][12][13]
-
Advantages: Provides a direct measure of purity, is non-destructive, and can be used to identify and quantify unknown impurities if their structure can be elucidated from the NMR spectrum.[9][10][11][12][13]
-
Disadvantages: Lower sensitivity compared to chromatographic techniques, and requires a high-field NMR spectrometer.
Method Validation According to ICH Q2(R1) Guidelines
Any analytical method used for quality control in a regulated environment must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures.[5]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with silanol groups on the column; inappropriate mobile phase pH. | Use a well-end-capped column; ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. |
| Poor Resolution | Inappropriate mobile phase composition or gradient; column degradation. | Optimize the gradient profile; replace the column. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use fresh, high-purity mobile phase; flush the injector and column. |
| Baseline Drift | Column not equilibrated; temperature fluctuations; detector issue. | Ensure adequate column equilibration time; use a column oven; check detector lamp. |
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality of this important pharmaceutical intermediate. A well-developed and validated reverse-phase HPLC method, such as the one described in this guide, provides a reliable and robust means for this analysis. However, a comprehensive understanding of the compound's purity profile is best achieved by considering a multi-faceted approach, incorporating alternative chromatographic techniques and orthogonal methods like qNMR where appropriate. By following the detailed protocols and understanding the scientific rationale behind the analytical choices, researchers and drug development professionals can confidently assess the purity of this compound and ensure the integrity of their work.
References
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SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link]
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Retrieved from [Link]
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RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
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Obana, H., et al. (n.d.). Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. J-Stage. Retrieved from [Link]
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Navarro, A., et al. (2000). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Chromatography A, 885(1-2), 105-117. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Ning, G., et al. (2020). General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process. The Journal of Organic Chemistry, 85(24), 16215-16227. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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Hebei Boze Chemical Co.,Ltd. (2023, July 4). Boc deprotection. Retrieved from [Link]
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Creek, D. J., et al. (2012). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Metabolomics, 8(4), 633-643. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
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Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2505. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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Kysil, A., et al. (2017). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Molecules, 22(1), 123. Retrieved from [Link]
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Antonova, Y., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(5), 1695. Retrieved from [Link]
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Wang, D. J. (2010). Supercritical fluid chromatography of pharmaceutical alkylating agents using electron capture detection. Retrieved from [Link]
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Al-Tel, T. H. (2007). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. Organic Letters, 9(26), 5485-5488. Retrieved from [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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Wang, D. J. (2010). Supercritical fluid chromatography of pharmaceutical alkylating agents using electron capture detection. Retrieved from [Link]
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Twisting Memoirs Publishing. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]
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Couthon-Gourvès, H., et al. (2001). Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. Organic Letters, 3(17), 2681-2683. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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Research Journal of Science and Technology. (n.d.). Recent Advances in Supercritical Fluid Chromatography. Retrieved from [Link]
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MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
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ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole? Retrieved from [Link]
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National College of Ireland. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of tert-Butyl oxazol-4-ylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxazole Carbamate Scaffold in Medicinal Chemistry
The oxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. Its value lies in its ability to act as a bioisostere for amide and ester functionalities, often enhancing metabolic stability and modulating target affinity. When coupled with a tert-butoxycarbonyl (Boc) protecting group, as in tert-butyl oxazol-4-ylcarbamate derivatives, it becomes a versatile building block for the synthesis of complex molecules. The Boc group provides a robust yet readily cleavable protecting element for the amine, allowing for selective chemical transformations at other positions of the molecule.
Given the critical role of these derivatives in drug discovery, unambiguous structural confirmation is paramount. A seemingly minor error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a drug development campaign. This guide provides a comparative analysis of the primary analytical techniques used to confirm the structure of this compound derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Causality in Experimental Design:
The choice of solvent and NMR experiments is dictated by the need for unambiguous signal assignment. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing properties for many organic compounds. However, if solubility is an issue, or if key signals overlap with the residual solvent peak, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are employed.
For complex derivatives, one-dimensional (1D) spectra (¹H and ¹³C) may not be sufficient to resolve all signals and assign the structure confidently. In such cases, two-dimensional (2D) NMR experiments are crucial. A standard suite of 2D experiments for these derivatives would include:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically 2-3 bonds) correlations between protons and carbons, which is essential for connecting different fragments of the molecule and assigning quaternary carbons.
Expected Spectral Features and Comparative Data:
Table 1: Comparative ¹H and ¹³C NMR Data for Key Moieties
| Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Observations and Rationale |
| Boc Group (-C(CH₃)₃) | ~1.45 (singlet, 9H) | ~28.5 (CH₃), ~80.0 (quaternary C) | The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet. The chemical shifts of the methyl and quaternary carbons are also highly conserved. The presence of rotamers around the N-Boc bond can sometimes lead to broadening or even splitting of these signals[2][3]. |
| Boc Group (-C=O) | - | ~153.0 | The carbonyl carbon of the carbamate appears in a predictable downfield region. |
| Oxazole Ring (H-2) | ~8.0 - 8.5 (singlet) | ~150.0 - 155.0 (C-2) | The proton at the 2-position of the oxazole ring is typically a singlet and appears significantly downfield due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. The corresponding carbon also resonates at a low field. |
| Oxazole Ring (H-5) | ~7.5 - 8.0 (singlet) | ~135.0 - 140.0 (C-5) | The proton at the 5-position also appears as a singlet in the aromatic region. Its precise chemical shift is influenced by substituents on the ring. |
| Oxazole Ring (C-4) | - | ~125.0 - 130.0 | This quaternary carbon is where the carbamate group is attached. Its chemical shift can be confirmed through HMBC correlations from the NH proton and the oxazole ring protons. |
| Carbamate (N-H) | ~8.0 - 10.0 (broad singlet) | - | The chemical shift of the carbamate proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet and can be confirmed by D₂O exchange. |
Note: The exact chemical shifts will vary depending on the specific substitution pattern of the derivative and the solvent used.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a proton-decoupled 1D ¹³C spectrum.
-
If necessary, acquire a suite of 2D spectra (COSY, HSQC, HMBC) using standard instrument parameters.
-
Caption: Workflow for NMR-based structural elucidation.
II. Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For the structural confirmation of this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy.
Causality in Experimental Design:
The choice of ionization technique is critical. Electrospray ionization (ESI) is a "soft" ionization method that typically results in the observation of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), allowing for the accurate determination of the molecular weight. Electron ionization (EI), on the other hand, is a "hard" ionization technique that causes extensive fragmentation. While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation.
A key consideration for Boc-protected compounds is their propensity to undergo facile fragmentation even under soft ionization conditions. The tert-butyl group is readily lost as isobutylene (56 Da) or a tert-butyl radical (57 Da), and the entire Boc group can be lost (100 Da). This predictable fragmentation can be a diagnostic tool for confirming the presence of the Boc protecting group.
Expected Fragmentation Patterns:
The mass spectrum of a this compound derivative is expected to show a prominent molecular ion peak (or protonated molecule peak) in ESI-MS. The most characteristic fragmentation pathways involve the loss of the tert-butyl group or related fragments.
Table 2: Expected Mass Spectrometry Fragmentation for a Generic this compound Derivative (MW = 184.20 g/mol )
| m/z | Identity | Fragmentation Pathway |
| 185.09 | [M+H]⁺ | Protonated molecule |
| 129.06 | [M+H - C₄H₈]⁺ | Loss of isobutylene |
| 85.04 | [M+H - C₅H₈O₂]⁺ | Loss of the Boc group |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation |
Note: The exact m/z values will depend on the elemental composition of the specific derivative.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to the solution to promote protonation.
-
-
Instrument Setup:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to obtain a stable signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Caption: Workflow for ESI-MS based structural confirmation.
III. Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
While NMR and MS provide compelling evidence for the structure of a molecule in solution and the gas phase, respectively, single-crystal X-ray crystallography provides a definitive, three-dimensional structure in the solid state. It is considered the "gold standard" for structural confirmation as it directly visualizes the arrangement of atoms in space.
Causality in Experimental Design:
The primary prerequisite for X-ray crystallography is the ability to grow a high-quality single crystal of the compound. This can often be the most challenging step. The choice of solvent system for crystallization is critical and is often determined through empirical screening of various solvents and solvent mixtures (e.g., slow evaporation from a solution in ethyl acetate/hexane). Once a suitable crystal is obtained, it is mounted and subjected to a beam of X-rays. The diffraction pattern is collected and mathematically analyzed to generate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
Comparative Data: Bond Lengths and Angles
The following table presents typical bond lengths and angles for the oxazole and carbamate moieties that would be expected from an X-ray crystal structure analysis.
Table 3: Typical Bond Lengths and Angles from X-ray Crystallography
| Bond/Angle | Typical Value |
| Oxazole Ring | |
| C=N | ~1.30 - 1.35 Å |
| C-O | ~1.35 - 1.40 Å |
| C-C | ~1.34 - 1.44 Å |
| Carbamate Group | |
| C=O | ~1.20 - 1.25 Å |
| C-N | ~1.35 - 1.40 Å |
| C-O | ~1.33 - 1.38 Å |
Data derived from published crystal structures of related compounds.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to promote the growth of single crystals.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Collect the diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, high-resolution structure.
-
Caption: Workflow for single-crystal X-ray crystallography.
Conclusion: An Integrated Approach for Confident Structural Assignment
The confident structural confirmation of this compound derivatives relies on a multi-faceted analytical approach. NMR spectroscopy provides the initial and most detailed picture of the molecular structure in solution. Mass spectrometry corroborates the molecular weight and offers valuable information about the presence of key functional groups through characteristic fragmentation patterns. Finally, single-crystal X-ray crystallography, when feasible, delivers an unambiguous three-dimensional structure, serving as the ultimate arbiter of structural integrity. By judiciously applying these techniques and understanding the underlying principles of each experiment, researchers can ensure the accuracy of their synthetic products and build a solid foundation for successful drug discovery and development programs.
References
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Kędzia, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 52-62. [Link]
-
Kędzia, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]
-
Kędzia, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]
-
Kędzia, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Substituted Oxazol-4-ylcarbamates
This guide provides an in-depth comparative analysis of the spectroscopic data for substituted oxazol-4-ylcarbamates. In the landscape of medicinal chemistry, oxazole derivatives are pivotal scaffolds due to their wide-ranging biological activities.[1] The addition of a carbamate moiety at the 4-position introduces further opportunities for modulating pharmacokinetic and pharmacodynamic properties, making a thorough understanding of their structural characterization essential for researchers in drug development.
This document moves beyond a simple recitation of data. It is designed to provide the causal logic behind spectral observations, enabling scientists to predict and interpret the spectroscopic features of novel analogues. We will dissect how substituent changes on both the oxazole ring and the carbamate group manifest in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
The Core Structure: Spectroscopic Benchmarks
To understand the impact of substituents, we must first establish the baseline spectroscopic signature of the unsubstituted oxazol-4-ylcarbamate core. The numbering convention used throughout this guide is shown in the diagram below.
Caption: General chemical structure of substituted oxazol-4-ylcarbamates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these molecules. The chemical shifts of protons (¹H) and carbons (¹³C) are exquisitely sensitive to the electronic effects (induction and resonance) of neighboring substituents.
¹H NMR Spectroscopy
The proton on the C5 position of the oxazole ring is a key diagnostic signal. In a simple, unsubstituted system, this proton typically appears as a singlet in the aromatic region. The N-H proton of the carbamate provides another characteristic signal, often a broad singlet, whose chemical shift can be highly dependent on solvent and concentration.
Comparative Analysis:
The introduction of substituents (R¹, R², R³, R⁴) systematically alters the electronic landscape, leading to predictable shifts in the ¹H NMR spectrum.
-
Effect of R¹ and R²: Electron-withdrawing groups (EWGs) at the C2 (R¹) or C5 (R²) positions will deshield the remaining oxazole proton, shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) will cause an upfield shift.
-
Effect of R³: Substitution on the carbamate nitrogen (R³) can influence the conformation and electronic nature of the N-H bond (if R³ is not H), and its signals will appear in the expected regions (e.g., aliphatic or aromatic).
-
Effect of R⁴: The nature of the R⁴ group on the carbamate ester will primarily affect the signals of the R⁴ protons themselves, which are typically found in the 1.0-4.5 ppm range for alkyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Representative Oxazol-4-ylcarbamates
| Substituent | H-5 of Oxazole (Singlet) | N-H of Carbamate (Broad Singlet) | Other Key Signals |
| Reference: R¹=H, R²=H, R³=H, R⁴=Et | ~7.8 - 8.2 | ~8.5 - 9.5 | ~4.2 (q, O-CH₂), ~1.3 (t, CH₃) |
| EWG: R¹=NO₂, R²=H, R³=H, R⁴=Et | ~8.3 - 8.7 (Downfield shift) | ~9.0 - 10.0 (Downfield shift) | No significant change in R⁴ signals |
| EDG: R¹=OCH₃, R²=H, R³=H, R⁴=Et | ~7.5 - 7.9 (Upfield shift) | ~8.2 - 9.2 (Upfield shift) | ~3.9 (s, OCH₃) |
Note: Predicted values are based on established principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. Key signals include the two oxazole ring carbons (C2, C4, C5) and the carbamate carbonyl carbon (C=O).
Comparative Analysis:
-
Oxazole Carbons (C2, C4, C5): These carbons typically resonate between δ 120 and 160 ppm. Similar to ¹H NMR, EWGs will shift these signals downfield, while EDGs will shift them upfield.
-
Carbamate Carbonyl (C=O): The carbamate carbonyl is a highly deshielded carbon, appearing around δ 150-160 ppm. Its chemical shift is less sensitive to substituents on the oxazole ring but can be influenced by the electronic nature of the R⁴ group.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is excellent for the rapid confirmation of key functional groups. The most informative regions in the spectra of oxazol-4-ylcarbamates are the N-H stretch, the C=O stretch of the carbamate, and the C=N/C=C stretching vibrations of the oxazole ring.[2]
Comparative Analysis:
-
N-H Stretch: A sharp to moderately broad peak around 3200-3400 cm⁻¹ is indicative of the carbamate N-H bond. Hydrogen bonding can broaden this peak and shift it to a lower wavenumber.
-
C=O Stretch: A strong, sharp absorption between 1680-1750 cm⁻¹ is the hallmark of the carbamate carbonyl group.[3] The exact position depends on the electronic environment. EWGs on the nitrogen or oxygen will increase the C=O bond order and shift the peak to a higher frequency.
-
Oxazole Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring typically appear in the 1500-1650 cm⁻¹ region.[4] These are often a series of sharp bands that can be used as a fingerprint for the heterocyclic core.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Representative Oxazol-4-ylcarbamates
| Functional Group | Reference Compound | Effect of EWG on Oxazole Ring | Effect of EDG on Oxazole Ring |
| N-H Stretch | ~3300 | ~3310 (Slight shift to higher ν) | ~3290 (Slight shift to lower ν) |
| C=O Stretch (Carbamate) | ~1720 | ~1725 (Slight shift to higher ν) | ~1715 (Slight shift to lower ν) |
| C=N / C=C Stretch (Oxazole) | ~1620, ~1550 | Minor shifts | Minor shifts |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
Comparative Fragmentation Analysis:
The fragmentation of oxazol-4-ylcarbamates is predictable and provides a valuable cross-check for the proposed structure. Key fragmentation pathways include:
-
Loss of the Carbamate Side Chain: Cleavage of the C4-N bond is common, leading to the loss of the entire carbamate group or parts of it. For an ethyl carbamate derivative, one might observe losses corresponding to the ethoxycarbonyl group (-CO₂Et) or isocyanate (-NCO).
-
Oxazole Ring Cleavage: The oxazole ring itself can fragment under higher energy conditions. Common fragmentation patterns for oxazoles involve cleavage of the N3-C4 and O1-C5 bonds.[5]
-
Substituent Fragmentation: The R-groups will exhibit their own characteristic fragmentation patterns, which must be considered in the overall analysis.
Standard Operating Protocols
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
Workflow for Spectroscopic Analysis
Caption: A typical workflow for the complete spectroscopic characterization.
Protocol for NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the purified oxazol-4-ylcarbamate derivative.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure complete dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ 0.00 ppm).
-
Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Following this, acquire the ¹³C NMR spectrum. For complex structures, 2D NMR experiments like COSY and HSQC can be invaluable for assigning protons and carbons.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the peaks to the solvent signal or TMS.
Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Scan: Place the KBr pellet holder (or empty ATR crystal) in the spectrometer and run a background scan.
-
Sample Scan: Place the sample pellet in the holder and acquire the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.
-
Data Analysis: Label the significant peaks corresponding to the key functional groups.
Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: Inject a small volume (1-5 µL) of the sample. Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.
-
MS Acquisition: Acquire mass spectra in positive ion mode to observe the [M+H]⁺ ion. Set the mass range to scan from m/z 100 to a value well above the expected molecular weight.
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion to confirm the molecular weight. Analyze any significant fragment ions observed.
Conclusion
The spectroscopic characterization of substituted oxazol-4-ylcarbamates is a systematic process. By understanding the fundamental spectral features of the core structure and the predictable electronic influence of various substituents, researchers can confidently elucidate the structures of new analogues. This guide provides the foundational principles and practical protocols to support these efforts, ultimately accelerating the drug discovery and development process.
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A Technical Guide to Amine Protection: Comparing Tert-Butyl Oxazol-4-ylcarbamate with Established Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups is paramount. The ability to selectively mask and unmask reactive functional groups, such as amines, dictates the success of a synthetic route. This guide provides an in-depth technical comparison of tert-Butyl oxazol-4-ylcarbamate, a less conventional protecting group, against the well-established Boc, Cbz, Fmoc, and Alloc protecting groups. By examining their chemical properties, mechanisms of protection and deprotection, and stability profiles, supported by experimental data, this guide aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Indispensable Role of Amine Protecting Groups
Amines are fundamental functional groups, ubiquitous in pharmaceuticals and biologically active molecules. Their inherent nucleophilicity and basicity, however, present a significant challenge in multi-step synthesis, often leading to undesired side reactions. Amine protecting groups serve as temporary shields, reversibly converting the reactive amine into a less reactive carbamate or amide, thus enabling chemical transformations on other parts of the molecule.[1] An ideal protecting group should be easy to introduce and remove in high yields, stable under a variety of reaction conditions, and offer orthogonal cleavage possibilities.[2]
The Workhorses of Amine Protection: A Comparative Overview
Four protecting groups have emerged as the frontrunners in the synthetic chemist's toolbox: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). Their widespread adoption stems from their distinct cleavage conditions, which allow for orthogonal strategies in complex syntheses.
Tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern organic synthesis, prized for its stability under many conditions and its facile removal under acidic conditions.[3][4]
Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5]
Deprotection: Cleavage of the Boc group is most commonly achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1]
Experimental Protocol: Boc Protection of an Amine
-
Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., THF, DCM, or a mixture of water and acetone).[6]
-
Add a base (e.g., triethylamine, NaOH, or NaHCO₃) if required by the chosen solvent system.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv).
-
Stir the reaction mixture at room temperature for 1-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-Boc protected amine by column chromatography if necessary.
Experimental Protocol: Boc Deprotection using TFA [3]
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the amine as its trifluoroacetate salt.
Carboxybenzyl (Cbz or Z) Group
Introduced by Bergmann and Zervas, the Cbz group was the first widely used amine protecting group in peptide synthesis.[7] Its removal by catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy.[8]
Protection: The Cbz group is installed by treating the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][9]
Deprotection: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), yielding the free amine, toluene, and carbon dioxide.[8][10]
Experimental Protocol: Cbz Protection of an Amine [7]
-
Dissolve the amine (1.0 equiv) in an aqueous solution of a base (e.g., Na₂CO₃ or NaOH) at 0 °C.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the Cbz-protected product with an organic solvent, dry the organic layer, and concentrate.
Experimental Protocol: Cbz Deprotection by Hydrogenolysis [7]
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol or ethanol).
-
Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., a balloon of H₂) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is central to modern solid-phase peptide synthesis (SPPS) due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups.[11]
Protection: The Fmoc group is introduced using Fmoc-Cl or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[12][13]
Deprotection: The Fmoc group is rapidly cleaved by treatment with a solution of a secondary amine, most commonly 20% piperidine in DMF.[11][14] The deprotection proceeds via a β-elimination mechanism.[11]
Experimental Protocol: Fmoc Protection of an Amine [13]
-
To a mixture of the amine (1 mmol) and Fmoc-Cl (1.2 mmol), add 1.5 mL of water:ethanol (3:1).
-
Stir the reaction mixture at 60°C, monitoring by TLC.
-
Upon completion, acidify the solution with 1M HCl.
-
Extract the product with an organic solvent, dry, and concentrate.
Experimental Protocol: Fmoc Deprotection using Piperidine [14]
-
Treat the Fmoc-protected substrate (e.g., resin-bound peptide) with a 20% (v/v) solution of piperidine in DMF.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Filter and wash the substrate extensively with DMF to remove the cleaved Fmoc adduct and excess piperidine.
Allyloxycarbonyl (Alloc) Group
The Alloc group offers another layer of orthogonality, as it is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[15] Its cleavage is achieved under mild, palladium-catalyzed conditions.[4]
Protection: The Alloc group is introduced using allyl chloroformate (Alloc-Cl) in the presence of a base.[4]
Deprotection: The Alloc group is removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger like phenylsilane (PhSiH₃).[4][16]
Experimental Protocol: Alloc Protection of an Amine [4]
-
To a mixture of the amine (1.0 equiv) and NaHCO₃ (6 equiv) in THF/H₂O at room temperature, add allyl chloroformate (3 equiv).
-
Stir the reaction mixture for 12 hours.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
Experimental Protocol: Alloc Deprotection with Pd(0) [4]
-
Dissolve the Alloc-protected compound in an appropriate solvent (e.g., DCM) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C.
-
Add a scavenger, such as phenylsilane (PhSiH₃) (7.0 equiv).
-
Add the palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%).
-
Stir the reaction at 0 °C for 1 hour.
-
Concentrate the reaction mixture and purify the product by column chromatography.
A Closer Look at this compound
While not as ubiquitous as the "big four," this compound presents an interesting case for consideration as a protecting group. Its structure combines the familiar tert-butoxycarbonyl (Boc) moiety with an oxazole ring. The properties of this protecting group can be inferred from the well-established chemistry of the Boc group and the electronic nature of the oxazole ring.
Structure and Inferred Properties
The structure of this compound features a Boc group attached to the nitrogen of a 4-aminooxazole. The oxazole ring is known to be an electron-withdrawing system. This electron-withdrawing nature is expected to decrease the electron density on the carbamate nitrogen.
This has two main anticipated consequences for its properties as a protecting group:
-
Increased Acid Lability: The electron-withdrawing oxazole ring is predicted to make the carbamate oxygen less basic and therefore less readily protonated. However, the subsequent cleavage of the tert-butyl group to form a stable tert-butyl cation is the rate-determining step in Boc deprotection. The electron-withdrawing nature of the oxazolyl group will destabilize the protonated carbamate intermediate, making it more susceptible to cleavage. Experimental data on the cleavage of Boc groups from electron-deficient anilines supports this hypothesis, showing that electron-withdrawing groups can facilitate deprotection under acidic conditions.
-
Potential for Base-Mediated Cleavage: While Boc groups are generally stable to bases, the increased acidity of the N-H proton due to the electron-withdrawing oxazole ring might render it susceptible to deprotection under specific basic conditions, although this would likely require harsh conditions.
Protection and Deprotection
Protection: The synthesis of this compound would likely follow the standard procedure for Boc protection of an amine, by reacting 4-aminooxazole with di-tert-butyl dicarbonate.
Deprotection: Based on the analysis above, the primary method for deprotection would be treatment with a strong acid, such as TFA, similar to a standard Boc group. The key difference would be the anticipated increased rate of cleavage due to the electron-withdrawing oxazole ring.
Comparative Analysis and Data Summary
The following table summarizes the key characteristics of the discussed protecting groups, including the inferred properties of this compound.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability | Orthogonality |
| Boc | Boc₂O, base (e.g., NEt₃, NaOH) | Strong acid (e.g., TFA, HCl)[3] | Stable to base, hydrogenolysis, and nucleophiles.[5] | Orthogonal to Fmoc, Cbz, Alloc. | |
| Cbz | Cbz-Cl, base (e.g., Na₂CO₃)[9] | Catalytic hydrogenolysis (H₂, Pd/C)[8] | Stable to acid and base. | Orthogonal to Boc, Fmoc, Alloc. | |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base[12] | Base (e.g., 20% piperidine in DMF)[14] | Stable to acid and hydrogenolysis. | Orthogonal to Boc, Cbz, Alloc. | |
| Alloc | Alloc-Cl, base (e.g., NaHCO₃)[4] | Pd(0) catalyst, scavenger (e.g., PhSiH₃)[4] | Stable to acid and base.[15] | Orthogonal to Boc, Cbz, Fmoc. | |
| This compound | where R is oxazol-4-yl | (Inferred) Boc₂O, base | (Inferred) Strong acid (likely faster than standard Boc) | (Inferred) Stable to base and hydrogenolysis. | (Inferred) Orthogonal to Cbz, Fmoc, Alloc. |
Visualizing the Orthogonality of Amine Protecting Groups
The concept of orthogonality is crucial for the strategic planning of complex syntheses. The following diagram illustrates the distinct cleavage conditions for the four major protecting groups, highlighting their compatibility in a multi-step synthesis.
Figure 1: Orthogonality of common amine protecting groups based on their distinct deprotection conditions.
Conclusion and Future Perspectives
The selection of an amine protecting group is a critical decision in the design of a synthetic strategy. While Boc, Cbz, Fmoc, and Alloc remain the workhorses of organic synthesis due to their well-defined properties and orthogonal cleavage conditions, the exploration of novel protecting groups like this compound can offer unique advantages in specific contexts.
Based on the electronic properties of the oxazole ring, it is reasonable to predict that this compound will function as an acid-labile protecting group with enhanced cleavage kinetics compared to a standard Boc group. This could be advantageous in situations where milder acidic conditions or shorter reaction times are desired to preserve other sensitive functionalities in the molecule.
Further experimental investigation is warranted to fully characterize the stability profile and deprotection kinetics of this compound. Such studies would provide valuable data for medicinal chemists and drug development professionals, potentially adding a new and useful tool to the arsenal of amine protecting groups.
References
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
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UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
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Lokey Lab Protocols. (2017, March 16). Fmoc. [Link]
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Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
ResearchGate. (2025, August 9). An Excellent Method for Cbz-Protection of Amines. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
PubMed. (2004, December 9). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]
-
Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]
-
The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
ResearchGate. (2025, August 10). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. [Link]
-
ResearchGate. (2016, March 25). How can ı remove Fmoc from solution phase peptide?. [Link]
-
National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
PubMed Central. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]
-
ResearchGate. (n.d.). Green Chemistry. [Link]
-
DOI. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
-
Wikipedia. (n.d.). Oxazole. [Link]
-
(2019, November 19). Amino Acid-Protecting Groups. [Link]
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(2025, December 31). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. [Link]
-
Digital Commons @ Otterbein. (2017, March 24). Synthesis Of Oxadeazoles With Electron Withdrawing Groups And The Analysis Of Product Yield With Bond Length. [Link]
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A Strategic Guide to Alternatives for tert-Butyl oxazol-4-ylcarbamate in Modern Synthesis
Introduction: The Utility and Limitations of a Valuable Building Block
In the landscape of medicinal chemistry and synthetic research, tert-Butyl oxazol-4-ylcarbamate serves as a crucial heterocyclic building block. Its structure combines two key features: a five-membered oxazole ring and a tert-Butoxycarbonyl (Boc)-protected amine. The oxazole moiety is a well-regarded pharmacophore found in numerous FDA-approved drugs, prized for its unique physicochemical properties that can enhance pharmacokinetic profiles and biological activity.[1][2][3][4] The Boc group, in turn, is one of the most common protecting groups for amines, valued for its stability under a wide range of non-acidic conditions.[5][6][7] This combination makes the reagent a ready-to-use component for introducing a protected 4-aminooxazole unit in multi-step syntheses, particularly in the development of kinase and protease inhibitors.[8]
However, reliance on this single building block presents two significant challenges for the synthetic chemist:
-
Bioisosteric Rigidity: While the oxazole ring is often beneficial, it is not always the optimal choice for a given biological target or ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Strategic replacement of the oxazole core with a bioisostere can fine-tune properties like polarity, metabolic stability, and hydrogen bonding capacity.[9]
-
Protecting Group Incompatibility: The Boc group's primary drawback is its lability under strong acidic conditions (e.g., trifluoroacetic acid, HCl), which are required for its removal.[6][7] If a molecule contains other acid-sensitive functional groups, such as tert-butyl esters or silyl ethers, this deprotection step can lead to undesired side reactions and a loss of synthetic efficiency.[5]
This guide provides a comprehensive comparison of viable alternatives to this compound, categorized into two main strategies: Bioisosteric Replacement of the Oxazole Ring and the use of Orthogonal Protecting Groups . We will explore the rationale behind each alternative, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
Part 1: Bioisosteric Replacements for the Oxazole Core
Bioisosterism involves substituting one chemical group with another that produces a broadly similar biological effect. This strategy is a cornerstone of modern drug design. When the intrinsic properties of the oxazole ring are suboptimal, several other five-membered heterocycles can be considered.
Thiazole: The Sulfur Analogue
The most direct bioisostere for an oxazole is its sulfur-containing counterpart, the thiazole. Replacing the oxygen atom with a sulfur atom can lead to significant changes in electronic properties, lipophilicity, and metabolic stability.
-
Rationale: The larger sulfur atom alters the ring's geometry and electronics. Thiazoles are generally more resistant to metabolic degradation than oxazoles. The nitrogen atom in the thiazole ring can participate in different hydrogen bonding interactions compared to the oxazole, which can be critical for target engagement.[10]
-
Performance: In studies on VEGFR-2 inhibitors, thiazole isosteres have demonstrated different activity profiles compared to their oxazole counterparts, suggesting that the sulfur atom can engage in unique interactions that are not possible for oxygen.[10]
Isoxazole: The Regioisomeric Cousin
Isoxazoles, where the nitrogen and oxygen atoms are adjacent, are another common alternative. This rearrangement changes the electronic distribution and the orientation of dipoles and hydrogen-bonding vectors.
-
Rationale: The N-O bond in isoxazoles influences the ring's aromaticity and reactivity. This change can alter binding modes with biological targets and affect the molecule's overall conformation. Isoxazoles are prevalent in numerous approved drugs, highlighting their pharmaceutical acceptability.[1][2]
-
Performance: In the development of nicotinic acetylcholine receptor agonists, isoxazole-containing bioisosteres of epibatidine showed potent binding affinities, demonstrating the successful application of this substitution strategy.[11]
Oxadiazoles and Triazoles: Enhancing Stability and Polarity
For applications where metabolic stability and polarity are paramount, 1,3,4-oxadiazoles, 1,2,4-oxadiazoles, and 1,2,3-triazoles are excellent choices.
-
Rationale: These highly nitrogen-rich heterocycles are generally more polar and less susceptible to metabolic oxidation than oxazoles. The 1,3,4-oxadiazole ring, in particular, has been shown to reduce lipophilicity and improve metabolic stability in human liver microsomes.[12][13] 1,2,3-triazoles are exceptionally stable and are often used to replace more labile functionalities or to act as rigid linkers.[14]
-
Performance: A study directly comparing 1,2,4-oxadiazole and 1,3,4-oxadiazole cores in CB2 ligands found that while the 1,3,4-oxadiazole derivatives were expected to have better pharmacokinetic properties, they showed reduced binding affinity, highlighting that bioisosteric replacement must be evaluated on a case-by-case basis.[13]
Table 1: Comparative Properties of Oxazole Bioisosteres
| Heterocycle | Key Features | Potential Advantages | Potential Disadvantages |
| Oxazole | Parent compound | Well-established synthetic routes. | Can be a site of metabolic oxidation. |
| Thiazole | Sulfur analogue | Increased metabolic stability, different H-bonding. | Can introduce new toxicological profiles. |
| Isoxazole | Regioisomer | Alters dipole moment and substituent vectors. | Synthetic routes can be more complex. |
| 1,3,4-Oxadiazole | Isomer with 2 nitrogens | Higher polarity, improved metabolic stability.[12][13] | May reduce binding affinity.[13] |
| 1,2,3-Triazole | 3-nitrogen heterocycle | Exceptionally stable, metabolically inert.[14] | Can significantly alter molecular shape. |
Part 2: Orthogonal Protecting Groups for the 4-Aminooxazole Scaffold
When the 4-aminooxazole core is essential but the acid-lability of the Boc group is a liability, the solution is to switch to an orthogonal protecting group. An ideal protecting group is easy to install, stable to subsequent reaction conditions, and can be removed selectively without affecting other parts of the molecule.[5][15]
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis and is an excellent orthogonal partner to acid-labile groups.
-
Rationale: It is stable to acidic conditions but is readily cleaved by bases, typically a solution of piperidine in an inert solvent.[6][16] This allows for the selective deprotection of an Fmoc-protected amine while leaving Boc groups, t-butyl esters, and other acid-sensitive moieties intact.
-
Causality of Deprotection: The deprotection mechanism proceeds via a base-promoted β-elimination (E1cB mechanism). The acidity of the proton on the fluorenyl ring system is key to its lability under basic conditions.
Cbz (Carboxybenzyl) Group
The Cbz (or Z) group is another classic amine protecting group that offers a third layer of orthogonality.
-
Rationale: The Cbz group is stable to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc. It is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[5][6]
-
Limitations: This deprotection method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing moieties that can poison the catalyst.
Table 2: Comparison of Orthogonal Amine Protecting Groups
| Protecting Group | Common Reagent | Deprotection Conditions | Stability Profile | Orthogonal To |
| Boc | Boc₂O | Strong Acid (TFA, HCl)[5][7] | Stable to base, hydrogenolysis | Fmoc, Cbz, Alloc |
| Fmoc | Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[6] | Stable to acid, hydrogenolysis | Boc, Cbz, Alloc |
| Cbz (Z) | Cbz-Cl | H₂, Pd/C (Hydrogenolysis)[6] | Stable to acid and base | Boc, Fmoc, Alloc |
| Alloc | Alloc-Cl | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[5] | Stable to acid and base | Boc, Fmoc, Cbz |
Part 3: Experimental Protocols
Trustworthy science relies on reproducible methods. The following protocols are representative procedures for the synthesis and deprotection of the parent compound and a key alternative.
Protocol 1: Synthesis of tert-Butyl thiazol-4-ylcarbamate (A Bioisosteric Alternative)
This procedure utilizes a Curtius rearrangement, a reliable method for converting carboxylic acids to the corresponding Boc-protected amines.
Materials:
-
Thiazole-4-carboxylic acid
-
tert-Butanol (anhydrous)
-
Triethylamine (TEA)
-
Diphenylphosphoryl azide (DPPA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert nitrogen atmosphere, dissolve thiazole-4-carboxylic acid (1.0 eq) in anhydrous tert-butanol (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Sequentially add triethylamine (1.1 eq) followed by the dropwise addition of diphenylphosphoryl azide (1.1 eq). Caution: Azides are potentially explosive.
-
After addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 16 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with water (2x) and saturated sodium chloride solution (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., eluting with a cyclohexane/ethyl acetate gradient) to yield the title compound.[17]
Protocol 2: Standard Deprotection of a Boc-Protected Amine
This protocol describes the standard, acid-mediated cleavage of the Boc group.
Materials:
-
Boc-protected substrate (e.g., this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (approx. 0.1 M).
-
Add trifluoroacetic acid (5-10 eq, often used as a 25-50% solution in DCM) to the solution at room temperature. Gas evolution (CO₂) will be observed.
-
Stir the reaction at room temperature for 1-3 hours, monitoring for the disappearance of starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize by washing with saturated sodium bicarbonate solution until gas evolution ceases. Caution: Exothermic reaction.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. Further purification may be necessary.[5][7]
Protocol 3: Orthogonal Deprotection of an Fmoc-Protected Amine
This protocol demonstrates the base-labile removal of the Fmoc group, leaving acid-sensitive groups intact.
Materials:
-
Fmoc-protected substrate (e.g., Fmoc-oxazol-4-ylcarbamate)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve the Fmoc-protected substrate (1.0 eq) in DMF (approx. 0.1 M).
-
Add piperidine to the solution to create a 20% (v/v) mixture.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC or LC-MS for the disappearance of the UV-active starting material.
-
Upon completion, concentrate the mixture under high vacuum to remove DMF and piperidine.
-
Triturate the residue with cold diethyl ether. The deprotected amine product will often precipitate as a solid, while the fluorenyl-piperidine adduct remains in solution.
-
Filter the solid product and wash with additional cold diethyl ether. Dry under vacuum to obtain the purified amine.
Conclusion
This compound is a powerful synthetic tool, but its utility is maximized when its limitations are understood and a broader toolkit of alternatives is available. By considering both bioisosteric replacements for the oxazole ring and orthogonal protecting groups for the amine, researchers can navigate complex synthetic challenges with greater precision and efficiency. The choice between a thiazole, isoxazole, or triazole core, or the decision to employ an Fmoc or Cbz protecting group, should be a deliberate one, guided by the specific demands of the target molecule and the overall synthetic strategy. This guide provides the foundational data and protocols to empower such strategic decision-making in the pursuit of novel chemical entities.
References
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- tert-Butyl oxazol-4-ylcarbam
- Protecting Groups for Amines: Carbam
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC - NIH.
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- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm (RSC Publishing).
- Structures and IC50 values of thiazole versus oxazole isosteres...
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- 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. PubMed.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances (RSC Publishing).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
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- tert-butyl thiazol-4-ylcarbam
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A Strategic Guide to Amine Protection: Fmoc- vs. Boc-oxazol-4-ylcarbamate in Modern Synthesis
In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among them, the oxazole ring is a privileged structure, present in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in rational drug design.[4] However, the synthetic manipulation of complex molecules bearing an oxazole moiety often requires a nuanced strategy of protecting reactive functional groups, particularly the exocyclic amine at the 4-position.
This guide provides a comprehensive, data-driven comparison of two of the most prevalent N-protecting groups in this context: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. The choice between Fmoc-oxazol-4-ylcarbamate and Boc-oxazol-4-ylcarbamate is not arbitrary; it is a critical decision that dictates the entire synthetic route, influencing reaction compatibility, yield, and purification strategies. As senior application scientists, we aim to elucidate the causality behind experimental choices, grounding our recommendations in established chemical principles and field-proven protocols.
The Principle of Orthogonality: A Tale of Two Chemistries
The core difference between the Fmoc and Boc protecting groups lies in their cleavage conditions, a concept known as orthogonality.[5][6][7] An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others, which is fundamental to the synthesis of complex molecules.[8]
-
Fmoc (Fluorenylmethyloxycarbonyl): This group is defined by its lability to basic conditions.[9][10] Deprotection is typically achieved with a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11][12] It remains stable under the acidic conditions used to cleave Boc and other acid-sensitive groups (e.g., tert-butyl ethers).[13]
-
Boc (tert-Butoxycarbonyl): Conversely, the Boc group is stable to a wide range of basic and nucleophilic conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[14][15][16]
This fundamental dichotomy is the cornerstone of strategic synthetic planning. The Fmoc/tBu strategy, for instance, is a pillar of modern solid-phase peptide synthesis (SPPS), where the base-labile Fmoc group is used for temporary Nα-protection and acid-labile groups protect the amino acid side chains.[17][18]
Caption: Structures of Fmoc- and Boc-oxazol-4-ylcarbamate.
Head-to-Head Comparison: Performance and Application
The selection of Fmoc or Boc protection for the oxazole-4-amine is dictated by the overall synthetic scheme, particularly the nature of other functional groups present in the molecule.
| Feature | Fmoc-oxazol-4-ylcarbamate | Boc-oxazol-4-ylcarbamate |
| Cleavage Condition | Base-labile (e.g., 20% Piperidine in DMF)[9] | Acid-labile (e.g., 20-50% TFA in DCM)[15] |
| Stability | Stable to acids (TFA, HCl), mild nucleophiles.[13] | Stable to bases (piperidine, NaOH), hydrogenolysis.[14] |
| Orthogonality | Orthogonal to acid-labile groups (Boc, tBu, Trt).[11][19] | Orthogonal to base-labile groups (Fmoc, Alloc) and hydrogenolysis-labile groups (Cbz, Bn).[14] |
| Deprotection Byproducts | Dibenzofulvene (DBF), CO₂, Free Amine.[20] | Isobutylene, CO₂, Free Amine.[21] |
| Monitoring | DBF byproduct can be monitored by UV spectroscopy.[9] | Deprotection monitored by TLC or LC-MS. |
| Ideal Use Case | Synthesis involving acid-sensitive moieties or subsequent acid-catalyzed reactions. | Synthesis involving base-sensitive functional groups or subsequent base-catalyzed reactions. |
| Potential Side Reactions | Aspartimide formation in peptides containing Asp.[22] | Alkylation of nucleophilic residues (e.g., Trp, Cys, Met) by the tert-butyl cation.[15][23] |
Deprotection Mechanisms: The Chemical Rationale
Understanding the mechanism of cleavage is crucial for troubleshooting and optimizing reaction conditions.
The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base, typically piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring. The resulting carbanion is stabilized by the aromatic system, which then collapses, eliminating dibenzofulvene (DBF) and releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[10][24] The secondary amine scavenger (piperidine) traps the electrophilic DBF, driving the reaction to completion.[9]
Caption: E1cB mechanism for Fmoc deprotection.
The Boc group is removed under acidic conditions. The reaction is initiated by protonation of the carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and the carbamic acid intermediate, which, as in the Fmac case, rapidly decomposes to the free amine and carbon dioxide.[16][21] The formation of the highly stable tertiary carbocation is the thermodynamic driving force for the reaction.[21] Scavengers like triisopropylsilane (TIS) or thioanisole are often added to trap the electrophilic tert-butyl cation and prevent side reactions with sensitive residues.[15]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Experimental Protocols: A Practical Guide
The following protocols are standardized procedures for the protection and deprotection of a generic 4-amino-oxazole substrate. Researchers should perform small-scale trial reactions to optimize conditions for their specific substrate.[25]
-
Objective: To protect the 4-amino group of an oxazole derivative with a Boc group.
-
Rationale: This procedure uses di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent, under mild basic conditions to facilitate the nucleophilic attack of the amine.[16]
-
Methodology:
-
Dissolve the 4-amino-oxazole substrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M).
-
Add a base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirring solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
-
-
Objective: To remove the Boc protecting group to yield the free amine.
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group without requiring heat. Dichloromethane (DCM) is a common solvent, and a scavenger is included to prevent side reactions.[15][23]
-
Methodology:
-
Dissolve the Boc-oxazol-4-ylcarbamate (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).
-
If the substrate contains sensitive functional groups (e.g., tryptophan, methionine), add a scavenger such as triisopropylsilane (TIS, 5% v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 20-50% v/v) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene or DCM several times to remove residual TFA.
-
The resulting amine TFA salt can be used directly or neutralized by washing with a saturated sodium bicarbonate solution during an aqueous workup, or by using a basic resin.
-
-
Objective: To protect the 4-amino group of an oxazole derivative with an Fmoc group.
-
Rationale: Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and less prone to forming dipeptide impurities in peptide synthesis. The reaction is run under mild basic conditions.[10]
-
Methodology:
-
Dissolve the 4-amino-oxazole substrate (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add a mild base, such as sodium bicarbonate (NaHCO₃, 2.0 eq), and stir until dissolved.
-
Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.1 eq) in 1,4-dioxane dropwise.
-
Stir vigorously at room temperature for 6-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1N HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Objective: To remove the Fmoc protecting group.
-
Rationale: A 20% solution of piperidine in DMF is the standard and highly effective condition for rapid Fmoc cleavage.[11][22]
-
Methodology:
-
Dissolve the Fmoc-oxazol-4-ylcarbamate (1.0 eq) in N,N-dimethylformamide (DMF) (approx. 0.1 M).
-
Add piperidine to achieve a 20% (v/v) concentration.
-
Stir the reaction at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the bulk of the DMF and piperidine.
-
The crude product, which contains the dibenzofulvene-piperidine adduct, can often be purified by precipitation (e.g., by adding cold diethyl ether) or by flash column chromatography.
-
Strategic Selection: A Decision-Making Framework
The choice between Fmoc and Boc is a critical strategic decision. The following workflow provides a logical framework for this selection process.
Caption: Decision workflow for selecting Fmoc vs. Boc protection.
Conclusion
Both Fmoc- and Boc-oxazol-4-ylcarbamates are indispensable tools in the synthesis of complex, biologically active molecules. There is no universally "better" option; the optimal choice is context-dependent and relies on a thorough understanding of the principles of orthogonal protection. The Fmoc group, with its base lability, is the clear choice for synthetic routes involving acid-sensitive functionalities. Conversely, the acid-labile Boc group is ideal when base-sensitive groups must be preserved. By carefully considering the stability of all functional groups within a molecule and planning the synthetic sequence accordingly, researchers can harness the distinct advantages of each protecting group to achieve their synthetic goals efficiently and with high fidelity.
References
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Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
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SlideShare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. [Link]
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Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]
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Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
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ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
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SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]
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ACS Publications. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. [Link]
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LifeTein®. (n.d.). Basic Peptides synthesis introduction. [Link]
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Ingenta Connect. (2019). Oxazole-Based Compounds As Anticancer Agents. [Link]
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AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]
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Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
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PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. [Link]
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Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
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CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group. [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
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GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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Semantic Scholar. (1993). A highly selective protocol for the deprotection of BOC-protected amides and carbamates. [Link]
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National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
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ResearchGate. (n.d.). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]
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NISCAIR. (2025). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. [Link]
-
Innovare Academic Sciences. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]
-
ResearchGate. (2025). (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[5][11]oxazinane-3-carboxylic acid ethyl esters. [Link]
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A Senior Application Scientist's Guide to the Comparative Yield Analysis of Oseltamivir (Tamiflu®) Synthetic Routes
Introduction
Oseltamivir, marketed under the trade name Tamiflu®, stands as a critical first-line defense against influenza A and B viruses.[1] As a prodrug, it is metabolized in the liver to its active form, oseltamivir carboxylate, which functions as a potent and selective inhibitor of the viral neuraminidase enzyme.[1] This enzyme is essential for the release of new virus particles from infected host cells; its inhibition effectively halts the spread of the virus.[1] The strategic importance of Oseltamivir, particularly in the context of seasonal epidemics and potential pandemics, has placed its synthesis under intense scrutiny. The efficiency, scalability, safety, and cost-effectiveness of its production are paramount.
The synthetic journey to Oseltamivir is a masterclass in modern organic chemistry, presenting significant stereochemical challenges with its three stereocenters.[2] Historically, the reliance on (-)-shikimic acid, a natural product harvested from Chinese star anise, has been a major bottleneck due to its fluctuating supply and cost.[3][4] This dependency, coupled with the use of potentially hazardous reagents like azides in early industrial processes, has catalyzed a global research effort to devise more robust and diverse synthetic strategies.[1]
This guide provides an in-depth comparative analysis of several prominent synthetic routes to Oseltamivir. We will dissect each pathway's core strategy, objectively evaluate its performance based on experimental data, and provide the detailed protocols necessary for replication and further innovation. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to navigate the complex landscape of its synthesis.
Comparative Analysis of Key Synthetic Routes
The evolution of Oseltamivir synthesis has moved from a linear, natural product-dependent process to highly innovative, convergent, and flexible strategies. We will explore four distinct approaches that showcase this evolution: the foundational Roche industrial synthesis, the paradigm-shifting Diels-Alder route by E.J. Corey, the elegant catalytic desymmetrization by Barry M. Trost, and the remarkably efficient one-pot approach by Hayashi.
The Roche Industrial Synthesis: The Benchmark from Nature
The commercial synthesis developed by Roche, based on earlier work by Gilead Sciences, represents the established industrial benchmark.[2] Its foundation lies in using the naturally occurring chiral pool starting material, (-)-shikimic acid.
-
Strategic Causality: The primary advantage of this route is that the starting material already contains the correct stereochemistry of the cyclohexene ring, significantly simplifying the synthetic challenge. The core strategy involves the functionalization of the existing hydroxyl groups and the introduction of the two necessary nitrogen-containing moieties. A key transformation is the regioselective opening of an epoxide intermediate with an azide nucleophile, followed by reduction to install the 5-amino group.[2][5] While effective, this reliance on azide chemistry introduces safety concerns, particularly at an industrial scale.[1]
-
Performance Metrics: The overall yield is typically reported in the range of 17-35% over approximately 12 steps.[2][6] The main drawback is its dependence on shikimic acid, the supply of which can be volatile.[4]
The Corey Synthesis: A Shikimic Acid-Independent Diels-Alder Approach
In 2006, E.J. Corey's group developed a landmark synthesis that bypasses the need for shikimic acid entirely.[2][7] This route builds the core cyclohexene ring from simple, achiral starting materials.
-
Strategic Causality: The centerpiece of this synthesis is an asymmetric Diels-Alder reaction between butadiene and a trifluoroethyl acrylate derivative, catalyzed by a chiral oxazaborolidine (CBS catalyst).[2] This powerful cycloaddition constructs the six-membered ring and sets the crucial stereochemistry in a single, highly efficient step. Subsequent steps involve a series of functional group manipulations, including an iodolactamization and a regioselective aziridine opening, to install the remaining functional groups with precise stereocontrol.[2][7] By starting from basic feedstocks, this route offers a robust alternative to the supply chain issues associated with shikimic acid. Corey notably chose not to patent this procedure, presenting it as a gift to the world.[7]
-
Performance Metrics: This route achieves an overall yield of approximately 27% over 11-12 steps.[8] Its primary advantage is eliminating the reliance on natural product starting materials. However, some steps require cryogenic temperatures (-78°C), which can be challenging and costly to implement on an industrial scale.[9]
The Trost Synthesis: An Elegant, Azide-Free Catalytic Route
Barry M. Trost's group introduced a concise and efficient synthesis that avoids both shikimic acid and hazardous azide reagents.[10][11]
-
Strategic Causality: This synthesis is distinguished by its use of a Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) reaction.[4][10] This key step desymmetrizes a racemic meso-lactone intermediate, installing the first stereocenter and the amino group (via a phthalimide nucleophile) with high enantioselectivity.[4][11] A subsequent diastereoselective aziridination, catalyzed by a rhodium complex, constructs the second nitrogen-containing functionality.[10][12] The synthesis is notable for its high degree of atom economy and its reliance on powerful, modern catalytic methods to control stereochemistry.
-
Performance Metrics: This is one of the shortest routes, delivering Oseltamivir in just 8 steps with an impressive overall yield of 30%.[4][10] Its azide-free nature represents a significant safety improvement over the industrial process.[1]
The Hayashi Synthesis: Maximizing Efficiency with One-Pot Operations
In 2009, the Hayashi group reported a highly efficient synthesis characterized by its use of one-pot operations to minimize intermediate purifications.[2]
-
Strategic Causality: The ingenuity of this route lies in its process efficiency. The synthesis is accomplished in just three one-pot operations.[2] A key step involves an organocatalyzed Michael addition to assemble the carbon skeleton. By telescoping multiple reaction steps into a single vessel, this approach dramatically reduces waste, solvent usage, and processing time, which are critical considerations for large-scale production.
-
Performance Metrics: This route boasts the highest reported overall yield at 57%.[2][6] The significant reduction in the number of operational steps (three one-pot sequences) makes it an extremely attractive strategy from a process chemistry perspective.[6]
Data Presentation: Quantitative Comparison of Synthetic Routes
The following table provides a clear, at-a-glance comparison of the key performance indicators for the discussed synthetic pathways.
| Metric | Roche Industrial Synthesis | Corey Synthesis | Trost Synthesis | Hayashi Synthesis | Shi Synthesis | Weng Synthesis |
| Starting Material(s) | (-)-Shikimic Acid | Butadiene & Acrylic Acid | Commercially available lactone | Diethyl hydroxymethyl-butenedioate | (-)-Shikimic Acid | Diethyl D-tartrate |
| Number of Steps | ~12[6] | 11-12[2][13] | 8[10] | 3 (one-pot)[6] | 8[6] | 11[14] |
| Overall Yield | 17-35%[2][6] | ~27%[8] | 30%[10] | ~57%[2][6] | ~47%[6][15] | Not specified |
| Primary Advantages | Established, scalable process[6] | Shikimic acid-independent[2] | Azide-free, short, high yield[1][10] | Highest yield, exceptional pot economy[2][6] | Shorter route from shikimic acid[6] | Azide-free, inexpensive starting material[14][16] |
| Primary Disadvantages | Relies on shikimic acid; uses azides[1][6] | Use of cryogenic temperatures[9] | Use of palladium and rhodium catalysts[1] | Requires specialized organocatalyst[6] | Uses azides[6] | Moderately long sequence[14] |
Visualization of Synthetic Pathways
The following diagrams illustrate the strategic logic of three distinct approaches to Oseltamivir, highlighting the key transformations that define each route.
Caption: Trost's azide-free synthesis via catalytic desymmetrization.
Experimental Protocols
To provide actionable insights, the following section details the methodologies for key transformations that are emblematic of their respective synthetic strategies. These protocols are designed as self-validating systems for researchers.
Protocol 1: Key Step from Shikimic Acid Route - Regioselective Azide Opening of an Epoxide
This protocol describes the nucleophilic ring-opening of a shikimic acid-derived epoxide with sodium azide, a critical step for installing the 5-amino group precursor in the Roche synthesis.
[5]Materials:
-
Shikimic acid-derived epoxide intermediate
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH) / Water solvent system
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the epoxide intermediate in ethanol. 2[5]. In a separate vessel, prepare an aqueous solution of sodium azide and ammonium chloride.
-
Add the aqueous azide solution to the ethanolic solution of the epoxide.
-
Heat the reaction mixture to reflux (approximately 80-90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. 9[5]. Filter the solution to remove the drying agent and concentrate the solvent in vacuo to yield the crude azido-alcohol product.
-
The crude product can be purified by flash column chromatography if necessary.
Trustworthiness Note: The success of this reaction hinges on the regioselectivity of the azide attack. The reaction conditions are optimized to favor the desired isomer. Inconsistent temperature control can lead to the formation of byproducts. Ensure high-purity reagents are used to avoid side reactions.
[5]#### Protocol 2: Key Step from Trost's Azide-Free Route - Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)
This protocol outlines the desymmetrization of a racemic lactone using a chiral palladium catalyst and N-(trimethylsilyl)phthalimide as the nucleophile, which establishes the core stereochemistry of the final product.
-
Racemic lactone starting material (e.g., 2-oxabicyclo[3.3.0]oct-6-en-3-one)
-
Allylpalladium(II) chloride dimer [(η³-C₃H₅PdCl)₂]
-
Chiral phosphine ligand (e.g., (R,R)-Trost ligand)
-
N-(trimethylsilyl)phthalimide
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonic acid (TsOH)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
To a flame-dried, inert-atmosphere (Argon or Nitrogen) flask, add the palladium catalyst precursor and the chiral ligand in anhydrous THF. Stir for 30 minutes to allow for complex formation.
-
Add the racemic lactone starting material and N-(trimethylsilyl)phthalimide to the flask.
-
Heat the reaction mixture to 40 °C and stir for the prescribed time (e.g., 8.5 hours), monitoring by TLC or LC-MS. 4[17]. Upon completion of the allylic alkylation, cool the reaction mixture.
-
Carefully quench the reaction and remove the THF under reduced pressure.
-
Dissolve the crude residue in anhydrous ethanol and add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the ethanolic solution for approximately 10 hours to effect the Fischer-Speier esterification of the intermediate carboxylate. 8[17]. After cooling, neutralize the acid and perform an aqueous workup with ethyl acetate extraction.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting enantioenriched ester product by flash column chromatography.
Expertise Note: The choice of ligand is critical for achieving high enantioselectivity. The reaction is sensitive to air and moisture, requiring rigorous anhydrous and inert techniques. The in-situ esterification in the second step is a process-efficient choice to avoid isolating the intermediate TMS-carboxylate, which is prone to relactonization.
The synthetic history of Oseltamivir is a compelling narrative of chemical innovation driven by a critical medical need. The journey from a supply-chain-vulnerable, natural product-based synthesis to a diverse portfolio of highly efficient, safe, and robust chemical strategies is remarkable. While the Roche industrial synthesis remains a proven and scalable method, the development of shikimic acid-independent routes by Corey and others provides crucial supply chain security.
[1][2]Furthermore, the advent of powerful catalytic, azide-free syntheses, such as the Trost route, represents the frontier of modern pharmaceutical manufacturing, prioritizing both efficiency and safety. L[10]ooking ahead, the integration of flow chemistry, as demonstrated by Watts, and chemoenzymatic strategies will likely play an even larger role in further optimizing the production of this essential medicine, ensuring a rapid and reliable supply to meet global health demands. T[1][18]he continued exploration of novel synthetic disconnections and catalytic systems will undoubtedly lead to even more elegant and practical solutions for Oseltamivir and future antiviral agents.
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Trost, B. M., & Zhang, T. (2011). Development of a concise synthesis of (-)-oseltamivir (Tamiflu). Chemistry, 17(13), 3630–3643. [Link]
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Yamatsugu, K., Yin, L., Kamijo, S., Kimura, Y., Kanai, M., & Shibasaki, M. (2009). A Practical Synthesis of (-)-Oseltamivir. Angewandte Chemie International Edition, 48(6), 1070–1076. [Link]
-
Trost, B. M., & Zhang, T. (2008). Total Synthesis of Oseltamivir phosphate (Tamiflu) by Trost. Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Weng, J., Li, Y.-B., Wang, R.-B., Li, F.-Q., Liu, C., Chan, A. S. C., & Lu, G. (2010). A practical and azide-free synthetic approach to oseltamivir from diethyl D-tartrate. The Journal of Organic Chemistry, 75(9), 3125–3128. [Link]
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-
Yeung, Y.-Y., Hong, S., & Corey, E. J. (2006). Total Synthesis of Oseltamivir phosphate (Tamiflu). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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-
A Practical and Azide-Free Synthetic Approach to Oseltamivir from Diethyl d-Tartrate | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 7, 2026, from [Link]
-
Trost, B. M., & Zhang, T. (2008). A concise synthesis of (-)-oseltamivir. Angewandte Chemie (International Ed. in English), 47(20), 3759–3761. [Link]
-
Shibasaki, M., & Kanai, M. (2008). Synthetic Strategies for Oseltamivir Phosphate. European Journal of Organic Chemistry, 2008(12), 1839–1850. [Link]
-
Several Generations of Chemoenzymatic Synthesis of Oseltamivir (Tamiflu): Evolution of Strategy, Quest for a Process-Quality Synthesis, and Evaluation of Efficiency Metrics | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 7, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating Reaction Completion: A Comparative Analysis of TLC and LC-MS
In the landscape of chemical synthesis, from academic discovery to pharmaceutical process development, the definitive confirmation of reaction completion is a critical checkpoint. An incomplete reaction can lead to complex purification challenges, reduced yields, and misleading biological data. The choice of analytical technique to monitor this process is therefore not a trivial one; it is a decision that balances speed, cost, and the required depth of information.
This guide provides an in-depth comparison of two cornerstone techniques used for reaction monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a senior application scientist, my goal is not merely to list protocols, but to illuminate the causality behind methodological choices, empowering you to select and apply the right tool for your specific scientific question. We will explore the fundamental principles, practical workflows, and interpretative nuances of each technique, supported by experimental logic and authoritative references.
Thin-Layer Chromatography (TLC): The Rapid, Ubiquitous Workhorse
TLC is a form of planar chromatography renowned for its simplicity, speed, and low cost, making it the first line of analysis in virtually every synthesis lab.[1][2] Its utility lies in providing a quick, qualitative snapshot of the reaction's progress.[3][4]
The Principle: A Race Based on Polarity
TLC operates on the principle of differential partitioning. A sample is spotted onto a stationary phase (typically a thin layer of silica gel or alumina on a plate), and a mobile phase (a solvent or solvent mixture) moves up the plate via capillary action.[3] Components of the sample separate based on their relative affinities for the stationary and mobile phases.
-
Polarity is Key: In a normal-phase setup (polar stationary phase like silica gel), less polar compounds have a weaker affinity for the stationary phase and travel further up the plate with the less polar mobile phase, resulting in a higher Retention Factor (Rƒ).[5] Conversely, more polar compounds adhere more strongly to the silica gel and have lower Rƒ values.
-
Retention Factor (Rƒ): This value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5][6] It is a characteristic, but not absolute, value for a compound in a specific solvent system.
Application in Reaction Monitoring
To monitor a reaction, we track the disappearance of the starting material spot and the appearance of a new product spot over time.[5][7] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[6]
The Criticality of the Co-spot: A lane where the reaction mixture is spotted directly on top of the starting material spot (the "co-spot") is essential for accurate interpretation.[8] This practice validates that the starting material spot in the reaction lane is not just absent due to matrix effects from the reaction mixture that might alter its Rƒ. If the starting material and product have very similar Rƒ values, the co-spot helps to resolve them.[8]
Experimental Protocol: Monitoring a Reaction with TLC
-
Plate Preparation: Lightly draw a pencil line (the "baseline") about 1 cm from the bottom of a TLC plate.[9] Mark three tick marks for spotting: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Sample Preparation: Prepare a dilute solution (approx. 1%) of your starting material in a volatile solvent.[3] The reaction mixture can often be spotted directly, after dilution if necessary.[4][10]
-
Spotting: Using a capillary tube, apply a small spot of the starting material solution to the "SM" and "Co" marks.[3] Then, spot the reaction mixture aliquot onto the "Co" and "RM" marks. Ensure spots are small and do not spread.[8]
-
Development: Place the plate in a sealed chamber containing the chosen mobile phase (solvent system) to a depth of about 0.5 cm (below the baseline).[8] The chamber should be saturated with solvent vapors, often aided by a piece of filter paper.[2] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the solvent evaporates, visualize the spots. Common methods include:
-
UV Light: If the compounds are UV-active, they will appear as dark spots on a fluorescent background.[3][4] Circle the spots with a pencil.
-
Staining: If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate, iodine, or ceric ammonium molybdate) followed by gentle heating to reveal the spots.[9]
-
Data Interpretation
-
t = 0: The "RM" lane should show a prominent spot corresponding to the Rƒ of the "SM" lane.
-
t > 0: As the reaction proceeds, the "RM" lane will show the starting material spot diminishing in intensity while a new spot (the product) appears.
-
Completion: The reaction is deemed complete when the spot corresponding to the starting material is entirely absent from the "RM" lane.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS): High-Confidence, Quantitative Analysis
LC-MS is a powerful analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the highly sensitive and specific detection of mass spectrometry.[11] In drug development and process chemistry, it is the gold standard for unambiguous reaction monitoring.
The Principle: Separation by Chromatography, Identification by Mass
-
Liquid Chromatography (LC): The reaction mixture is injected into a column packed with a stationary phase. A high-pressure mobile phase is pumped through the column, separating the components of the mixture based on their interactions with the stationary phase. The time it takes for a compound to pass through the column is its retention time.[12]
-
Mass Spectrometry (MS): As each compound elutes from the column, it enters the mass spectrometer's ion source (e.g., ESI or APCI), where it is ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).[12] This provides the molecular weight of the compound, which is a highly specific identifier.[11]
Application in Reaction Monitoring
LC-MS provides definitive evidence of a reaction's progress. By monitoring the extracted ion chromatograms (XICs) for the specific m/z values of the starting material and the expected product, a chemist can track the consumption of the former and the formation of the latter.[13][14] This method is far superior to TLC for complex reactions as it can resolve and identify minor side products, isomers, and impurities that might co-elute on a TLC plate.[15]
Experimental Protocol: Monitoring a Reaction with LC-MS
-
Sample Preparation: This is a critical step. A crude reaction aliquot often contains salts, non-volatile reagents, or high concentrations of material that can contaminate the instrument or cause ion suppression.[16]
-
Take a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Dilute it significantly (e.g., 100 to 1000-fold) in a suitable solvent, typically the mobile phase used for the analysis (e.g., acetonitrile or methanol).[17]
-
Filter the diluted sample through a syringe filter (e.g., 0.22 µm) to remove particulate matter before transferring it to an autosampler vial. This protects the LC column and system.
-
-
Method Setup:
-
Select an appropriate LC column (e.g., C18 for reverse-phase) and mobile phase gradient to achieve separation of the starting material and product.
-
Set the mass spectrometer to scan a relevant m/z range or to monitor for specific ions (Selected Ion Monitoring, SIM). For quantitative work, tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and specificity.[11][18]
-
-
Data Acquisition: Inject the sample. The system will generate a Total Ion Chromatogram (TIC), which shows the intensity of all ions detected over time, and mass spectra for every point in time.
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the protonated ([M+H]+) or deprotonated ([M-H]-) ions of your starting material and expected product.[19]
-
Integrate the peak areas in the XICs. Reaction completion is confirmed when the peak for the starting material is absent or has reached a minimum, stable level, and the product peak is maximized.
-
Head-to-Head Comparison: TLC vs. LC-MS
The choice between TLC and LC-MS depends on the specific requirements of the analysis. The following table provides a direct comparison of their key attributes.
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Information Provided | Retention Factor (Rƒ) - relative polarity.[5] | Retention Time & Mass-to-Charge Ratio (m/z) - definitive molecular weight.[11] |
| Sensitivity | Microgram (µg) level.[3] | Nanogram (ng) to picogram (pg) level.[11][20] |
| Selectivity | Low; relies on differential polarity. Co-elution of compounds with similar Rƒ is common.[15] | High; separates by chromatography and identifies by unique m/z. Can distinguish isomers with good chromatography. |
| Speed (per sample) | Fast (5-20 minutes).[3] Multiple samples can be run in parallel on one plate. | Slower (2-20 minutes per sample, run sequentially). |
| Cost | Very low (pennies per plate). Minimal equipment investment.[1][2] | Very high instrument cost, plus ongoing expenses for solvents, columns, and maintenance.[11] |
| Quantitative Ability | Primarily qualitative/semi-quantitative.[21] Densitometry can provide quantitative data but is less common. | Inherently quantitative, especially with appropriate standards.[22] MRM mode is the gold standard for quantification.[18] |
| Ease of Use | Very simple, requires minimal training.[1] | Complex, requires significant expertise for operation, method development, and data interpretation.[11] |
| Sample Preparation | Minimal; often direct spotting after dilution.[4] | More involved; requires significant dilution and filtration to protect the instrument.[16] |
Visualizing the Workflows
TLC Reaction Monitoring Workflow
Caption: A typical workflow for monitoring a chemical reaction using Thin-Layer Chromatography (TLC).
LC-MS Reaction Monitoring Workflow
Caption: A standard workflow for monitoring a chemical reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).
Synergistic Application and Decision Framework
The most effective workflow often involves using both techniques synergistically. TLC is ideal for rapid, frequent, and low-cost checks throughout the course of a reaction. A chemist can run a TLC every 15-30 minutes to gauge progress without significant investment in time or resources. Once TLC suggests the reaction is nearing completion or has finished, a single LC-MS analysis can be performed for definitive confirmation. This final check provides unambiguous evidence of the product's identity via its molecular weight and can reveal the presence of any byproducts that require consideration for the purification strategy.
Decision-Making Flowchart
This flowchart provides a logical framework for choosing the appropriate technique for your reaction monitoring needs.
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A Researcher's Guide to Cross-Referencing Experimental Data with Literature Values: Ensuring Accuracy and Advancing Scientific Rigor
In the fast-paced world of drug development and scientific research, the ability to confidently compare newly generated experimental data with established literature values is a cornerstone of robust scientific practice. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of cross-referencing, ensuring data integrity and fostering confidence in experimental outcomes. We will delve into the principles of designing experiments for comparability, statistical methods for robust comparison, and a systematic approach to troubleshooting discrepancies.
Foundational Principles: A Framework for Meaningful Comparison
Before embarking on a direct comparison of numbers, it is crucial to establish a solid foundation built on an understanding of the data's context and inherent variability.
The Nature of Experimental and Literature Data
Experimental data is generated in-house, providing a direct measure of a substance or system under a specific set of conditions. Literature data, on the other hand, represents a consensus or a single-point measurement from previously published work. It's essential to recognize that literature values are not absolute truths but rather measurements with their own associated uncertainties.
The Concept of a Self-Validating System
To ensure the trustworthiness of your experimental data, your protocols should be designed as self-validating systems. This means incorporating in-built checks and controls that confirm the experiment is proceeding as expected. A self-validating experiment is designed to minimize ambiguity in the results and provide a clear path for troubleshooting. Key components of a self-validating system include:
-
Positive and Negative Controls: These are fundamental to any experiment. A positive control should yield a known, expected result, confirming that the assay is working correctly. A negative control should not produce a result, indicating the absence of contamination or non-specific effects.[1]
-
Internal Standards: In many analytical techniques, an internal standard (a compound of known concentration added to the sample) is used to correct for variations in sample preparation and instrument response.
-
System Suitability Tests: Before running experimental samples, a series of system suitability tests should be performed to ensure that the analytical equipment is functioning within predefined specifications.
Designing Experiments for Accurate Cross-Referencing
The ability to accurately cross-reference your data with literature values begins with thoughtful experimental design. The choices made at this stage will directly impact the comparability of your results.
Causality Behind Experimental Choices
Every parameter in an experimental protocol can influence the final data. Understanding the "why" behind these choices is critical for ensuring your results are comparable to those in the literature.
-
Temperature: Analytical processes are often sensitive to temperature fluctuations. For instance, in High-Performance Liquid Chromatography (HPLC), an increase in temperature can decrease solvent viscosity, leading to lower back pressure and potentially altered retention times.[2] When comparing your HPLC data to a pharmacopeial monograph, it is crucial to either match the specified temperature or understand how a temperature difference will affect the chromatogram.[3]
-
Reagent Concentration: The concentration of reagents can affect reaction kinetics and equilibrium.[6] In cell-based assays, for example, the concentration of a stimulating agent will directly influence the magnitude of the cellular response.[7] When cross-referencing, ensure that the reagent concentrations used in your experiment are consistent with the literature report.
The following diagram illustrates a self-validating experimental design, incorporating key control points to ensure data integrity.
Caption: A self-validating experimental workflow with integrated control points.
A Step-by-Step Guide to Cross-Referencing
With a well-designed experiment and a commitment to data integrity, you can proceed with a systematic comparison of your data to literature values.
Step 1: Data Preparation and Tabulation
The first step is to organize your experimental data in a clear and structured format that facilitates direct comparison with literature values.[8] For each parameter, you should have a column for your experimental result, the literature value, and the difference between the two.
Table 1: Example of HPLC Data Comparison for Compound X
| Parameter | Experimental Value | Literature Value (USP Monograph)[9] | Difference |
| Retention Time (min) | 5.2 | 5.1 | +0.1 |
| Tailing Factor | 1.1 | ≤ 1.5 | Complies |
| Theoretical Plates | 5500 | ≥ 5000 | Complies |
| Purity (%) | 99.8 | ≥ 99.5 | +0.3 |
Table 2: Example of Mass Spectrometry Data Comparison for Peptide Y
| Parameter | Experimental Value (m/z) | Literature Value (Database)[10] | Mass Difference (ppm) |
| Precursor Ion | 842.41 | 842.42 | -11.9 |
| y7 ion | 745.36 | 745.37 | -13.4 |
| b6 ion | 632.32 | 632.32 | 0.0 |
Table 3: Example of Cell-Based Assay Data Comparison for Drug Z
| Parameter | Experimental Value | Literature Value[11] | Fold Difference |
| EC50 (nM) | 15.2 | 12.5 | 1.22 |
| Maximum Response (%) | 85 | 90 | 0.94 |
Step 2: Statistical Analysis - Beyond Simple Comparisons
Simply observing the difference between your experimental value and a literature value is often insufficient. A robust statistical analysis is necessary to determine if the observed difference is significant. It is important to choose the right statistical tools, as inappropriate methods like correlation analysis and t-tests can be misleading for method comparison studies.[12]
-
Bland-Altman Analysis: This method is excellent for comparing two quantitative measurements.[13] Instead of just looking at the correlation, a Bland-Altman plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. This allows you to assess for any systematic bias and to define the limits of agreement.
-
Deming Regression: This is a more advanced regression method that is appropriate when there is error in both the experimental and the literature data.[14] Unlike standard linear regression which assumes the x-variable (literature value) is error-free, Deming regression accounts for variability in both measurements, providing a more accurate assessment of the relationship between them.[15]
The following decision tree can help guide the selection of an appropriate statistical approach.
Caption: A systematic workflow for cross-referencing and troubleshooting.
Conclusion
Cross-referencing experimental data with literature values is a fundamental practice for ensuring the accuracy, reliability, and integrity of scientific research. By designing experiments with comparability in mind, employing robust statistical methods, and systematically troubleshooting discrepancies, researchers can build confidence in their results and contribute to the advancement of scientific knowledge. This rigorous approach not only validates in-house experimental systems but also fosters a deeper understanding of the scientific landscape, ultimately accelerating the development of new and effective therapies.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of tert-Butyl oxazol-4-ylcarbamate
This document provides a detailed operational and disposal plan for tert-Butyl oxazol-4-ylcarbamate, tailored for researchers, scientists, and professionals in drug development. The procedural guidance herein is synthesized from established safety protocols for carbamate compounds and general chemical waste management principles. Our objective is to furnish you with a self-validating system for safety and compliance, reinforcing the trust you place in our commitment to laboratory safety beyond the product itself.
Core Principle: Proactive Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound may be limited, information from Safety Data Sheets (SDS) for the compound and its structural analogs indicates it should be handled with caution.[1][2][3]
Known and Inferred Hazards:
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4]
-
Regulatory Context: Carbamates as a chemical class are subject to specific environmental regulations. Wastes generated from carbamate production are often classified as hazardous by regulatory bodies like the U.S. Environmental Protection Agency (EPA), necessitating specific treatment standards before land disposal.[5][6][7]
Due to these factors, This compound must be managed as hazardous waste. Disposal via standard trash or sanitary sewer systems is strictly prohibited.[8][9]
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Proper protection is non-negotiable. All activities involving this compound, including preparation for disposal, must be conducted within a well-ventilated laboratory or a certified chemical fume hood.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (or other chemically resistant gloves as per manufacturer recommendations). | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles (compliant with EN166 or OSHA 29 CFR 1910.133). | To protect against splashes and eye irritation.[10] |
| Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination.[2] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. | To minimize inhalation exposure, which may cause respiratory irritation.[2][4] |
Table 1: Required Personal Protective Equipment (PPE) for handling this compound.
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled safely, segregated correctly, and disposed of in compliance with environmental regulations.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures correct disposal routing.
-
Solid Waste: Collect unused or expired solid this compound, along with any contaminated disposable materials (e.g., weighing papers, gloves, pipette tips), in a dedicated solid hazardous waste container.[8]
-
Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container.
-
Prohibition on Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][9] In particular, avoid mixing with incompatible materials such as strong oxidizing agents, which could lead to hazardous reactions.[10][11]
Step 2: Waste Containment and Labeling
Clear and correct containment is critical for safety and regulatory compliance.
-
Container Selection: Use only containers that are in good condition, leak-proof, and constructed of a material compatible with the chemical waste. The container must have a secure, sealable lid, which should remain closed at all times except when adding waste.[9][12]
-
Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
All chemical constituents by percentage.
-
The appropriate hazard identification (e.g., "Irritant").
-
The date waste accumulation began.
-
Step 3: On-Site Storage (Satellite Accumulation)
Store the properly labeled and sealed waste containers in a designated satellite accumulation area within or near the laboratory. This area must be:
-
Secure and under the control of laboratory personnel.
-
Well-ventilated.
-
Away from drains, heat sources, and ignition sources.[13]
-
Equipped with secondary containment to capture any potential leaks.[9]
Step 4: Final Disposal
The final step is the transfer of waste to trained professionals for ultimate disposal.
-
Professional Collection: Arrange for waste pickup through your institution's EHS department or a licensed professional waste disposal service.[8]
-
Prohibited Methods: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[8]
-
Treatment Technologies: The ultimate disposal will likely involve high-temperature incineration, which is recognized by the EPA as a best demonstrated available technology (BDAT) for many carbamate wastes.[14]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Management of Spills and Empty Containers
Small Spills: In the event of a small spill, follow these steps while wearing full PPE:
-
Ensure the area is well-ventilated.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate. Collect all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor or EHS department as per institutional policy.
Empty Containers: Empty containers that once held this compound must also be managed as hazardous waste.
-
Thoroughly empty all contents from the container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as liquid hazardous waste.[9]
-
For containers of highly toxic chemicals, the first three rinses must be collected.[9] Given the limited data, a conservative approach is recommended.
-
After appropriate rinsing, deface or remove the original label and follow institutional guidelines for the disposal of rinsed chemical containers.[12]
By adhering to this comprehensive guide, you ensure the safe management and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize your institution's specific EHS guidelines, as they are the ultimate authority for your operations.
References
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
- Chemical Safety Data Sheet MSDS / SDS - tert-Butyl oxazol-4-ylcarbaM
- Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995). Federal Register.
- Tert-Butyl (isoxazol-3-ylmethyl)
-
Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. (2025). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF99nyVLg8Ko26LzjF2HW41ywINh1XJICeag1moV1x8w8JqFtgjMVtCtSJp09zilWTKlHFd7eAzfVlJJ-VKeOCphyj7oVGnnUDre2oMIGNJBlPuLOZ8WHJNjp7WOZOMWgChTh020MBP1ANV8hXZOO77tUR5aF06R6JEFm8w8OIjJIqqmksO9-7FZcHIBksmce2caueTMOOl0LYu8NEyrrCi2UvamRzLVbGu_rF8P_s=]([Link]
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Personal protective equipment for handling tert-Butyl oxazol-4-ylcarbamate
In the dynamic environment of pharmaceutical research and drug development, the proficient and safe handling of chemical reagents is paramount. tert-Butyl oxazol-4-ylcarbamate is a valuable building block in medicinal chemistry, and a comprehensive understanding of its safe handling is crucial for protecting researchers and ensuring the integrity of experimental outcomes. This guide offers a detailed, science-backed protocol for the use of personal protective equipment (PPE), emergency procedures, and disposal of this compound.
Hazard Profile and Risk Assessment: Know Your Compound
Before handling this compound, a thorough risk assessment is essential. Based on available safety data sheets, this compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation[1][2]. Therefore, all handling procedures must be designed to minimize exposure through these routes.
Primary Hazards:
Personal Protective Equipment (PPE): An Essential Barrier
The appropriate selection and use of PPE is the most critical step in mitigating the risks associated with handling this compound.
Eye and Face Protection
To prevent eye contact, which can cause serious irritation, the following are required:
-
Chemical Safety Goggles: Wear chemical safety goggles that conform to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133[3][4]. These provide a seal around the eyes to protect against dust and splashes.
-
Face Shield: For procedures with a higher risk of splashing, such as when handling larger quantities or preparing solutions, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
To prevent skin contact and potential irritation, the following should be worn:
-
Gloves: Protective gloves are mandatory. Nitrile rubber gloves are a suitable option for handling this compound[3]. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently[3].
-
Laboratory Coat: A long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing[3][4].
-
Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting.
Respiratory Protection
Inhalation of dust or aerosols should be avoided.
-
Engineering Controls: The primary method of controlling airborne contaminants is to handle the compound in a well-ventilated area, preferably within a chemical fume hood[1][4].
-
Respirator: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[4].
Table 1: Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles (EN 166 or equivalent) | Protects against dust particles and splashes causing serious eye irritation. |
| Hand Protection | Nitrile rubber gloves (EN 374) | Prevents skin contact and irritation. |
| Body Protection | Long-sleeved laboratory coat | Minimizes skin exposure. |
| Respiratory Protection | Use in a chemical fume hood. NIOSH/MSHA or EN 149 approved respirator if dust is generated. | Prevents inhalation of dust which can cause respiratory irritation. |
Step-by-Step Safe Handling Protocol
A systematic approach to handling ensures safety at every stage.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[3][5].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician[3][5]. Remove and wash contaminated clothing before reuse[3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1].
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur[1][3].
Spill Response
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as described in section 2[3].
-
Containment and Cleaning: For small spills, sweep up the solid material and place it into a suitable, closed container for disposal[3]. Avoid generating dust[3].
Storage and Disposal: Responsible Chemical Management
Proper storage and disposal are critical components of the chemical's lifecycle in the lab.
Storage
-
Store in a dry, cool, and well-ventilated place[3].
-
Keep the container tightly closed[3].
-
Store away from incompatible materials such as strong oxidizing agents[3].
Disposal
-
Waste Disposal: All waste containing this compound should be disposed of as hazardous waste in accordance with local, regional, and national regulations[3][6]. Do not allow the chemical to enter drains[5].
-
Contaminated Packaging: Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of or recycled[6][7]. The original labels should be defaced[7].
By adhering to these stringent safety protocols, researchers can minimize risks and create a secure environment for advancing scientific discovery.
References
- Fisher Scientific. (2023, September 22). Safety Data Sheet: tert-Butyl carbamate.
- Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl 4-bromobenzyl(oxazol-2-ylmethyl)carbamate.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Cayman Chemical. (2023, March 16). Safety Data Sheet: 3,4-MDMA tert-butyl Carbamate.
- Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl (isoxazol-3-ylmethyl)carbamate.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: tert-Butyl carbamate.
- Sigma-Aldrich. (2025, November 4). Safety Data Sheet.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
- PubChem. (n.d.). tert-Butyl 1,2-oxazol-3-ylcarbamate.
- U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
- Benchchem. (n.d.). tert-Butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. tert-Butyl 1,2-oxazol-3-ylcarbamate | C8H12N2O3 | CID 21992950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aksci.com [aksci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
